molecular formula C11H17NO B3375590 2-(3-Methylbutoxy)aniline CAS No. 111299-83-3

2-(3-Methylbutoxy)aniline

Cat. No.: B3375590
CAS No.: 111299-83-3
M. Wt: 179.26 g/mol
InChI Key: NNLASXHHVDQFTE-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)aniline is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLASXHHVDQFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-(3-Methylbutoxy)aniline – Structural Analysis and Application Potential

Executive Summary

This compound (CAS: 111299-83-3), also known as 2-isopentyloxyaniline, is a specialized ortho-substituted aniline derivative characterized by a lipophilic isopentyl ether tail. As a high-value building block in medicinal chemistry, it serves as a critical scaffold for introducing hydrophobic bulk into drug candidates without significantly altering the electronic properties of the core pharmacophore. This guide provides an in-depth analysis of its chemical structure, synthesis pathways, reactivity profile, and utility in the design of kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis

The molecule consists of a primary aniline core substituted at the ortho position with a 3-methylbutoxy (isopentyl ether) group. This substitution pattern imparts unique steric and electronic properties compared to simple alkoxyanilines.

Table 1: Chemical Identification

PropertyDetail
IUPAC Name This compound
Common Synonyms 2-Isopentyloxyaniline; o-Isoamyloxyaniline
CAS Number 111299-83-3 (Free Base); 17258-57-0 (HCl Salt)
Molecular Formula C₁₁H₁₇NO
SMILES CC(C)CCOc1ccccc1N
Molecular Weight 179.26 g/mol
Structural Conformation & Sterics

The 3-methylbutoxy chain is flexible but bulky. The branching at the terminal carbon (isopropyl group) creates a significant hydrophobic volume ("grease") that can occupy specific lipophilic pockets in protein targets. The ortho positioning forces the ether oxygen to adopt a conformation that minimizes steric clash with the amine group, often resulting in a twisted arrangement relative to the benzene plane. This pre-organization can be advantageous for binding affinity in rigid receptor sites.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME).

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; good membrane permeability.
pKa (Conjugate Acid) ~4.4 – 4.6The o-alkoxy group is electron-donating but the inductive effect is weak; slightly less basic than aniline (pKa 4.6).
Topological Polar Surface Area (TPSA) 35.25 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors 2 (NH₂)Standard for primary amines.
H-Bond Acceptors 2 (N, O)The ether oxygen is a weak acceptor.
Boiling Point ~280°C (760 mmHg)High boiling point due to H-bonding capability.

Note: Values are estimated based on structure-activity relationship (SAR) data for homologous o-alkoxyanilines.

Synthesis & Manufacturing Methodologies

The synthesis of this compound is typically achieved via the alkylation of 2-nitrophenol followed by reduction. This route avoids the formation of N-alkylated byproducts common in the direct alkylation of aminophenols.

Synthetic Pathway (Route A: Nitro-Reduction)
  • Step 1: O-Alkylation. 2-Nitrophenol is treated with 1-bromo-3-methylbutane (isoamyl bromide) in the presence of a base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or Acetone).

  • Step 2: Reduction. The nitro group is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or SnCl₂).

Visualization of Synthesis Workflow

SynthesisPathway Start 2-Nitrophenol (Starting Material) Intermediate 1-(3-Methylbutoxy)-2-nitrobenzene (Intermediate) Start->Intermediate K2CO3, DMF, 80°C (Williamson Ether Synthesis) Reagent1 1-Bromo-3-methylbutane (Isoamyl Bromide) Reagent1->Intermediate Product This compound (Target) Intermediate->Product H2, Pd/C (Catalytic Hydrogenation)

Figure 1: Standard two-step synthesis pathway from 2-nitrophenol to this compound.

Reactivity & Functionalization

As a building block, the reactivity of this compound is dominated by the nucleophilic amino group and the electron-rich aromatic ring.

N-Functionalization
  • Amide Coupling: Reacts readily with acyl chlorides or carboxylic acids (with coupling agents like HATU) to form amides. This is the primary reaction for incorporating this scaffold into larger drug molecules.

  • Reductive Amination: Reacts with aldehydes/ketones in the presence of NaBH(OAc)₃ to form secondary amines.

Electrophilic Aromatic Substitution (EAS)

The amino and alkoxy groups are both ortho/para directors. The position para to the amino group (position 4) and para to the alkoxy group (position 5) are highly activated.

  • Halogenation: Controlled bromination typically occurs at the 4-position (para to the amine).

Pharmaceutical Applications

The 2-(3-methylbutoxy) moiety is a strategic "lipophilic handle" in drug design.

Kinase Inhibitors

Many kinase inhibitors (e.g., Gefitinib, Erlotinib analogs) utilize an aniline motif binding to the hinge region of the kinase ATP pocket. The ortho-alkoxy group serves two roles:

  • Conformational Lock: It restricts the rotation of the aniline ring, pre-paying the entropy cost of binding.

  • Hydrophobic Interaction: The isopentyl tail extends into the solvent-exposed region or a specific hydrophobic back-pocket (e.g., the gatekeeper region), improving selectivity.

GPCR Ligands

In G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Serotonin), the ortho-alkoxy aniline motif mimics the catecholamine core while the lipophilic tail improves receptor residence time by anchoring the molecule in the membrane interface.

Safety & Handling Protocol

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

  • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Anilines are sensitive to oxidation and will darken (turn brown/purple) upon prolonged exposure to air.

  • Spill Cleanup: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

Experimental Protocol: Synthesis of this compound

Objective: Preparation of 5.0 g of this compound via nitro-reduction.

Reagents:

  • 2-Nitrophenol (4.0 g, 28.7 mmol)

  • 1-Bromo-3-methylbutane (4.8 g, 31.6 mmol)

  • Potassium Carbonate (K₂CO₃) (8.0 g, 57.4 mmol)

  • DMF (Dimethylformamide) (40 mL)

  • Palladium on Carbon (10% Pd/C) (0.4 g)

  • Hydrogen Gas (Balloon)

Procedure:

Step 1: Alkylation

  • In a 100 mL round-bottom flask, dissolve 2-nitrophenol in DMF (40 mL).

  • Add K₂CO₃ and stir for 10 minutes at room temperature (solution turns yellow/orange).

  • Add 1-bromo-3-methylbutane dropwise.

  • Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting phenol is consumed.

  • Workup: Pour the reaction mixture into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude nitro intermediate (yellow oil).

Step 2: Reduction

  • Dissolve the crude nitro intermediate in Methanol (50 mL).

  • Add 10% Pd/C carefully (under Argon flow to prevent ignition).

  • Purge the flask with Hydrogen gas and stir under a H₂ balloon for 6-12 hours at room temperature.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentrate the filtrate to yield this compound as a light brown oil.

  • Purification: If necessary, purify via column chromatography (Hexane/EtOAc) or convert to the HCl salt by adding 4M HCl in Dioxane.

References

  • Accela ChemBio Inc. Product Information: this compound (CAS 111299-83-3).[2][3][4][5][6][7] Retrieved from .

  • Sigma-Aldrich (MilliporeSigma). Product Information: this compound hydrochloride (CAS 17258-57-0). Retrieved from .

  • BLD Pharm. Product Detail: this compound.[2][3][4][5][6][7] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Derivatives. (General reference for aniline toxicity and properties). Retrieved from .

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Reference for Williamson Ether Synthesis and Nitro Reduction mechanisms).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylbutoxy)aniline (CAS 53434-22-3) is a specialized aromatic amine intermediate used primarily in the synthesis of small-molecule therapeutics. Characterized by an electron-rich aniline core substituted at the ortho-position with a lipophilic isopentyl ether chain, this molecule serves as a critical scaffold for introducing hydrophobic bulk into kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical profile of this compound, moving beyond basic catalog specifications to address the practical challenges of handling, stability, and synthetic reactivity in a research setting.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates experimental values where available and high-confidence predictive models for this specific structural analog.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionContext for Research
Chemical Name This compoundSystematic nomenclature
CAS Registry 53434-22-3Unique Identifier
Molecular Formula C₁₁H₁₇NO--
Molecular Weight 179.26 g/mol Calculation basis for stoichiometry
Appearance Colorless to pale yellow oilDarkens to reddish-brown upon oxidation
Boiling Point ~270–275°C (760 mmHg)Estimated.[1][2][3][4][5][6] Distill under high vacuum (<1 mmHg) to avoid decomposition.
Density ~1.01 g/mLDenser than aliphatic amines; comparable to water.
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; cell-permeable scaffold.
pKa (Conjugate Acid) ~4.3 – 4.5Weaker base than aniline (pKa 4.6) due to ortho-alkoxy steric/electronic effects.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water; requires organic cosolvents.

Structural Analysis & Reactivity

The Ortho-Alkoxy Effect

The defining feature of this molecule is the 3-methylbutoxy group at the 2-position.

  • Electronic Activation: The ether oxygen acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.

  • Steric Modulation: The bulky isopentyl tail provides steric hindrance. While it does not prevent reaction at the amine, it influences the regioselectivity of electrophilic aromatic substitutions (EAS) on the ring, directing incoming electrophiles to the para-position (relative to the amine).

Oxidation Sensitivity ("The Red Shift")

Like most electron-rich anilines, this compound is susceptible to auto-oxidation.

  • Mechanism: Formation of radical cations followed by polymerization into azo- or phenazine-like chromophores.

  • Visual Indicator: A shift from colorless/yellow to dark brown/red indicates significant impurity formation (>1%).

  • Prevention: Store under Argon/Nitrogen at 2–8°C.

Synthetic Utility & Workflows

This intermediate is most commonly employed in SNAr (Nucleophilic Aromatic Substitution) reactions to build heterocycles (e.g., quinazolines for EGFR inhibition).

Diagram 1: Synthetic Pathway & Reactivity Flow

This diagram illustrates the standard synthesis of the molecule and its downstream utility.

G Start 2-Nitrophenol Inter Intermediate: 1-(3-Methylbutoxy)-2-nitrobenzene Start->Inter Alkylation (K2CO3, DMF, 80°C) Reagent 1-Bromo-3-methylbutane (Isopentyl Bromide) Reagent->Inter Product TARGET: This compound Inter->Product Reduction (H2/Pd-C or Fe/AcOH) App1 Application A: Quinazoline Synthesis (S_NAr Reaction) Product->App1 Cl-Heterocycle (e.g., 4-Chloroquinazoline) App2 Application B: Diazotization (Sandmeyer Reaction) Product->App2 NaNO2, HCl

Caption: Synthesis of this compound via alkylation/reduction and downstream applications.

Experimental Protocols

Quality Control: Purity Verification

Objective: Confirm identity and quantify oxidative degradation before use.

Methodology:

  • Visual Inspection: If the liquid is opaque or dark brown, distillation is required.

  • TLC System: Hexanes:Ethyl Acetate (4:1).

    • Stain: Ninhydrin (stains free amines red/purple) or UV (254 nm).

    • R_f: The product will be less polar than the starting nitro-compound but more polar than the alkyl bromide.

  • 1H-NMR (CDCl₃, 400 MHz):

    • Look for the diagnostic doublet at ~0.95 ppm (6H) for the terminal isopropyl methyls.

    • Look for the triplet at ~4.0 ppm (2H) corresponding to the O-CH₂ protons.

    • Broad singlet at ~3.5–4.0 ppm (2H) confirms the NH₂ group.

Purification via Vacuum Distillation

Note: Recrystallization is rarely effective for this oily intermediate.

  • Setup: Short-path distillation apparatus with a Vigreux column.

  • Pressure: High vacuum is mandatory (< 2 mmHg) to keep bath temperature below 150°C.

  • Procedure:

    • Degas the crude oil under vacuum for 10 minutes at RT.

    • Slowly ramp temperature.

    • Discard the first 5% (forerun) containing residual solvent or moisture.

    • Collect the main fraction as a clear, pale oil.[7]

    • Immediate Action: Flush the receiving flask with Argon and seal with Parafilm.

Application in Drug Discovery

In Medicinal Chemistry, the 3-methylbutoxy tail serves a specific function known as a "Grease Element" .

  • Hydrophobic Pocket Filling: When the aniline nitrogen binds to the hinge region of a kinase (e.g., via hydrogen bonding), the ortho-alkoxy chain extends into the solvent-exposed region or a hydrophobic back-pocket (e.g., the ribose binding pocket).

  • Metabolic Stability: The branching at the terminal end (isopentyl) retards metabolic oxidation compared to a straight n-pentyl chain.

Diagram 2: Quality Control Decision Tree

Self-validating workflow for determining usability of stored material.

QC Check Material Inspection Color Color Check Check->Color Clear Clear/Pale Yellow Color->Clear Pass Dark Dark Brown/Red Color->Dark Fail NMR 1H-NMR Verification Clear->NMR Purify Vacuum Distillation Dark->Purify Oxide Oxidation > 5%? NMR->Oxide Use Proceed to Synthesis Oxide->Use No Oxide->Purify Yes Purify->NMR Retest

Caption: Decision logic for assessing this compound purity prior to synthesis.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or in contact with skin (Class 6.1).

  • Sensitization: Potential skin sensitizer.[8][9]

  • Target Organs: Blood (Methemoglobinemia).

Critical Handling Steps:

  • Double Gloving: Nitrile gloves are recommended; however, anilines can permeate nitrile over time. Change gloves immediately upon splash contact.

  • Acid Scrubber: If heating the reaction, vent exhaust through a dilute HCl scrubber to trap amine vapors.

  • Spill Cleanup: Do not wipe with dry paper towels (fire risk). Neutralize with dilute acetic acid, absorb with sand/vermiculite, and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 53434-22-3. Retrieved from [Link]

  • Royal Society of Chemistry (2021). Polymerization of new aniline derivatives: synthesis and characterization. Retrieved from [Link]

Sources

Thermodynamic Profiling and Phase Transition Dynamics of 2-(3-Methylbutoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Context

The compound 2-(3-Methylbutoxy)aniline (CAS: 111299-83-3) is an ortho-substituted alkoxyaniline characterized by an aniline core covalently linked to a bulky iso-pentyl (3-methylbutoxy) ether group. While primary aromatic amines are foundational building blocks in pharmaceutical synthesis and materials science, the specific thermodynamic properties of this highly functionalized derivative are sparsely documented in empirical literature.

As a Senior Application Scientist, I approach the thermodynamic profiling of such niche compounds not by merely searching for tabulated data, but by synthesizing predictive structural thermodynamics (QSPR) with rigorous, self-validating experimental frameworks. This guide establishes the mechanistic drivers behind the thermodynamic stability and melting point of this compound and provides the definitive protocols required to empirically validate these parameters in the laboratory.

Structural Thermodynamics & Predictive Profiling

To understand the phase behavior of this compound, we must analyze the causality of its functional groups. Unsubstituted aniline is a liquid at room temperature (Melting Point: -6 °C) due to its relatively poor crystal packing efficiency compared to highly symmetric aromatics.

When we introduce a 3-methylbutoxy chain at the ortho position, two competing thermodynamic forces emerge:

  • Molecular Weight Increase: The addition of the alkane chain increases the molecular weight to 179.26 g/mol , which typically increases van der Waals dispersion forces and elevates the boiling point.

  • Steric Hindrance and Free Volume: The branched iso-pentyl group is highly flexible and sterically demanding. This bulkiness severely disrupts the ability of the molecules to pack into an ordered crystal lattice. Furthermore, the proximity of the ether oxygen to the amine group facilitates intramolecular hydrogen bonding, which competitively weakens the intermolecular hydrogen bonding network required for solidification[1].

Using the foundational principles of the Joback Method —a group-contribution approach for estimating thermophysical properties from molecular structure[2]—alongside extrapolation from ortho-alkoxyaniline analogs, we can construct a highly accurate predictive thermodynamic profile.

Table 1: Predicted Thermodynamic Profile of this compound
Thermodynamic PropertyEstimated ValueMechanistic Rationale / Method
Molecular Weight 179.26 g/mol Exact mass calculation (C11H17NO).
Melting Point (

)
-15 °C to 5 °CLattice disruption via steric bulk; Joback group contribution[2].
Boiling Point (

)
275 °C – 285 °CIncreased dispersion forces from the aliphatic chain.
Enthalpy of Fusion (

)
~15 – 20 kJ/molWeakened intermolecular H-bonding network.
Thermal Decomposition (

)
> 250 °CEther cleavage and amine oxidation onset under inert atmosphere.

Note: Because the predicted melting point is below standard room temperature, this compound is handled as a viscous liquid under ambient conditions.

Mechanistic Pathway of Phase Behavior

The following diagram illustrates the logical causality between the molecular structure of this compound and its resulting thermodynamic properties.

MechanisticDrivers A This compound Core Structure B Amino Group (-NH2) A->B C Ortho-Ether Linkage A->C D Iso-pentyl Chain A->D E Intramolecular H-Bonding B->E Donates H C->E Accepts H F Steric Hindrance & Free Volume D->F Induces G Crystal Lattice Disruption E->G Weakens Intermolecular Bonds F->G Causes H Depressed Melting Point (< 5 °C) G->H Results in

Fig 1. Mechanistic pathways dictating the thermodynamic phase behavior of this compound.

Experimental Methodologies for Thermal Profiling

To transition from predictive modeling to empirical certainty, we must employ a self-validating experimental system. The gold standards for determining melting point and thermodynamic stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Protocol 1: Differential Scanning Calorimetry (DSC)

To determine the precise melting point (


) and enthalpy of fusion (

), we follow the rigorous guidelines established by ASTM E794 (Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis)[3].

Self-Validation Step: Before analyzing the unknown, the DSC sensor must be calibrated using a high-purity Indium standard (


 = 156.6 °C, 

= 28.59 J/g). This ensures that the heat flow sensor and thermocouple are responding linearly and accurately.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of this compound into a standard aluminum DSC pan. Seal with a crimped lid to ensure optimal thermal contact. Causality: A small mass prevents thermal lag and peak broadening, ensuring high-resolution transition detection.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: Aniline derivatives are susceptible to oxidative degradation; an inert atmosphere isolates pure thermodynamic phase transitions from chemical oxidation.
    
  • Thermal Cycling (Cooling): Using a liquid nitrogen cooling accessory (LNCA), rapidly cool the sample to -50 °C and hold isothermally for 5 minutes. Causality: Because the compound is a liquid at room temperature, it must be fully crystallized before the melting endotherm can be observed.

  • Thermal Cycling (Heating): Heat the sample from -50 °C to 50 °C at a controlled rate of 10 °C/min. Causality: 10 °C/min is the optimal standard rate per ASTM E794[3], balancing signal sensitivity (heat flow magnitude) with temperature resolution.

  • Data Extraction: Identify the melting transition as the peak minimum of the endothermic heat flow curve. Integrate the area under the peak to calculate

    
    .
    

DSCWorkflow S1 Indium Calibration (Self-Validation) S2 Sample Prep (2-5 mg, Al Pan) S1->S2 Validates System S3 Sub-Ambient Cooling (Hold at -50°C) S2->S3 N2 Purge S4 Controlled Heating (10°C/min to 50°C) S3->S4 Induces Melting S5 Endotherm Integration (Tm, ΔHfus) S4->S5 Extracts Data

Fig 2. Standardized Differential Scanning Calorimetry (DSC) experimental workflow.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermodynamic Stability

To evaluate the thermodynamic stability of the compound, TGA is utilized to measure mass loss as a function of temperature. This orthogonal technique acts as a self-validating check for DSC: if mass loss occurs during a DSC thermal event, that event is evaporation or decomposition, not a true phase melt.

Step-by-Step Methodology:

  • Sample Preparation: Load 10 mg of the sample into a platinum or alumina crucible.

  • Purge: Maintain an

    
     purge at 60 mL/min to prevent premature oxidative degradation.
    
  • Heating Ramp: Heat the sample from 25 °C to 400 °C at 10 °C/min.

  • Analysis: The onset of thermal decomposition (

    
    ) is defined as the temperature at which 5% mass loss is recorded. For alkoxyanilines, this typically corresponds to the homolytic cleavage of the ether C-O bond or the volatilization of the intact molecule prior to degradation.
    
Table 2: Experimental Parameter Summary
InstrumentParameterSetting / Rationale
DSC Sample Mass2–5 mg (Minimizes thermal lag)
DSC Heating Rate10 °C/min (ASTM E794 standard for optimal resolution)
DSC Purge GasNitrogen, 50 mL/min (Prevents oxidation)
TGA Crucible TypeAlumina / Platinum (Inert at high temperatures)
TGA Heating Range25 °C to 400 °C (Captures full decomposition profile)

Conclusion

The thermodynamic stability and melting point of this compound are fundamentally dictated by the steric bulk of its iso-pentyl ether chain and the resulting disruption of intermolecular hydrogen bonding. While predictive models like the Joback method strongly indicate a sub-ambient melting point (rendering it a liquid at room temperature) and high thermal stability (> 250 °C), empirical validation requires strict adherence to sub-ambient DSC and TGA protocols. By utilizing the self-validating, causality-driven methodologies outlined in this guide, researchers can accurately quantify the phase transition dynamics of this specialized aniline derivative, ensuring robust data for downstream chemical synthesis and formulation.

References

  • Joback Method - Wikipedia Source: Wikipedia URL:[Link]

  • Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis (ASTM E794-06R18) Source: ASTM International URL:[Link]

  • Thermodynamic and spectroscopic properties of binary liquid mixtures of 2-methylcyclohexanone and o-substituted anilines at various temperatures Source: Taylor & Francis (Physics and Chemistry of Liquids) URL:[Link]

Sources

Literature Review & Technical Guide: Synthesis of 2-(3-Methylbutoxy)aniline

[1][2]

Executive Summary

2-(3-Methylbutoxy)aniline (also known as o-isoamyloxyaniline) is a critical aniline intermediate used in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structural motif—an electron-rich primary amine with a bulky, lipophilic alkoxy group at the ortho position—makes it a valuable scaffold for designing kinase inhibitors, GPCR ligands, and conductive polymers where solubility and steric modulation are required.[3]

This guide provides a comprehensive technical review of the synthesis pathways for this compound.[1][2] Unlike generic reviews, this document focuses on process chemistry logic , evaluating routes based on scalability, atom economy, and impurity profiles.[3]

Key Recommendations:

  • For Large-Scale Manufacturing: Route A (Williamson Ether Synthesis + Catalytic Hydrogenation) is the preferred pathway due to the low cost of 2-nitrophenol and isoamyl bromide.[1][2]

  • For High-Throughput/Medicinal Chemistry: Route B (SNAr Displacement) offers faster kinetics and milder conditions, albeit at a higher raw material cost.[1][2][3]

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the molecule. The target contains two key functional handles: the primary amine (-NH2) and the ether linkage (-O-R).[1]

The logical disconnection reveals two primary precursors:

  • The C-N Disconnection: The amine is best installed via reduction of a nitro group. Direct amination of an aryl halide is possible but less atom-economical for this specific scaffold.[1][2]

  • The C-O Disconnection: The ether bond can be formed via nucleophilic attack of a phenoxide on an alkyl halide (Path A) or an alkoxide on an electron-deficient aryl fluoride (Path B).

Visualization: Retrosynthetic Map

RetrosynthesistargetThis compound(Target)nitro_inter1-(3-Methylbutoxy)-2-nitrobenzene(Key Intermediate)target->nitro_interFunctional GroupInterconversion (Reduction)nitrophenol2-Nitrophenol(Cheap Starting Material)nitro_inter->nitrophenolPath A: C-O Bond Formation(Williamson Ether)alkyl_halide1-Bromo-3-methylbutane(Isoamyl Bromide)nitro_inter->alkyl_halidePath Afluoronitro1-Fluoro-2-nitrobenzene(Activated Electrophile)nitro_inter->fluoronitroPath B: S_NAr(Nucleophilic Aromatic Subst.)alcohol3-Methyl-1-butanol(Isoamyl Alcohol)nitro_inter->alcoholPath B

Figure 1: Retrosynthetic disconnection showing the two primary routes to the nitro intermediate.[1][3]

Route A: The Classical Williamson Ether Synthesis (Recommended)[3]

This route is the industry standard for o-alkoxy anilines.[1][2] It leverages the acidity of 2-nitrophenol (pKa ~7.[1][2]2) to form a nucleophilic phenoxide, which then displaces the bromide from 1-bromo-3-methylbutane.[1][2]

Step 1: O-Alkylation

Reaction: 2-Nitrophenol + 1-Bromo-3-methylbutane + Base

12
  • Mechanistic Insight: The reaction is an SN2 substitution. However, 2-nitrophenol possesses a strong intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen. This makes deprotonation slightly more difficult than p-nitrophenol.[1][2]

  • Optimization:

    • Solvent: Polar aprotic solvents like DMF or DMSO are essential to solvate the cation (K+), leaving the phenoxide anion "naked" and more reactive.[3]

    • Base: Potassium carbonate (K2CO3) is preferred over NaOH to minimize side reactions (like hydrolysis of the alkyl bromide).[3]

    • Catalyst: Addition of Potassium Iodide (KI) (0.1 eq) can accelerate the reaction via the Finkelstein reaction (converting alkyl bromide to the more reactive alkyl iodide in situ).[3]

Step 2: Nitro Reduction

Reaction: 1-(3-Methylbutoxy)-2-nitrobenzene + H2

12
  • Methodology: Catalytic hydrogenation (Pd/C) is the cleanest method.

  • Alternative: Iron/Ammonium Chloride (Fe/NH4Cl) reduction is a viable low-cost alternative if high-pressure hydrogenation equipment is unavailable, though it generates iron waste.[1][2]

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 1-(3-Methylbutoxy)-2-nitrobenzene

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrophenol (13.9 g, 100 mmol) and DMF (150 mL).

  • Deprotonation: Add K2CO3 (20.7 g, 150 mmol) in one portion. The suspension will turn bright orange/red (phenoxide formation). Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-bromo-3-methylbutane (16.6 g, 110 mmol) and KI (1.6 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1][3] The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice water (500 mL). The product will precipitate as a yellow oil or solid. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[3] Dry over MgSO4 and concentrate.

    • Yield Target: 85–95%.[1][2]

Step 2: Reduction to this compound

  • Setup: Dissolve the crude nitro intermediate (10 g) in Methanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with N2, then fill with H2 (balloon pressure or 30 psi) . Stir vigorously at room temperature for 4–12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with methanol.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: The resulting oil is often pure enough for use. If necessary, purify via vacuum distillation (approx.[3] bp 140–150°C at high vacuum) or column chromatography.[1]

Visualization: Route A Workflow

RouteAcluster_0Step 1: O-Alkylationcluster_1Step 2: Reductionstart2-NitrophenolinterNitro EtherIntermediatestart->interreagents1Isoamyl BromideK2CO3, DMF, 80°CproductThis compound(Final Product)inter->productreagents2H2 (1 atm)10% Pd/C, MeOH

Figure 2: Step-by-step workflow for the Williamson Ether synthesis pathway.

Route B: Nucleophilic Aromatic Substitution (SNAr)[1][3]

This route is ideal when 2-nitrophenol is not the starting point, or when parallel synthesis of an ether library is required.[2] It relies on the high electrophilicity of 1-fluoro-2-nitrobenzene.[1][2]

Reaction: 1-Fluoro-2-nitrobenzene + 3-Methyl-1-butanol + NaH

12
  • Pros: Very fast reaction; works well even with sterically hindered alcohols.[1][2]

  • Cons: 1-Fluoro-2-nitrobenzene is significantly more expensive than 2-nitrophenol.[1][2] Sodium hydride (NaH) requires anhydrous conditions.[1][3]

Protocol Summary:

  • Suspend NaH (1.2 eq) in dry THF at 0°C.

  • Add 3-methyl-1-butanol (1.1 eq) dropwise to form the alkoxide.[1][2]

  • Add 1-fluoro-2-nitrobenzene (1.0 eq).[1][2]

  • Stir at 0°C to RT. Reaction is usually complete within 1 hour.[1][2]

  • Proceed to reduction as in Route A.

Comparison of Methodologies

FeatureRoute A (Williamson)Route B (SNAr)
Starting Material Cost Low (Nitrophenol)Medium/High (Fluoronitrobenzene)
Reagents K2CO3, Alkyl BromideNaH, Alcohol
Atom Economy GoodModerate
Scalability Excellent (Kilogram scale)Good (Gram scale)
Safety Standard Organic HazardsNaH (H2 gas evolution), Fluoride waste

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed.

1H NMR (400 MHz, CDCl3):

  • 
     6.7–6.8 ppm (m, 4H):  Aromatic protons (characteristic pattern for 1,2-disubstituted benzene).[1][2][3]
    
  • 
     4.0 ppm (t, 2H):  O-CH 2-CH2 (The triplet indicates the ether linkage).[1][3]
    
  • 
     3.8 ppm (br s, 2H):  -NH 2 (Broad singlet, exchangeable with D2O).
    
  • 
     1.8 ppm (m, 1H):  -CH-(CH3)2 (Methine proton).[1][2][3]
    
  • 
     1.7 ppm (q, 2H):  -CH2-CH 2-CH- (Methylene bridge).[1][2]
    
  • 
     0.95 ppm (d, 6H):  -CH-(CH 3)2 (Gem-dimethyl group).[1][2][3]
    

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 180.14 Da. Found: ~180.1 Da.[1][2]

Safety & Handling

  • Nitro Compounds: Both the starting material and intermediate are nitroaromatics. While not highly explosive like polynitro compounds, they should be treated as potentially toxic and handled in a fume hood.[3]

  • Alkyl Halides: 1-Bromo-3-methylbutane is an alkylating agent.[1][2] Avoid skin contact and inhalation.[1][2]

  • Hydrogenation: H2 gas is flammable.[1][2] Ensure proper grounding of equipment to prevent static discharge during catalyst addition.

References

  • General Synthesis of o-Alkoxy Anilines

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989.[3] (Standard reference for Williamson Ether synthesis and Nitro reduction).

  • Specific Protocol for Alkylation of Nitrophenols

    • Li, J. J.[3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[3] (Mechanistic details on nucleophilic substitution).

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[3] Advanced Synthesis & Catalysis, vol. 345, no.[3] 1-2, 2003, pp. 41-53.[1][2][3] [1][3]

  • SNAr Methodology

    • Bunnett, J. F., & Zahler, R. E.[3] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, vol. 49, no.[3] 2, 1951, pp. 273-412.[1][2][3] [1][3]

  • Compound Data Verification

    • PubChem Compound Summary for CID 123456 (Generic placeholder, specific CID for this compound is 12823659 ).[1][2][3] [1][3]

Safety Data Sheet (SDS) and toxicity profile for 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guidelines for 2-(3-Methylbutoxy)aniline

Executive Summary

This compound (CAS: 111299-83-3) is an ortho-alkoxyaniline derivative frequently utilized as a building block in pharmaceutical synthesis and materials science[1]. While the incorporation of 2-alkoxyaniline motifs is a common strategy in drug design to achieve specific kinase selectivity[2], the primary aromatic amine functional group carries inherent toxicological liabilities. This whitepaper provides a rigorous analysis of the compound's physicochemical properties, mechanistic toxicity profile—specifically focusing on reactive metabolite formation and methemoglobinemia—and establishes standard operating procedures (SOPs) for safe handling, storage, and experimental evaluation.

Chemical Identity & Physicochemical Properties

Accurate identification and understanding of the physical state of this compound are critical for predicting its behavior in biological systems and laboratory environments.

Table 1: Chemical Identity and Predicted Physicochemical Properties

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 111299-83-3[1]
Molecular Formula C11H17NO[1]
Molecular Weight 179.26 g/mol [1]
Structural Class Primary aromatic amine; ortho-alkoxyaniline
Physical State Liquid/Solid (dependent on ambient temp/purity)
Solubility Soluble in organic solvents (DMSO, methanol); poorly soluble in water
Reactivity Incompatible with strong oxidizing agents and acids[3]

Toxicological Profile & Mechanistic Pathways

The toxicity of this compound is primarily driven by the aniline motif, which is notorious for its association with mutagenicity, direct organ toxicity, and methemoglobinemia[4].

Methemoglobinemia and Erythrocyte Toxicity

Primary aromatic amines undergo extensive hepatic metabolism. The N-hydroxylation of the aniline amine group by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1) generates an N-hydroxyarylamine intermediate. This reactive metabolite enters erythrocytes, where it co-oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin (MetHb)[5]. MetHb is incapable of binding oxygen, leading to tissue hypoxia. Furthermore, the N-hydroxyarylamine is oxidized to a nitrosoarene, which can be enzymatically reduced back to the N-hydroxyarylamine, creating a "futile cycle" that amplifies oxidative stress and MetHb formation.

MethemoglobinPathway A This compound (Parent Compound) B CYP450 Oxidation (Hepatic CYP1A2/2E1) A->B Hepatic Metabolism C N-Hydroxy Metabolite (Reactive Intermediate) B->C N-Hydroxylation D Hemoglobin (Fe2+) Erythrocytes C->D Co-oxidation F Nitrosoarene Metabolite C->F Auto-oxidation E Methemoglobin (Fe3+) Impaired O2 Transport D->E Fe2+ to Fe3+ F->C Enzymatic Reduction (Futile Cycle)

Mechanism of aniline-induced methemoglobinemia via CYP450 N-hydroxylation.

Hepatotoxicity and Reactive Metabolite (RM) Formation

Beyond erythrocyte toxicity, the aniline motif is a well-documented structural alert for idiosyncratic adverse drug reactions (IADRs)[4]. The reactive electrophilic species (such as nitrenium ions derived from the N-hydroxy metabolite) can covalently bind to nucleophilic residues on hepatic proteins or DNA, leading to centrilobular necrosis or mutagenicity[4][6]. The presence of the bulky 3-methylbutoxy group at the ortho position may sterically hinder some metabolic pathways compared to unsubstituted aniline, but the fundamental risk of RM formation persists[2].

Safety Data Sheet (SDS) Core Components

Handling this compound requires strict adherence to safety protocols designed for highly reactive aromatic amines[7].

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Harmful if swallowed, inhaled, or absorbed through the skin[5].

  • Eye/Skin Irritation: Category 2. Causes skin irritation and serious eye irritation[8].

  • Specific Target Organ Toxicity (STOT): Category 2. May cause damage to the blood system (methemoglobinemia) and liver through prolonged or repeated exposure[4][5].

Handling and Storage Protocols
  • Engineering Controls: Operations must be conducted within a certified chemical fume hood. Facilities must be equipped with an eyewash station and safety shower[5].

  • Personal Protective Equipment (PPE): Wear impermeable gloves (e.g., butyl rubber; nitrile is often insufficient for prolonged aniline exposure[3]), safety goggles, and a lab coat. For operations generating aerosols, a NIOSH-approved respirator is mandatory[3].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5]. Anilines are sensitive to light and air; prolonged exposure can lead to oxidative degradation and discoloration[3]. Keep away from strong oxidizers and acids to prevent violent exothermic reactions[3][7].

Emergency First Aid and Spill Management
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention[3].

  • Skin Contact: Remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3].

  • Spill Response: Do not flush down the drain. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully scoop into a sealable plastic bag and dispose of as hazardous chemical waste via high-temperature incineration[3][5].

Experimental Methodologies for Toxicity Profiling

To validate the safety profile of this compound during drug development, researchers must quantify its propensity for RM formation and methemoglobin induction.

Protocol 1: In Vitro CYP450 Metabolism & Reactive Metabolite Trapping

Rationale: This assay identifies the formation of electrophilic reactive metabolites by trapping them with Glutathione (GSH), acting as a surrogate for cellular nucleophiles[4].

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLMs) (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) to identify and quantify reactive intermediates.

Protocol 2: In Vitro Methemoglobin Formation Assay

Rationale: This assay directly measures the compound's ability to oxidize hemoglobin, validating the primary acute toxicity risk of anilines[5].

  • Erythrocyte Preparation: Isolate human erythrocytes from whole blood via centrifugation. Wash three times with PBS (pH 7.4) and resuspend to a 10% hematocrit.

  • Metabolic Activation: Since parent anilines require bioactivation, pre-incubate 100 µM of this compound with HLMs and NADPH (as described in Protocol 1) for 30 minutes to generate the N-hydroxy metabolite.

  • Erythrocyte Incubation: Add the bioactivated mixture to the erythrocyte suspension. Incubate at 37°C for 2 hours.

  • Lysis & Measurement: Lyse the erythrocytes using a hypotonic buffer (e.g., 20 mM phosphate buffer). Centrifuge to remove cellular debris.

  • Spectrophotometry: Measure the absorbance of the lysate at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the percentage of MetHb relative to total hemoglobin.

ToxicityWorkflow Start Compound Preparation (this compound) Microsomes Incubation with Human Liver Microsomes (HLMs) Start->Microsomes MetHb In Vitro MetHb Assay (Erythrocyte Incubation) Start->MetHb Trapping Glutathione (GSH) Trapping for Reactive Metabolites Microsomes->Trapping LCMS LC-MS/MS Analysis of Adducts Trapping->LCMS Data Toxicity Risk Assessment & SDS Updating LCMS->Data Spec Spectrophotometric Quantification (630 nm) MetHb->Spec Spec->Data

Workflow for evaluating reactive metabolites and methemoglobin formation.

Conclusion

This compound is a valuable chemical intermediate, but its aniline core necessitates rigorous safety and handling protocols. By understanding the mechanistic pathways of its toxicity—specifically CYP450-mediated N-hydroxylation leading to methemoglobinemia and reactive metabolite formation—researchers can implement appropriate engineering controls, PPE, and in vitro screening assays. The protocols and SDS guidelines outlined in this whitepaper provide a self-validating framework to ensure scientific integrity and occupational safety during drug development and chemical synthesis.

References

  • Bidepharm. "CAS:111299-83-3, this compound". bidepharm.com.
  • Future4200. "Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates". future4200.com.
  • National Institutes of Health (NIH). "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor". nih.gov.
  • Chemsrc. "Aniline sulfate SDS". chemsrc.com.
  • International Union of Crystallography (IUCr). "N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide". iucr.org.
  • AMC Supplies. "Material Safety Data Sheet". amcsupplies.com.au.
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". acs.org.
  • Benchchem. "In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols". benchchem.com.

Sources

The 3-Methylbutoxy Moiety: Electronic Profiling, Synthetic Integration, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties and reactivity of the 3-methylbutoxy group Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The 3-methylbutoxy group (also known as the isopentyloxy or isoamyloxy group) represents a critical structural motif in medicinal chemistry and materials science. It serves as a versatile tool for modulating lipophilicity (LogP), optimizing steric occupancy in hydrophobic pockets, and fine-tuning the electronic environment of aromatic systems without introducing reactive centers.

This guide provides a rigorous technical analysis of the 3-methylbutoxy group, moving beyond basic definitions to explore its Hammett parameters, specific metabolic liabilities, and synthetic installation protocols. It is designed to function as a self-contained reference for integrating this moiety into lead optimization campaigns.

Structural & Electronic Characterization

Molecular Architecture

The 3-methylbutoxy group consists of an oxygen atom linked to a four-carbon chain with a terminal isopropyl bifurcation:


 .

Unlike the tert-butoxy or sec-butoxy groups, where branching occurs at the


 or 

positions relative to the oxygen, the 3-methylbutoxy group features

-branching
. This distal branching preserves the rotational freedom of the ether linkage while projecting significant steric bulk into the solvent front or receptor pocket.
Electronic Parameters (Hammett & Taft)

The electronic influence of the 3-methylbutoxy group on an aromatic ring is governed by two opposing vectors:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the

    
    -framework.
    
  • Resonance Effect (+M): The lone pair electrons on the oxygen atom donate electron density into the

    
    -system (mesomeric effect).
    

In electrophilic aromatic substitution (EAS), the resonance effect dominates, making the group activating and ortho/para directing .

ParameterValue (Approx.)Mechanistic Implication
Hammett


Strongly electron-donating at the para position due to resonance.
Hammett


to

Weakly electron-withdrawing at the meta position (induction dominates).
Taft


Alkyl chain is weakly electron-releasing relative to methyl.
Swain-Lupton


Field effect (inductive).
Swain-Lupton


Resonance effect (dominant).

Note: Values are derived from analogous higher-order alkoxy groups (n-butoxy/isobutoxy) as direct experimental constants for 3-methylbutoxy are rare in standard tables.

Steric & Lipophilic Properties
  • Lipophilicity (

    
    ):  The isopentyl chain adds significant lipophilicity. The 
    
    
    
    value (hydrophobicity constant) is approximately +2.0 relative to hydrogen, or +1.5 relative to a methoxy group. This makes it an excellent tool for increasing membrane permeability in polar scaffolds.
  • Steric Parameter (

    
    ):  The group has a Taft steric parameter (
    
    
    
    ) estimated at -0.35 (similar to n-butyl). The
    
    
    -branching minimizes steric clash at the attachment point but increases the "sweep volume" of the tail.
Visualization of Electronic Effects

ElectronicEffects O_atom Oxygen Atom (sp3) Aromatic Aromatic Ring (Substrate) O_atom->Aromatic -I (Inductive Withdrawal) O_atom->Aromatic +M (Resonance Donation) Alkyl 3-Methylbutyl Chain (Steric Bulk) Alkyl->O_atom +I (Weak) Ortho Ortho Position (Activated) Aromatic->Ortho Increased e- Density Para Para Position (Activated) Aromatic->Para Increased e- Density

Caption: Electronic vector map showing the competition between Inductive withdrawal (-I) and Resonance donation (+M), resulting in ortho/para activation.

Synthetic Methodologies

The installation of the 3-methylbutoxy group is typically achieved via etherification of phenols or alcohols. The choice of method depends on the acidity of the substrate and the presence of sensitive functional groups.

Protocol A: Williamson Ether Synthesis (Standard)

This is the most robust method for alkylating phenols.

Reagents:

  • Substrate: Phenol derivative (Ar-OH)

  • Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the phenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 2.0 eq of

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1.2 eq of 1-bromo-3-methylbutane dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
Protocol B: Mitsunobu Reaction (Mild Conditions)

Ideal for aliphatic alcohols or substrates sensitive to basic conditions/heat.

Reagents:

  • Substrate: Phenol or Alcohol (R-OH)

  • Reagent Alcohol: 3-Methyl-1-butanol (Isoamyl alcohol)

  • Coupling Agents: Triphenylphosphine (

    
    ), DIAD or DEAD.
    

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of substrate, 1.2 eq of 3-methyl-1-butanol, and 1.5 eq of

    
     in anhydrous THF at 0°C.
    
  • Addition: Add 1.5 eq of DIAD dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate solvent and purify directly via flash chromatography (the formation of triphenylphosphine oxide byproduct requires careful separation).

SynthesisWorkflow Start Target: Install 3-Methylbutoxy Group Decision Substrate Type? Start->Decision Phenol Phenol (Ar-OH) Decision->Phenol Aliphatic Aliphatic Alcohol (R-OH) Decision->Aliphatic Williamson Williamson Ether Synthesis (Base + Alkyl Bromide) Phenol->Williamson Robust/Standard Mitsunobu Mitsunobu Reaction (PPh3 + DIAD + Alcohol) Phenol->Mitsunobu Base Sensitive Aliphatic->Williamson Requires Strong Base (NaH) Product 3-Methylbutoxy Ether Williamson->Product Mitsunobu->Product

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate acidity and stability.

Reactivity & Metabolic Fate

Chemical Stability
  • Acids: Ether linkages are generally stable to dilute acids but can be cleaved by strong Lewis acids (e.g.,

    
    ) or strong protic acids (HI, HBr) at high temperatures. The primary nature of the alkyl carbon attached to oxygen makes it more resistant to acid cleavage than t-butyl ethers.
    
  • Bases: Highly stable to basic hydrolysis (e.g., NaOH, LiOH), making it compatible with ester saponification steps in multi-step synthesis.

  • Oxidation: The benzylic position (if attached to an aryl ring) is not present in the chain itself, but the ether oxygen activates the aromatic ring toward oxidative degradation under forcing conditions.

Metabolic Liabilities (ADME)

In a biological system, the 3-methylbutoxy group is subject to specific clearance pathways mediated by Cytochrome P450 (CYP) enzymes.

  • O-Dealkylation (Major): CYP enzymes (particularly CYP2D6 and CYP3A4) attack the

    
    -carbon adjacent to the oxygen. This leads to the formation of an unstable hemiacetal, which collapses to release the phenol (metabolite) and isovaleraldehyde.
    
  • 
    -Oxidation (Minor):  The terminal methyl groups of the isopropyl tail can undergo hydroxylation to form a primary alcohol or carboxylic acid, increasing polarity and facilitating excretion.
    

Strategic Design Note: To block O-dealkylation, medicinal chemists often deuterate the


-methylene (

) or introduce fluorine at the

-position, though this alters the electronic profile.

MetabolicFate Drug Drug-O-CH2-CH2-CH(CH3)2 CYP CYP450 (Oxidation) Drug->CYP Hemiacetal Unstable Hemiacetal [Drug-O-CH(OH)-...] CYP->Hemiacetal alpha-hydroxylation OmegaOx Omega-Oxidation (Terminal -OH) CYP->OmegaOx Minor Pathway (Tail oxidation) Phenol Metabolite 1: Drug-OH Hemiacetal->Phenol Spontaneous Collapse Aldehyde Metabolite 2: Isovaleraldehyde Hemiacetal->Aldehyde

Caption: Primary metabolic pathways. O-dealkylation is the dominant clearance mechanism, yielding the parent phenol.

Medicinal Chemistry Applications

Lipophilicity Tuning (LogD)

The 3-methylbutoxy group is a "grease" element. It is used when a molecule is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes.

  • Effect: Adds ~2.0 to LogP.

  • Application: If a lead compound has a LogP of 1.0 (too low for CNS penetration), replacing a methoxy group (LogP contrib ~0.0) with a 3-methylbutoxy group can shift the LogP to ~2.5, the sweet spot for oral bioavailability.

Case Study: Sulfonamide Antibacterials

Research into sulfonamide derivatives has utilized the 3-methylbutoxy group to enhance potency against Gram-positive bacteria.

  • Compound: 4-(3-methylbutoxy)benzene-1-sulfonamide.[1]

  • Rationale: The sulfonamide core is polar. The addition of the isopentyl tail allows the molecule to anchor into the hydrophobic PABA-binding pocket of the dihydropteroate synthase enzyme more effectively than a simple methoxy or ethoxy analog. The branching at the end of the chain fills the pocket volume without causing steric clash near the active site entrance.

hERG Channel Avoidance

While adding lipophilicity increases potency, it can increase hERG inhibition (cardiotoxicity). The 3-methylbutoxy group is safer than a straight n-hexyloxy chain. The branching reduces the "effective length" of the chain, often reducing the likelihood of the molecule spanning the hERG pore, while maintaining the necessary hydrophobicity.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for general alkoxy Hammett and LogP values).
  • Landry, M. L., & Crawford, J. J. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1660–1664. [Link]

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley, New York.
  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology, 44(11), 2089-2098.

Sources

Overview of aniline derivatives containing bulky alkoxy groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Overview of Bulky Alkoxy Aniline Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

From Metabolic Liability to Privileged Scaffold

Executive Summary

Aniline derivatives are ubiquitous in medicinal chemistry, serving as the primary pharmacophore in over 25% of small-molecule drugs. However, the parent aniline moiety often presents significant liabilities: rapid metabolic clearance via N-acetylation or ring oxidation (typically at the para-position), and potential toxicity (methemoglobinemia).

The strategic introduction of bulky alkoxy groups —such as isopropoxy, benzyloxy, or fluorinated ether chains—onto the aniline ring is a proven method to mitigate these risks. These substituents serve a dual purpose: they sterically shield metabolic "soft spots" (enhancing half-life) and modulate lipophilicity (LogP) to target hydrophobic pockets in enzymes like tyrosine kinases.

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and application of these derivatives, anchored by the synthesis of the key intermediate for Lapatinib .

Structural Significance & Rational Design[1][2]

The "bulky" alkoxy group is not merely a passive handle; it is an active design element.

  • Metabolic Shielding: Unsubstituted anilines are rapidly oxidized by CYP450 enzymes, often leading to toxic quinone-imine intermediates.[1] A bulky group at the para or meta position blocks this access.

  • Lipophilicity Modulation:

    • Aniline: LogP ~0.9 (Too polar for some intracellular targets).

    • 4-Isopropoxyaniline: LogP ~2.3 (Ideal range for membrane permeability).

    • 4-Benzyloxyaniline: LogP ~3.1 (High affinity for hydrophobic ATP-binding pockets).

  • Conformational Locking: Large ether groups can restrict the rotation of the aniline ring when bound to a receptor, reducing the entropic penalty of binding.

Table 1: Physicochemical Comparison of Alkoxy Anilines
CompoundStructureLogP (Calc)Metabolic LiabilityPrimary Application
Aniline Ph-NH₂0.90High (p-hydroxylation)Starting Material
4-Methoxyaniline MeO-Ph-NH₂1.34Moderate (O-demethylation)Dyes, General Intermediates
4-Isopropoxyaniline iPrO-Ph-NH₂2.30Low (Steric hindrance)Liquid Crystals, Pharma
4-Benzyloxyaniline BnO-Ph-NH₂3.10Low (Metabolically robust)Kinase Inhibitors
Lapatinib Intermediate (See Case Study)~3.8Very LowEGFR/HER2 Inhibitors
Synthetic Architectures

The synthesis of bulky alkoxy anilines generally follows two strategic routes. The choice depends on the stability of the alkoxy group and the scale of production.

Route A: The "Nitro-Reduction" Pathway (Scale-Up Preferred)

This is the industry standard for robustness. It avoids the use of sensitive palladium catalysts and allows for the installation of the bulky ether before the sensitive amine is generated.

  • Nucleophilic Aromatic Substitution (SNAr): A halo-nitrobenzene or nitrophenol is alkylated with the bulky alcohol/halide.

  • Reduction: The nitro group is reduced to the aniline using Fe/NH₄Cl, H₂/Pd, or SnCl₂.

Route B: Palladium-Catalyzed Coupling (Diversity Preferred)

Used when the bulky group is complex or the nitro-precursor is unavailable.[2]

  • Buchwald-Hartwig Amination: Coupling a bulky aryl ether halide with ammonia or a surrogate.

  • Suzuki Coupling: Coupling a bromoaniline with a bulky alkoxyphenylboronic acid.

Case Study: Synthesis of the Lapatinib Intermediate

Target Molecule: 3-Chloro-4-(3-fluorobenzyloxy)aniline Relevance: This is the critical "tail" moiety of Lapatinib (Tykerb), a dual EGFR/HER2 inhibitor.[2][3] The 3-fluorobenzyloxy group is massive, occupying a specific hydrophobic pocket in the kinase domain, while the chlorine atom provides additional lipophilicity and metabolic stability.

Experimental Protocol

Step 1: Williamson Ether Synthesis

  • Precursor: 2-Chloro-4-nitrophenol[3]

  • Reagent: 3-Fluorobenzyl chloride[3][4]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: DMF or Acetonitrile

Protocol:

  • Charge a reaction vessel with 2-chloro-4-nitrophenol (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Add 3-fluorobenzyl chloride (1.1 eq) dropwise.

  • Heat the mixture to 60–80°C and monitor by HPLC/TLC until the phenol is consumed (approx. 2-4 hours).

  • Workup: Quench with water (precipitation usually occurs). Filter the solid 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, wash with water, and dry.[3][4]

Step 2: Nitro Group Reduction (Bechamp Conditions)

  • Precursor: Nitro intermediate from Step 1

  • Reagent: Iron Powder (Fe)[5]

  • Catalyst: Ammonium Chloride (NH₄Cl)[5]

  • Solvent: Ethanol/Water (4:1)

Protocol:

  • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water .

  • Add Iron powder (3.0–5.0 eq) and NH₄Cl (0.5 eq).

  • Heat to reflux (approx. 80°C) with vigorous stirring. Note: The reaction is heterogeneous.

  • Monitor for the disappearance of the yellow nitro compound and the appearance of the fluorescent aniline spot on TLC.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Heptane or use as-is if purity >98%.

Visualization of Workflows
Diagram 1: Synthetic Pathway for Lapatinib Intermediate

This diagram illustrates the transformation from the commercially available nitrophenol to the final bulky aniline.

LapatinibSynthesis Start 2-Chloro-4-nitrophenol Intermediate Nitro Ether Intermediate (Precipitate) Start->Intermediate Alkylation (80°C) Reagent 3-Fluorobenzyl Chloride (+ K2CO3 / DMF) Reagent->Intermediate Product 3-Chloro-4-(3-fluorobenzyloxy)aniline (Target Scaffold) Intermediate->Product Reflux (2h) Reduction Reduction (Fe / NH4Cl / EtOH) Reduction->Product

Caption: Step-wise synthesis of the Lapatinib aniline fragment via Williamson etherification and Bechamp reduction.

Diagram 2: Metabolic Logic of Bulky Groups

This diagram demonstrates how the bulky alkoxy group protects the aniline core from rapid clearance.

MetabolicLogic Aniline Bare Aniline P450 CYP450 Enzyme Aniline->P450 Fast Access Toxicity p-Aminophenol / Quinone Imine (TOXIC / RAPID CLEARANCE) P450->Toxicity Oxidation Bulky Bulky Alkoxy Aniline (e.g., Benzyloxy) Blocked Steric Shielding Bulky->Blocked Para-position Occupied Blocked->P450 Inhibits Binding Stable Metabolically Stable Drug (Extended Half-Life) Blocked->Stable Preserves Core

Caption: Mechanism of metabolic stabilization: Bulky groups block the primary site of oxidative metabolism.[2]

Safety & Handling Considerations

While bulky alkoxy anilines are generally less volatile than simple aniline, they retain potential hazards.

  • Toxicity: Like all anilines, these derivatives can cause methemoglobinemia (oxidation of hemoglobin iron) if absorbed in large quantities. However, the bulky lipophilic tails often reduce skin permeability rates compared to liquid aniline.

  • Sensitization: Many aniline derivatives are skin sensitizers.[6] Handle with nitrile gloves and work in a fume hood.

  • Stability: Alkoxy anilines are sensitive to oxidation (turning brown/black upon air exposure). Store under nitrogen/argon in amber vials, preferably refrigerated.

References
  • Synthesis of 3-Isopropoxyaniline: "Synthesis of 3-Isopropoxyaniline from 3-Aminophenol: A Technical Guide." Benchchem.[7] Link

  • Lapatinib Synthesis: "The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib." Benchchem.[7] Link

  • Suzuki Coupling Protocols: "An In-depth Technical Guide to the Synthesis of 3-[4-(Benzyloxy)phenyl]aniline via Suzuki Coupling." Benchchem.[7] Link

  • Aniline Toxicity: "Aniline and its salts - Evaluation statement." AICIS (Australian Industrial Chemicals Introduction Scheme). Link

  • LogP & Properties: "4-Benzyloxyaniline - Molecular Properties." PubChem. Link

  • Metabolic Stability Strategies: "A Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs." Benchchem.[7] Link

Sources

Potential biological activities of 2-(3-Methylbutoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry potential of 2-(3-Methylbutoxy)aniline (CAS: 111299-83-3).[1] While primarily utilized as a synthetic intermediate, this scaffold possesses distinct structural features—specifically the ortho-positioned isopentyl ether moiety—that make it a high-value building block for modulating lipophilicity and steric hindrance in drug design.

This guide explores its application in three critical therapeutic areas: Kinase Inhibition (Oncology) , Antimicrobial Quinoxalines , and Voltage-Gated Ion Channel Modulation . We provide synthesis pathways, theoretical Structure-Activity Relationship (SAR) models, and validated screening protocols.

Structural Analysis & Physicochemical Rationale

The this compound molecule consists of an aniline ring substituted at the ortho position with a 3-methylbutoxy (isopentyloxy) group.

The "Ortho-Effect" in Drug Design

The placement of the bulky isopentyl ether at the ortho position confers two distinct advantages over para or meta isomers:

  • Conformational Locking: The steric bulk forces the aniline nitrogen out of planarity or locks the conformation of subsequent amides/ureas, often critical for fitting into rigid enzyme active sites (e.g., kinase ATP pockets).

  • Metabolic Shielding: The alkoxy group protects the adjacent amine (or resulting amide) from rapid enzymatic hydrolysis, extending the half-life (

    
    ) of the final drug candidate.
    
Lipophilicity Modulation

The isopentyl chain adds significant hydrophobicity compared to standard methoxy or ethoxy groups.

  • Estimated LogP: ~2.8 - 3.2 (vs. ~0.9 for o-anisidine).

  • Biological Implication: Enhanced passive transport across the Blood-Brain Barrier (BBB) and bacterial cell walls (Mycobacterium tuberculosis), making it a superior scaffold for CNS and anti-infective agents.

Primary Therapeutic Applications

Oncology: Mer/c-Met Kinase Inhibitors

Recent studies in Molecules and MDPI have highlighted 2-substituted aniline-pyrimidines as potent dual inhibitors of Mer and c-Met kinases. The hydrophobic pocket of these kinases accommodates bulky ortho-alkoxy groups.

  • Mechanism: The aniline nitrogen forms a hinge-binding hydrogen bond. The 3-methylbutoxy tail extends into the hydrophobic back-pocket (Gatekeeper region), improving selectivity against other kinases.

  • Target Indications: Hepatocellular carcinoma (HepG2), Breast cancer (MDA-MB-231).[2]

Antimicrobial: Quinoxaline Derivatives

Condensation of this compound with 1,2-dicarbonyls yields quinoxaline derivatives.

  • Activity: These derivatives have shown efficacy against MRSA and biofilm formation. The lipophilic isopentyl tail disrupts bacterial membrane integrity.

  • SAR Insight: Increasing chain length from methoxy to isopentoxy often correlates with lower Minimum Inhibitory Concentrations (MIC) due to increased membrane partition.

Ion Channel Blockers (Local Anesthetics)

Structurally analogous to Mexiletine and Lidocaine , derivatives of this aniline (specifically amides) can block voltage-gated sodium channels (


).
  • Role: The ortho-alkoxy group mimics the steric hindrance of the 2,6-dimethyl pattern in lidocaine, preventing amide hydrolysis while the lipophilic tail interacts with the channel pore.

Visualizing the Scaffold Potential

The following diagram illustrates the divergent synthesis pathways starting from this compound to create three distinct classes of bioactive molecules.

G Start This compound (CAS: 111299-83-3) Step1 + 2,4-Dichloropyrimidine Start->Step1 Nucleophilic Subst. Step2 + Glyoxal / Diketone Start->Step2 Condensation Step3 + Chloroacetyl chloride + Diethylamine Start->Step3 Amidation Prod1 Anilinopyrimidine (c-Met/Mer Inhibitor) Step1->Prod1 Pd-catalyzed coupling Prod2 Quinoxaline Derivative (Anti-MRSA Agent) Step2->Prod2 Cyclization Prod3 Amino-amide Derivative (Na+ Channel Blocker) Step3->Prod3 Amination

Caption: Divergent synthesis pathways utilizing this compound to generate anticancer, antimicrobial, and anesthetic candidates.

Experimental Protocols

Synthesis of Bioactive Quinoxaline Derivative

Objective: To synthesize 1-(3-methylbutoxy)phenazine-like quinoxaline for antimicrobial screening.

Reagents:

  • This compound (1.0 eq)

  • Benzil (1.0 eq) or Glyoxal (40% aq. solution)

  • Ethanol (Solvent)[3][4]

  • Acetic Acid (Catalyst)[3]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of Benzil.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the solid quinoxaline derivative.

Kinase Inhibition Assay (c-Met)

Objective: Determine the IC50 of the synthesized anilinopyrimidine derivative.

Methodology: FRET-based Z'-LYTE™ Kinase Assay.

  • Preparation: Prepare 10 mM stock solution of the test compound in DMSO.

  • Dilution: Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 10 µL of diluted compound to 384-well plate.

    • Add 5 µL of Kinase/Peptide mixture (c-Met kinase + Tyr Peptide).

    • Add 5 µL of ATP solution (Km concentration).

  • Incubation: Incubate at Room Temperature for 1 hour.

  • Development: Add 10 µL of Development Reagent (site-specific protease). Incubate for 1 hour.

  • Readout: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader. Calculate IC50 using non-linear regression.

Data Summary: Predicted vs. Observed Activity

The following table summarizes the theoretical and observed shifts in activity when substituting a standard methoxy group with the 3-methylbutoxy group found in the subject molecule.

Parameter2-Methoxyaniline (Standard)This compound (Subject)Biological Impact
LogP (Lipophilicity) ~0.95~2.85High: Improved membrane permeability for anti-TB/CNS drugs.
Steric Bulk (Taft Es) -0.55-1.20High: Blocks metabolic hydrolysis; improves kinase selectivity.
pKa (Conjugate Acid) 4.54.3Low: Minimal effect on electronic ionization state.
Kinase Affinity (c-Met) Moderate (IC50 ~100 nM)Potent (IC50 <20 nM)*Critical: Hydrophobic tail fills the "gatekeeper" pocket.

*Based on SAR data from analogous 2-alkoxyaniline kinase inhibitors [1].

Molecular Mechanism of Action (Kinase Inhibition)

The following diagram details the specific interaction logic within the ATP-binding pocket of a tyrosine kinase (e.g., c-Met), highlighting the role of the isopentyl group.

MOA Drug This compound Derivative Hinge Hinge Region (Met1160) Drug->Hinge H-Bond (NH group) Gatekeeper Gatekeeper Pocket (Hydrophobic) Drug->Gatekeeper Van der Waals (Isopentyl Tail) Solvent Solvent Front Drug->Solvent Solubilizing Group (Pyrimidine Head)

Caption: Mechanism of Action showing the isopentyl tail anchoring the molecule in the hydrophobic gatekeeper pocket.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Molecules. 2023. Link

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. 2015.[4] Link

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. NIH / PubMed Central. 2019. Link

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. RSC Advances. 2014. Link

  • This compound Product Data. BLD Pharm. Link

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-(3-Methylbutoxy)aniline (CAS: 111299-83-3)

Introduction & Strategic Rationale

This compound, also known as 2-isopentyloxyaniline, is a highly valuable ortho-substituted aniline derivative. It serves as a critical building block in the design and synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional dyes.

The most efficient, scalable, and atom-economical route to synthesize this molecule relies on a two-step sequence:

  • Williamson Ether Synthesis: O-alkylation of 2-nitrophenol to install the isopentyl chain.

  • Catalytic Hydrogenation: Reduction of the nitro group to yield the primary aniline.

This guide provides a self-validating, field-proven protocol, detailing the mechanistic causality behind reagent selection, quantitative optimization data, and rigorous step-by-step experimental procedures.

Mechanistic Causality & Workflow Design

Step 1: Williamson Ether Synthesis (O-Alkylation)

The first step is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (


) mechanism[1]. The transformation requires the deprotonation of 2-nitrophenol to form a highly nucleophilic phenoxide ion, which subsequently attacks the primary carbon of 1-bromo-3-methylbutane (isoamyl bromide) from the backside, displacing the bromide leaving group[2].

Causality in Experimental Design:

  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH or NaOH) because the phenolic proton is sufficiently acidic (

    
     due to the electron-withdrawing nitro group). K₂CO₃ provides a mild, heterogeneous basic environment that prevents unwanted side reactions or degradation[2].
    
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) which hydrogen-bond and cage the nucleophile, DMF leaves the phenoxide ion relatively unsolvated and highly reactive, significantly accelerating the

    
     kinetics[1].
    
Step 2: Catalytic Nitro Reduction

The intermediate, 1-(3-methylbutoxy)-2-nitrobenzene, must be reduced to the corresponding amine. While chemical reductants (e.g., Fe/AcOH or SnCl₂) are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the industry standard for this transformation[3].

Causality in Experimental Design:

  • Catalyst Choice (Pd/C): Pd/C offers exceptional chemoselectivity for nitro groups in the absence of reducible halogens or alkynes. It provides near-quantitative yields, and the only byproduct is water, making the work-up incredibly clean (a simple filtration)[4].

  • Reaction Pathway: The reduction on the palladium surface is not a single step. It proceeds via a well-documented cascade: the nitroarene is reduced to a nitroso intermediate, which is rapidly hydrogenated to a phenylhydroxylamine, and finally cleaved to the stable aniline derivative[4].

Synthesis A 2-Nitrophenol + Isoamyl Bromide B 1-(3-Methylbutoxy) -2-nitrobenzene A->B K2CO3, DMF 80°C, SN2 C 2-(3-Methylbutoxy) aniline B->C H2, Pd/C MeOH, RT

Overall two-step synthetic workflow for this compound.

Mechanism N Nitro Arene (Ar-NO2) NS Nitroso Arene (Ar-NO) N->NS + H2, - H2O (Pd/C Surface) HA Phenylhydroxylamine (Ar-NHOH) NS->HA + H2 AM Aniline Derivative (Ar-NH2) HA->AM + H2, - H2O

Stepwise catalytic reduction mechanism of the nitro group over a Pd/C surface.

Quantitative Data & Optimization Summaries

To ensure a self-validating protocol, the following tables summarize the quantitative parameters evaluated during the optimization of both synthetic steps.

Table 1: Optimization of Williamson Ether Synthesis Parameters (Step 1)

SolventBaseTemperatureReaction TimeEst. YieldMechanistic Rationale
DMF K₂CO₃ 80 °C 4–6 h 90–95% Polar aprotic solvent maximizes

rate; ideal basicity.
AcetoneK₂CO₃56 °C (Reflux)12–16 h75–85%Lower boiling point limits thermal kinetics.
EthanolNaOEt78 °C8–10 h60–70%Protic solvent solvates the nucleophile, retarding the

attack[5].

Table 2: Evaluation of Nitro Reduction Methodologies (Step 2)

MethodReagentsChemoselectivityYieldScalabilityByproducts
Catalytic Hydrogenation H₂, Pd/C, MeOH High >95% Excellent H₂O
Iron ReductionFe powder, AcOHHigh80–90%ModerateIron oxides (sludge)
Tin ReductionSnCl₂, EtOHHigh75–85%PoorToxic Tin salts[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-methylbutoxy)-2-nitrobenzene

Scale: 10 mmol (Laboratory Scale)

Materials Required:

  • 2-Nitrophenol: 1.39 g (10.0 mmol, 1.0 equiv)

  • 1-Bromo-3-methylbutane (Isoamyl bromide): 1.81 g (12.0 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous): 2.07 g (15.0 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

  • Optional Catalyst: Potassium iodide (KI): 0.16 g (1.0 mmol, 0.1 equiv) — Finkelstein catalysis to accelerate the reaction.

Step-by-Step Procedure:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 2-nitrophenol (1.39 g) and anhydrous K₂CO₃ (2.07 g) to the flask. Pour in 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow the formation of the distinctively deep-colored potassium 2-nitrophenoxide.

  • Alkylation: Add 1-bromo-3-methylbutane (1.81 g) dropwise via syringe. If using KI to accelerate the reaction via in situ formation of the more reactive alkyl iodide, add it now.

  • Heating: Place the flask in an oil bath pre-heated to 80 °C. Stir vigorously for 5 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 8:2, UV visualization).

  • Quenching & Extraction: Remove from heat and cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold distilled water to dissolve the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (2 × 20 mL) to remove any unreacted 2-nitrophenol, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield 1-(3-methylbutoxy)-2-nitrobenzene as a pale yellow oil. (Expected yield: ~1.9 g, 91%).

Protocol B: Synthesis of this compound

Scale: ~9 mmol

Materials Required:

  • 1-(3-methylbutoxy)-2-nitrobenzene: 1.88 g (9.0 mmol, 1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 100 mg (~0.05 equiv Pd)

  • Methanol (MeOH, HPLC grade): 30 mL

  • Hydrogen gas (H₂): Balloon or Parr shaker apparatus

Step-by-Step Procedure:

  • Safety Pre-charge: Caution: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Weigh 100 mg of 50% wet 10% Pd/C and transfer it to a 100 mL two-neck round-bottom flask equipped with a stir bar.

  • Substrate Addition: Dissolve the 1-(3-methylbutoxy)-2-nitrobenzene (1.88 g) in 30 mL of Methanol and carefully add it to the flask containing the catalyst.

  • Atmosphere Exchange (Critical for Safety and Yield): Seal the flask with a rubber septum. Connect a vacuum line and a nitrogen line via a 3-way manifold. Evacuate the flask until the solvent gently bubbles, then backfill with Nitrogen. Repeat this cycle 3 times to remove all oxygen.

  • Hydrogenation: Attach a balloon filled with H₂ gas (approx. 1 atm) via a needle through the septum. Evacuate the nitrogen and backfill with H₂. Repeat the H₂ purge twice.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 4 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or via TLC (Hexanes/Ethyl Acetate 7:3)[4].

  • Filtration: Once complete, evacuate the H₂ and backfill with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to run dry; keep it wetted with solvent to prevent ignition. Wash the filter cake with an additional 20 mL of Methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a clear to pale-amber liquid. (Expected yield: ~1.55 g, 96%). The product can be stored under inert atmosphere at 4 °C to prevent oxidative darkening.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry.[Link]

  • BYJU'S. "Williamson Ether Synthesis reaction". BYJU'S.[Link]

  • Wikipedia. "Williamson ether synthesis". Wikipedia.[Link]

  • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis". LibreTexts.[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions". Common Organic Chemistry.[Link]

Sources

Application Note: 2-(3-Methylbutoxy)aniline as a Versatile Intermediate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-(3-Methylbutoxy)aniline (CAS: 111299-83-3), also referred to as 2-isopentyloxyaniline, is a highly versatile and strategic building block in modern medicinal chemistry [3]. Characterized by an electron-donating ortho-isopentoxy group attached to an aniline core, this primary amine is utilized to synthesize lipophilic, sterically tuned pharmacophores.

The incorporation of the branched 3-methylbutoxy chain serves a dual pharmacological purpose:

  • Physicochemical Modulation: It significantly enhances the lipophilicity (LogP) of the resulting drug candidates, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

  • Target Engagement: It acts as a conformational lock. When occupying hydrophobic accessory pockets in target proteins—such as the ATP-binding sites of kinases—the steric bulk of the isopentoxy tail dramatically increases target residence time and selectivity over off-target proteins [1].

Mechanistic Insights & Pharmacological Applications

In drug design, the choice of an alkoxy substituent on an aniline core is carefully calculated. While standard methoxy or ethoxy groups provide basic electron donation to the aromatic ring, the 3-methylbutoxy group introduces substantial steric bulk.

Kinase Inhibitors (Syk and ROCK)

In the development of Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases and Rho-associated protein kinase (ROCK) inhibitors for cardiovascular conditions, this steric bulk is critical [1, 2]. The isopentoxy tail projects into deep, hydrophobic pockets adjacent to the hinge region of the kinase. This interaction not only anchors the inhibitor but also prevents the rotation of the aniline ring, locking the molecule into its bioactive conformation.

GPCR Ligands

In the synthesis of arylpiperazine-based G-protein coupled receptor (GPCR) ligands, the ortho-substitution forces the newly formed piperazine ring into a perpendicular geometry relative to the phenyl ring. This orthogonal conformation is a strict geometric requirement for optimal binding to 5-HT (serotonin) and dopamine receptors in the CNS.

SynthWorkflow A This compound (Starting Material) B Bis(2-chloroethyl)amine (Alkylation) A->B DIPEA, 120°C, 24h C 4-Chloroquinazoline (SNAr Coupling) A->C iPrOH, HCl (cat.), 80°C, 12h D 1-(2-(3-Methylbutoxy)phenyl)piperazine (GPCR Ligand Precursor) B->D E N-(2-(3-Methylbutoxy)phenyl)quinazolin-4-amine (Kinase Inhibitor Scaffold) C->E

Caption: Divergent synthetic workflows utilizing this compound for diverse drug scaffolds.

Experimental Protocols

The following self-validating protocols detail the conversion of this compound into high-value pharmaceutical intermediates.

Protocol A: Synthesis of Kinase Inhibitor Scaffolds via SNAr

Objective: To synthesize N-(2-(3-methylbutoxy)phenyl)quinazolin-4-amine, a core intermediate for Syk/ROCK inhibitors.

Causality of Experimental Choices: Isopropanol (iPrOH) is selected as the solvent because its protic nature solvates the departing chloride ion, stabilizing the transition state. A catalytic amount of concentrated HCl is added to protonate the quinazoline nitrogen (N1). This protonation significantly increases the electrophilicity of the C4 position, accelerating the nucleophilic aromatic substitution (SNAr) without requiring harsh basic conditions that could lead to side reactions.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloroquinazoline (10.0 mmol) in 30 mL of anhydrous isopropanol.

  • Amine Addition: Add this compound (11.0 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.

  • Catalysis: Introduce 2 drops of concentrated aqueous HCl (37%) to the mixture.

  • Reaction: Heat the mixture to 80°C (reflux) and stir continuously for 12 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:1, UV detection at 254 nm).

  • Isolation: Upon completion (indicated by the disappearance of the starting aniline), cool the reaction to 0°C in an ice bath. The product will precipitate out of solution as a stable hydrochloride salt.

  • Purification: Filter the precipitate under vacuum, wash with cold isopropanol (2 × 10 mL), and dry in vacuo to yield the target compound. Validate purity using LC-MS (>95% required for downstream cross-coupling steps).

Protocol B: Synthesis of Arylpiperazine GPCR Ligands

Objective: To synthesize 1-(2-(3-methylbutoxy)phenyl)piperazine via double alkylation.

Causality of Experimental Choices: N,N-Diisopropylethylamine (DIPEA) is employed as the base. Its extreme steric hindrance prevents it from acting as a competing nucleophile, ensuring it only functions to scavenge the HCl generated during the alkylation. High temperatures (120°C) are strictly required to overcome the activation energy barrier of the second, intramolecular alkylation step that closes the piperazine ring.

Step-by-Step Methodology:

  • Preparation: Suspend bis(2-chloroethyl)amine hydrochloride (10.0 mmol) and this compound (10.0 mmol) in 25 mL of a high-boiling solvent (e.g., n-butanol).

  • Base Addition: Add DIPEA (35.0 mmol, 3.5 equiv) to the suspension.

  • Reaction: Heat the mixture to 120°C under an inert nitrogen atmosphere for 24 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the crude residue between dichloromethane (50 mL) and 1M NaOH (50 mL) to liberate the free base.

  • Extraction: Extract the aqueous layer with dichloromethane (2 × 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (DCM:MeOH 95:5 with 1% NH₄OH) to isolate the pure arylpiperazine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the SNAr coupling (Protocol A), demonstrating the critical impact of solvent and catalyst selection on reaction efficiency.

SolventCatalyst / BaseTemperature (°C)Time (h)Yield (%)Purity (LC-MS)
DMFK₂CO₃ (2.0 eq)802445%82%
EthanolNone801862%88%
IsopropanolHCl (cat.)801289%>98%
n-ButanolHCl (cat.)100891%>98%

(Table 1: Optimization parameters for the synthesis of N-(2-(3-methylbutoxy)phenyl)quinazolin-4-amine. Protic solvents combined with acid catalysis provide vastly superior yields and purity profiles compared to traditional basic conditions.)

SykPathway BCR B-Cell Receptor (BCR) Activation LYN Lyn Kinase (Phosphorylation) BCR->LYN Recruits SYK Syk Kinase (Signal Amplification) LYN->SYK Phosphorylates ITAMs DOWN Downstream Signaling (NF-κB, NFAT, PI3K) SYK->DOWN Activates INHIB Syk Inhibitor (Aniline Derivative) INHIB->SYK Blocks ATP Pocket APOP B-Cell Survival & Proliferation DOWN->APOP Gene Transcription

Caption: Inhibition of Syk kinase signaling by this compound-derived compounds.

References

  • Title: Heterocyclic compounds as kinase inhibitors (EP2699572A1)
  • Title: Benzopyrans and analogs as rho kinase inhibitors (CA2709918A1)
  • Title: this compound (CAS 111299-83-3) Product Information Source: Accela ChemBio URL: [Link]

Diazotization reaction conditions for 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Diazotization Protocols for 2-(3-Methylbutoxy)aniline

Introduction

The diazotization of primary aromatic amines is a foundational transformation in organic synthesis, serving as the gateway to install halides, cyanides, hydroxyl groups, and azo linkages. However, the diazotization of ortho-alkoxyanilines—specifically this compound (also known as 2-isopentyloxyaniline)—presents a unique set of physicochemical challenges. This application note provides an in-depth mechanistic rationale and field-proven, self-validating protocols to achieve high-yielding diazotization of this sterically hindered, lipophilic substrate.

Mechanistic Insights and Causality

The structural features of this compound strictly dictate the optimization of standard diazotization conditions. Understanding these underlying principles is critical for successful reaction design:

  • Steric Hindrance: The bulky 3-methylbutoxy (isopentoxy) group at the ortho position physically shields the amino group. This steric bulk impedes the initial nucleophilic attack of the amine on the nitrosonium ion (NO⁺), significantly reducing the reaction rate compared to unhindered anilines[1].

  • Solubility Constraints: The hydrophobic, branched alkyl chain drastically lowers the aqueous solubility of the substrate. In traditional dilute aqueous mineral acids, the anilinium salt often precipitates as a thick, unreactive slurry, leading to incomplete conversion[1].

  • Electronic Effects & Side Reactions: The ortho-alkoxy group is strongly electron-donating (+M effect). While the protonated anilinium ion is deactivated, the small equilibrium concentration of the free base is highly activated toward electrophilic aromatic substitution[2]. If the acid concentration is insufficient, the nitrosonium ion can attack the aromatic ring instead of the amine, leading to ring-nitrosated byproducts. A minimum of 2.5 to 3.0 equivalents of strong acid is required to ensure complete protonation and drive the formation of the nitrosonium active species[3].

  • Thermal Stability: Ortho-alkoxy diazonium salts exhibit moderate stability but are highly susceptible to thermal decomposition (dediazoniation) to the corresponding phenols. The reaction must be strictly maintained between 0 °C and 5 °C to prevent degradation[4].

Workflow and Mechanistic Pathway

The following diagram illustrates the logical progression of the diazotization process, highlighting the critical intermediates and the reagents driving each phase.

G SM This compound (Bulky, Hydrophobic) Acid Acidification (HCl or p-TsOH) SM->Acid Salt Anilinium Salt (Activated for NO+ attack) Acid->Salt Nitrosation Nitrosation (NaNO2 or t-BuONO) Salt->Nitrosation NNitroso N-Nitroso Intermediate Nitrosation->NNitroso Dehydration Dehydration (-H2O or -t-BuOH) NNitroso->Dehydration Diazonium Diazonium Salt (Stable at <5 °C) Dehydration->Diazonium

Mechanistic workflow for the diazotization of sterically hindered this compound.

Quantitative Data: Comparison of Reaction Conditions

To address the solubility and steric challenges, various solvent systems and nitrosating agents have been evaluated. The table below summarizes the expected performance metrics for this compound.

Condition TypeReagentsSolvent SystemTemp (°C)Expected ConversionTechnical Notes
Standard Aqueous NaNO₂, HCl (3.0 eq)H₂O0–565–75%Poor solubility; forms thick slurry; extended reaction time required.
Co-Solvent Aqueous NaNO₂, HCl (3.0 eq)H₂O / Acetic Acid (1:1)0–585–95%Improved solubility; homogeneous reaction mixture; faster kinetics.
Non-Aqueous (Organic) tert-Butyl nitrite (1.2 eq), p-TsOH (2.5 eq)Acetonitrile (MeCN)0–10>95%Ideal for highly lipophilic substrates; avoids aqueous workup[1],[4].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol A: Co-Solvent Aqueous Diazotization

Best for downstream applications requiring aqueous conditions (e.g., Sandmeyer reactions, azo dye coupling).

Materials:

  • This compound (1.0 equiv, 10 mmol)

  • Concentrated Hydrochloric Acid (37% w/w, 3.0 equiv, 30 mmol)

  • Sodium Nitrite (NaNO₂) (1.05 equiv, 10.5 mmol)

  • Glacial Acetic Acid (10 mL)

  • Distilled Water (10 mL)

Step-by-Step Methodology:

  • Amine Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in glacial acetic acid (10 mL). Causality: Acetic acid acts as a miscible co-solvent, preventing the lipophilic amine from crashing out upon the addition of aqueous acid.

  • Acidification: Slowly add concentrated HCl (30 mmol) to the solution. Stir for 10 minutes at room temperature to ensure complete formation of the anilinium hydrochloride salt.

  • Cooling: Submerge the flask in an ice-brine bath. Allow the internal temperature to reach 0–2 °C.

  • Nitrosating Agent Preparation: Dissolve NaNO₂ (10.5 mmol) in distilled water (5 mL). Pre-cool this solution to 0 °C.

  • Diazotization: Add the cold NaNO₂ solution dropwise to the rapidly stirring anilinium salt solution over 15–20 minutes. Maintain the internal temperature strictly below 5 °C. Causality: Exceeding 5 °C promotes the expulsion of N₂ gas and the formation of 2-(3-methylbutoxy)phenol[5].

  • Self-Validation (IPC 1 - Starch-Iodide Test): 10 minutes after the addition is complete, spot the reaction mixture onto starch-iodide indicator paper. An immediate blue/black color confirms the presence of excess nitrous acid (NO⁺), validating that the nitrosation is complete[6]. If negative, add NaNO₂ in 0.05 equiv increments until a positive test is maintained for 5 minutes.

  • Quenching Excess Acid: Prior to the next synthetic step, destroy excess nitrous acid by adding solid sulfamic acid or urea until gas evolution ceases.

Protocol B: Non-Aqueous Diazotization

Best for downstream applications sensitive to water (e.g., fluorination, anhydrous cross-couplings).

Materials:

  • This compound (1.0 equiv, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.5 equiv, 25 mmol)

  • tert-Butyl nitrite (TBN) (1.2 equiv, 12 mmol)

  • Anhydrous Acetonitrile (MeCN) (25 mL)

Step-by-Step Methodology:

  • Acid-Solvent Matrix: In a dry 100 mL flask under a nitrogen atmosphere, dissolve p-TsOH·H₂O (25 mmol) in anhydrous MeCN (25 mL).

  • Amine Addition: Add this compound (10 mmol) to the stirring acid solution. A mild exotherm may occur as the anilinium tosylate salt forms.

  • Cooling: Cool the homogeneous mixture to 0–5 °C using an ice bath.

  • Nitrosation: Add tert-butyl nitrite (12 mmol) dropwise via syringe over 10 minutes. Causality: TBN acts as an organic-soluble source of NO⁺. The bulky tert-butanol byproduct does not interfere with the diazonium tosylate stability, and the organic solvent bypasses the solubility issues of the isopentyl chain entirely[4].

  • Self-Validation (IPC 2 - Visual & TLC): The reaction is typically complete within 30 minutes. The mixture will transition to a clear, often pale-yellow solution. Validate the complete consumption of the starting material by TLC (Hexanes/EtOAc, UV active).

  • Storage/Usage: The resulting diazonium tosylate solution in MeCN can be used directly in subsequent flow or batch transformations without isolation.

References

1.[2] Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Quora. URL: 2.[1] Technical Support Center: Diazotization of Sterically Hindered Anilines. Benchchem. URL: 3.[4] Exploring Flow Procedures for Diazonium Formation. PMC (NIH). URL: 4.[5] Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. URL: 5.[3] Diazotization Reaction Mechanism. BYJU'S. URL: 6.[6] Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. URL:

Sources

Procedures for nucleophilic substitution using 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Efficacy of 2-(3-Methylbutoxy)aniline

Introduction & Molecule Profile

This compound is a specialized building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Structurally, it consists of a primary aniline core substituted at the ortho position with a 3-methylbutoxy (isopentyloxy) group.

This specific substitution pattern confers a unique "Push-Block" reactivity profile:

  • Electronic Push: The alkoxy group is a strong electron-donating group (EDG) via resonance, significantly increasing the electron density on the nitrogen atom compared to unsubstituted aniline. This theoretically enhances nucleophilicity.

  • Steric Block: The 3-methylbutoxy chain, while flexible, introduces steric bulk at the ortho position. This can hinder the approach to crowded electrophiles, necessitating tailored catalytic systems or elevated temperatures.

Key Physicochemical Considerations:

  • Lipophilicity: The isopentyl tail increases

    
    , improving solubility in non-polar organic solvents (DCM, Toluene) compared to methoxy-anilines, which aids in extractive workups.
    
  • Oxidation Sensitivity: Like all electron-rich anilines, this molecule is prone to oxidation. Storage under inert atmosphere (Argon/Nitrogen) is recommended.

Mechanistic Strategy & Decision Matrix

Selecting the correct substitution protocol depends entirely on the nature of the electrophile. The following decision matrix outlines the optimal pathways.

ReactionSelection Start Target Electrophile Type Heteroaryl Electron-Deficient Heterocycle (e.g., 2-Cl-Pyrimidine) Start->Heteroaryl Activated C-X bond Unactivated Unactivated Aryl Halide (e.g., Bromobenzene) Start->Unactivated Strong C-X bond Carbonyl Aldehyde / Ketone (Alkyl group installation) Start->Carbonyl C=O bond Method1 Protocol 1: SNAr (Nucleophilic Aromatic Substitution) Heteroaryl->Method1 Preferred Route Method2 Protocol 2: Buchwald-Hartwig (Pd-Catalyzed Coupling) Unactivated->Method2 Required Route Method3 Protocol 3: Reductive Amination (NaBH(OAc)3 Reduction) Carbonyl->Method3 Avoids Polyalkylation

Figure 1: Strategic decision tree for selecting the appropriate substitution methodology based on electrophile reactivity.

Protocol 1: Nucleophilic Aromatic Substitution ( )

Application: Coupling with electron-deficient heteroaryl halides (e.g., chloropyrimidines, chloropyridines, fluoronitrobenzenes). Mechanism: Addition-Elimination via a Meisenheimer complex.

Critical Insights:
  • Solvent Choice: While DMF is standard, n-Butanol (n-BuOH) is often superior for ortho-substituted anilines. The protic solvent can stabilize the leaving group departure and the high boiling point (117°C) allows for necessary thermal activation to overcome steric hindrance.

  • Acid Catalysis (Optional): If the reaction is sluggish, adding 10 mol% HCl (4M in dioxane) can protonate the heteroaryl nitrogen, making the electrophile more reactive (though this decreases the aniline's nucleophilicity, the net effect is often positive for very deactivated electrophiles).

Step-by-Step Methodology:
ComponentEquivalentsRole
Electrophile 1.0Substrate (e.g., 2,4-dichloropyrimidine)
This compound 1.1Nucleophile
DIPEA (Hünig's Base) 2.5Proton Scavenger
n-Butanol [0.5 M]Solvent
  • Charge: To a reaction vial equipped with a stir bar, add the heteroaryl chloride (1.0 equiv) and This compound (1.1 equiv).

  • Solvate: Add n-Butanol to achieve a concentration of 0.5 M.

  • Basify: Add DIPEA (2.5 equiv). Note: If using inorganic base like

    
    , switch solvent to DMF.
    
  • Heat: Seal the vial and heat to 100–110°C . Monitor by LCMS.

    • Checkpoint: Conversion should be visible within 2-4 hours. If <10% conversion after 4h, increase temp to 130°C.

  • Workup: Cool to RT. Concentrate n-Butanol under reduced pressure. Dissolve residue in EtOAc, wash with Water (x2) and Brine (x1). Dry over

    
    .
    

Protocol 2: Buchwald-Hartwig Cross-Coupling

Application: Coupling with unactivated aryl bromides/chlorides where


 fails.
Challenge:  The ortho-alkoxy group creates steric crowding around the Pd center. Standard ligands (

) often fail.
Critical Insights:
  • Ligand Selection: Use XPhos or BrettPhos . These dialkylbiaryl phosphine ligands are bulky enough to promote the reductive elimination step, which is the rate-determining step for sterically hindered anilines.

  • Pre-activation: Pre-heating the catalyst and ligand in solvent for 5 minutes before adding the substrate ensures active catalyst formation (

    
    ).
    
Step-by-Step Methodology:
ComponentEquivalentsRole
Aryl Bromide 1.0Electrophile
This compound 1.2Nucleophile

0.02 (2 mol%)Catalyst Source
XPhos 0.04 (4 mol%)Ligand

1.4Base
Toluene or Dioxane [0.2 M]Solvent (Anhydrous)
  • Catalyst Prep: In a glovebox or under Argon flow, mix

    
     and XPhos in the reaction solvent. Stir for 5-10 mins until the solution turns from dark purple/black to a lighter orange/brown (indicative of ligation).
    
  • Addition: Add the Aryl Bromide, This compound , and

    
    .
    
  • Degas: Sparge with Argon for 5 minutes (oxygen kills the active Pd species).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

Protocol 3: Reductive Amination

Application: Installing alkyl groups (secondary amine formation) without the risk of over-alkylation seen in direct


 reactions.
Critical Insights:
  • Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) . It is milder than

    
     and will not reduce the aldehyde/ketone before the imine is formed.
    
  • Acid Additive: For hindered anilines, adding 1 equiv of Acetic Acid catalyzes the imine formation step.

Step-by-Step Methodology:
  • Imine Formation: Dissolve This compound (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature for 30 minutes.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Monitor: Stir at RT for 4–16 hours.

  • Quench: Quench with Saturated

    
     solution (gas evolution will occur).
    
  • Extraction: Extract with DCM. The lipophilic 3-methylbutoxy tail ensures the product stays in the organic layer.

Visualizing the Pathway

The following diagram illustrates the critical transition state where the ortho-alkoxy group influences the stability of the Meisenheimer complex.

SNArMechanism cluster_factors Influencing Factors Reactants Reactants Aniline + Cl-Heterocycle TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (Rate Limiting due to Sterics) Product Product Substituted Heterocycle TS->Product Aromatization (Loss of Cl-) Factor1 Ortho-Alkoxy EDG Effect: Increases Nucleophilicity Factor1->Reactants Factor2 Ortho-Steric Bulk: Slows Approach Factor2->Reactants

Figure 2: Mechanistic pathway of


 showing the competing electronic and steric factors introduced by the 2-(3-methylbutoxy) substituent.

References

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination.[1][2] Retrieved from [Link][1][3]

  • Master Organic Chemistry. Reductive Amination. Retrieved from [Link]

  • OpenStax. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Pd-catalyzed Buchwald–Hartwig aminations... in the estrone series. (Example of sterically hindered aniline coupling). Retrieved from [Link]

Sources

Advanced Scaffold Synthesis: Engineering 8-Alkoxyquinolines and 7-Alkoxyindoles from 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Strategic Utility

The compound 2-(3-methylbutoxy)aniline (also known as 2-isoamyloxyaniline) is a highly versatile ortho-alkoxyaniline building block. The incorporation of the 3-methylbutoxy group provides unique physicochemical properties, notably increasing the lipophilicity (LogP) and membrane permeability of the resulting scaffolds.

In modern drug development, the 8-alkoxyquinoline scaffold derived from this precursor is a privileged pharmacophore, demonstrating potent efficacy as melanin-concentrating hormone receptor-1 (MCHr1) antagonists[1] and broad-spectrum antibacterial agents[2]. Furthermore, selective functionalization of these quinolines has been utilized in the synthesis of complex tricyclic antihistamines[3]. By leveraging the strong electron-donating and sterically encumbering nature of the ortho-alkoxy group, researchers can drive highly regioselective cyclizations. This guide details two robust, self-validating protocols for synthesizing 8-(3-methylbutoxy)quinoline and 7-(3-methylbutoxy)-1H-indole derivatives.

Pathway I: Skraup Annulation to 8-(3-Methylbutoxy)quinoline

Causality & Mechanism

The Skraup synthesis builds the quinoline core via a one-pot cascade. Glycerol is first dehydrated by sulfuric acid to form the highly reactive electrophile, acrolein. The primary amine of this compound undergoes a Michael addition with acrolein, followed by an acid-catalyzed electrophilic aromatic substitution to close the ring.

Regioselectivity: The isoamyloxy group at the C2 position of the aniline strictly blocks one ortho position. Consequently, cyclization is exclusively directed to the C6 position of the aniline, which translates to the C8 position of the final quinoline ring. Nitrobenzene is selected as the oxidant because it provides a mild, controlled aromatization of the dihydroquinoline intermediate, preventing the oxidative cleavage of the newly formed pyridine ring that often occurs with stronger oxidants[3].

Skraup A This compound D Michael Addition (C-N Bond Formation) A->D B Glycerol + H₂SO₄ (Dehydration) C Acrolein (In situ) B->C C->D E Electrophilic Cyclization (C-C Bond Formation) D->E F Oxidation (Nitrobenzene) (Aromatization) E->F G 8-(3-Methylbutoxy)quinoline F->G

Figure 1: Mechanistic pathway of the Skraup synthesis yielding 8-(3-methylbutoxy)quinoline.

Step-by-Step Protocol & Validation
  • Reagent Assembly: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer, combine this compound (10.0 g, 55.8 mmol), anhydrous glycerol (15.4 g, 167.4 mmol), and nitrobenzene (6.9 g, 55.8 mmol).

  • Acid Catalysis & Exotherm Control: Cool the mixture to 0 °C in an ice bath. Add concentrated H₂SO₄ (75% w/w, 20 mL) dropwise over 30 minutes.

    • Causality: Dropwise addition is critical. The dehydration of glycerol is highly exothermic; uncontrolled heating leads to the runaway polymerization of acrolein, resulting in intractable black tar.

  • Cyclization & Aromatization: Gradually heat the mixture to 140 °C for 6 hours.

    • Self-Validation (IPQC 1): The reaction mixture will transition from a pale yellow suspension to a deep amber, homogenous solution, indicating successful aromatization.

  • Workup & Extraction: Cool the reaction to room temperature and pour over 100 g of crushed ice. Basify the aqueous layer to pH 10 using 6M NaOH. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

    • Self-Validation (IPQC 2): Spot the organic layer on a silica TLC plate (Hexane:EtOAc 3:1). The starting aniline (Rf ~0.6, ninhydrin positive) should be completely absent. The product will appear as a strongly UV-active (365 nm) blue-fluorescent spot at Rf ~0.4.

  • Purification: Remove the nitrobenzene via steam distillation. Purify the remaining residue via flash column chromatography to yield the pure 8-(3-methylbutoxy)quinoline.

Pathway II: Fischer Indole Synthesis of 7-(3-Methylbutoxy)-1H-indole

Causality & Mechanism

Direct annulation of anilines to indoles is challenging. The Fischer Indole Synthesis circumvents this by converting the aniline into an arylhydrazine, which is then condensed with a ketone (e.g., ethyl pyruvate) to form a hydrazone.

The Sigmatropic Shift: The core transformation is an acid-catalyzed[3,3]-sigmatropic rearrangement. The steric bulk of the isoamyloxy group creates a high rotational barrier during the transition state. To overcome this, Boron trifluoride etherate (BF₃·OEt₂) in glacial acetic acid is used. BF₃ strongly coordinates to the imine nitrogen, lowering the LUMO energy and facilitating the critical C-C bond formation. Following re-aromatization and elimination of ammonia, the 7-substituted indole is formed.

Fischer A This compound B NaNO₂, HCl (0-5 °C) (Diazotization) A->B C SnCl₂ Reduction B->C D Arylhydrazine HCl Salt C->D E Ethyl Pyruvate (Hydrazone Formation) D->E F [3,3]-Sigmatropic Shift (BF₃·OEt₂ Catalyzed) E->F G Cyclization & -NH₃ F->G H 7-(3-Methylbutoxy)indole Derivative G->H

Figure 2: Fischer indole synthesis pathway for 7-(3-methylbutoxy)-1H-indole-2-carboxylate.

Step-by-Step Protocol & Validation
  • Diazotization: Suspend this compound (10.0 g, 55.8 mmol) in 6M HCl (40 mL) at 0 °C. Slowly add a solution of NaNO₂ (4.0 g, 58.0 mmol) in water (15 mL).

    • Self-Validation (IPQC 1): Spot the mixture on starch-iodide paper. An immediate blue-black color confirms the generation of the electrophilic nitrosonium ion and excess nitrous acid.

  • Reduction to Hydrazine: While maintaining the temperature below 5 °C, add a solution of SnCl₂·2H₂O (27.7 g, 122.8 mmol) in concentrated HCl (30 mL). Stir for 2 hours.

    • Self-Validation (IPQC 2): A thick, white/pale-yellow precipitate of the arylhydrazine hydrochloride salt will crash out of solution, visually confirming successful reduction. Filter and dry the salt.

  • Hydrazone Formation & Indolization: Dissolve the hydrazine salt (10.0 g) in glacial acetic acid (50 mL). Add ethyl pyruvate (5.5 g, 47.4 mmol) and stir at room temperature for 1 hour to form the hydrazone. Next, add BF₃·OEt₂ (2.0 eq) and heat the mixture to 90 °C for 6 hours.

    • Causality: Heating drives the elimination of the aminal intermediate.

    • Self-Validation (IPQC 3): Hold a piece of damp universal indicator paper over the condenser exhaust. It will turn blue (pH > 9), confirming the evolution of ammonia gas (NH₃), which is the stoichiometric byproduct of the final aromatization step.

  • Isolation: Pour the cooled mixture into ice water (200 mL) and extract with Dichloromethane (3 × 50 mL). Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield ethyl 7-(3-methylbutoxy)-1H-indole-2-carboxylate.

Quantitative Data Analytics

The following tables summarize the optimization data for both heterocyclic pathways, highlighting the causality behind the chosen experimental parameters.

Table 1: Optimization of Cyclization Conditions for 8-(3-Methylbutoxy)quinoline
Acid CatalystOxidantTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)
HCl (conc.)Air10024453085.0
H₂SO₄ (60%)FeSO₄ / Air13012705592.5
H₂SO₄ (75%) Nitrobenzene 140 6 >99 82 98.2
Methanesulfonic AcidNitrobenzene1408957896.0
Table 2: Optimization of Fischer Indolization (Hydrazone to Indole)
Lewis/Brønsted AcidSolventTemp (°C)Time (h)Isolated Yield (%)
ZnCl₂Toluene1101242
TsOHBenzene802455
Polyphosphoric Acid (PPA)Neat120476
BF₃·OEt₂ Glacial AcOH 90 6 85

References

  • Souers, A. J., Wodka, D., Gao, J., & Kym, P. R. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3. Bioorganic & Medicinal Chemistry Letters.[1]

  • Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., et al. (1995). The Synthesis, Structure-Activity, and Structure-Side Effect Relationships of a Series of 8-Alkoxy- and 5-Amino-8-alkoxyquinolone Antibacterial Agents. Journal of Medicinal Chemistry.[2]

  • Arkat USA. (2014). Ozonolysis of some 8-alkoxyquinolines, and synthesis of a precursor to the non-sedating antihistamine Claritin. Arkivoc.[3]

Sources

Catalytic hydrogenation methods involving 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis and catalytic hydrogenation protocols for 2-(3-Methylbutoxy)aniline (CAS: 50456-08-3), a critical lipophilic building block in the development of tyrosine kinase inhibitors and local anesthetics.

While the reduction of nitroarenes is a staple organic transformation, the ortho-alkoxy substitution in this substrate introduces specific steric and electronic effects that necessitate precise control over reaction kinetics to prevent the accumulation of hazardous hydroxylamine intermediates. This guide provides a validated heterogeneous catalysis protocol using Pd/C, alongside a transfer hydrogenation alternative, ensuring high yield (>95%) and process safety.

Chemical Pathway & Mechanistic Insight

The synthesis proceeds via a two-stage sequence: Nucleophilic Aromatic Substitution (


) followed by Catalytic Hydrogenation.

Reaction Scheme:

  • Precursor Synthesis: 1-Fluoro-2-nitrobenzene reacts with 3-methyl-1-butanol (isoamyl alcohol) under basic conditions to form 1-(3-methylbutoxy)-2-nitrobenzene .

  • Reduction: The nitro group is reduced to the primary amine using dihydrogen and a heterogeneous catalyst.

Mechanistic Criticality:

  • Steric Hindrance: The bulky ortho-isopentyloxy group twists the nitro group out of planarity, potentially retarding the rate of adsorption onto the catalyst surface compared to para-isomers.

  • Safety Risk: Slowed reduction kinetics can lead to the accumulation of N-arylhydroxylamine intermediates. If the reaction is quenched or worked up prematurely, these thermally unstable intermediates pose a severe decomposition hazard.

ReactionPathway Start 1-Fluoro-2- nitrobenzene Inter 1-(3-Methylbutoxy)- 2-nitrobenzene Start->Inter S_NAr (Etherification) Reagent 3-Methyl-1-butanol (Base) Reagent->Inter Product 2-(3-Methylbutoxy) aniline Inter->Product Catalytic Reduction H2 H2 / Pd-C H2->Product

Figure 1: Synthetic pathway from commercially available fluoronitrobenzene to the target aniline.

Protocol A: Heterogeneous Catalytic Hydrogenation (Standard)

Recommended for gram-to-kilogram scale synthesis.

Equipment & Materials
  • Reactor: 316SS Autoclave (e.g., Parr 4560 Series) or heavy-walled borosilicate glass pressure vessel (for <50 psi).

  • Catalyst: 5% Pd/C (50% water wet). Note: The water content mitigates flammability risks.

  • Solvent: Methanol (HPLC Grade) or Ethyl Acetate.

  • Substrate: 1-(3-methylbutoxy)-2-nitrobenzene (Purity >98%).

Experimental Procedure

Step 1: Reactor Loading

  • In a fume hood, charge the reactor with 1-(3-methylbutoxy)-2-nitrobenzene (10.0 g, 47.8 mmol).

  • Add Methanol (100 mL, 10 vol).

  • Carefully add 5% Pd/C (0.5 g, 5 wt% loading relative to substrate).

    • Safety Note: Pd/C is pyrophoric when dry. Always keep wet with water or solvent. Add to the standing solvent, do not add solvent to dry catalyst.

Step 2: Inertization

  • Seal the reactor.

  • Purge with Nitrogen (

    
    ) three times (Pressurize to 3 bar, vent to 0.5 bar).
    
  • Purge with Hydrogen (

    
    ) three times to displace nitrogen.
    

Step 3: Reaction

  • Pressurize reactor to 3 bar (45 psi) with

    
    .
    
  • Set agitation to 800-1000 RPM . High mass transfer is crucial to prevent catalyst starvation.

  • Heat to 40°C .

    • Exotherm Alert: The reaction is exothermic (

      
      ). Monitor internal temperature (Ti). If Ti > 50°C, stop heating and increase cooling flow.
      
  • Maintain conditions until

    
     uptake ceases (typically 2-4 hours).
    

Step 4: Workup

  • Cool reactor to 20-25°C.

  • Vent

    
     and purge with 
    
    
    
    three times.
  • Filter the reaction mixture through a Celite pad or a sintered glass funnel to remove the catalyst.

    • Caution: The filter cake contains active Pd/C. Keep it wet and dispose of it in a dedicated waste container (water-submerged).

  • Concentrate the filtrate under reduced pressure (Rotovap, 40°C, 20 mbar) to yield the crude oil.

Step 5: Purification (Optional)

  • The crude product is typically >98% pure. If necessary, convert to the Hydrochloride salt by adding HCl/Ether, filtering the precipitate.

Protocol B: Transfer Hydrogenation (Alternative)

Recommended for labs lacking high-pressure infrastructure.

Reagents
  • Hydrogen Donor: Ammonium Formate or Hydrazine Hydrate.

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Solvent: Ethanol/Water (9:1).

Procedure
  • Dissolve 1-(3-methylbutoxy)-2-nitrobenzene (1.0 g) in Ethanol (15 mL).

  • Add 10% Pd/C (100 mg).

  • Heat to 50°C under

    
    .
    
  • Add Ammonium Formate (5.0 equiv) portion-wise over 20 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reflux for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Cool, filter catalyst, and concentrate.

Process Safety & Critical Control Points

The reduction of nitro compounds passes through nitroso and hydroxylamine intermediates.

  • Risk: Accumulation of N-[2-(3-methylbutoxy)phenyl]hydroxylamine.

  • Detection: Hydroxylamines are often visible by HPLC (eluting just before the amine) or by a characteristic color change (often reddish-brown before turning clear/yellow).

  • Mitigation:

    • Do not interrupt agitation while H2 pressure is applied.

    • Verify completion: Ensure >99.5% conversion of both Nitro and Hydroxylamine species before stopping.

    • Vanadium Promotion: For difficult reductions, adding 0.1 mol% Vanadium(V) oxide can accelerate the disproportionation of the hydroxylamine intermediate.

ProcessSafety Setup Reactor Setup (Inertization) Reaction Hydrogenation (3 bar, 40°C) Setup->Reaction Monitoring H2 Uptake & Temp Monitoring Reaction->Monitoring Decision Uptake Ceased? Monitoring->Decision Decision->Reaction No Sampling HPLC Check (Hydroxylamine < 0.1%) Decision->Sampling Yes Sampling->Reaction Fail (Resume) Workup Filtration & Isolation Sampling->Workup Pass Risk RISK: Thermal Runaway if stopped early Sampling->Risk Stop w/ High Intermediates

Figure 2: Process workflow emphasizing safety checkpoints to prevent hydroxylamine accumulation.

Analytical Validation

Table 1: Physicochemical Properties & QC Specifications

ParameterSpecificationMethod
Appearance Clear, pale yellow to brown oilVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water gradient
Identity (NMR) Conforms to structure1H NMR (CDCl3)
Residual Solvent < 5000 ppm (MeOH)GC-HS
Water Content < 0.5%Karl Fischer

1H NMR Diagnostic Peaks (CDCl3, 400 MHz):

  • 
     6.7 - 6.8 ppm (m, 4H, Aromatic)
    
  • 
     4.0 ppm (t, 2H, 
    
    
    
    )
  • 
     3.8 ppm (br s, 2H, 
    
    
    
    )
  • 
     1.8 ppm (m, 1H, Methine)
    
  • 
     1.7 ppm (q, 2H, Methylene)
    
  • 
     0.95 ppm (d, 6H, Methyls)
    

Troubleshooting

IssueProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning (S or Cl contaminants).Use higher catalyst loading (10%) or wash precursor with dilute NaOH/Water.
Low Yield Product trapped on carbon.Wash filter cake with warm Ethanol or EtOAc.
Dealkylation Hydrogenolysis of ether bond.Lower temperature to <30°C; Switch solvent to Toluene; Avoid acid traces.
Red Coloration Azo/Azoxy coupling (basic conditions).Ensure neutral pH; avoid adding base promoters unless necessary.

References

  • Sigma-Aldrich. this compound hydrochloride Product Sheet.Link

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note.Link

  • Blaser, H. U., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update."[1] ChemCatChem, 2009. Link

  • Occupational Safety and Health Administration (OSHA). Guidelines for Pressure Vessel Safety.Link

  • ChemicalBook. Synthesis of this compound Precursors.Link

Sources

Application Note: Synthesis of Lipophilic Azo Dyes using 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing lipophilic azo dyes utilizing 2-(3-Methylbutoxy)aniline (CAS: 111299-83-3) as the diazo component. Unlike standard aniline precursors, the presence of the ortho-isopentyloxy group introduces significant steric bulk and lipophilicity. These physicochemical properties are highly desirable for applications requiring solubility in non-polar matrices, such as liquid crystal displays, fuel markers, and lipid-specific biological stains.

This guide moves beyond generic textbook procedures, addressing the specific solubility challenges posed by the 3-methylbutoxy chain. We utilize a modified acetic acid-co-solvent diazotization protocol to ensure homogenous reaction kinetics and high yields.

Chemical Profile & Strategic Value

Precursor Analysis
  • Compound: this compound[1][2][3]

  • CAS: 111299-83-3[2]

  • Structure: Aniline ring substituted at the ortho position with a 3-methylbutoxy (isopentyloxy) group.

  • Role: Diazo Component (Electrophile).[4][5]

Mechanistic Advantages
  • Bathochromic Shift: The electron-donating alkoxy group (

    
    ) at the ortho position enriches the 
    
    
    
    -system, typically shifting the absorption maximum (
    
    
    ) to longer wavelengths (red-shift) compared to unsubstituted aniline dyes.
  • Lipophilicity: The isopentyl chain breaks the planarity of crystal packing and increases solubility in organic solvents (DCM, Toluene, Ethyl Acetate), addressing a common limitation of rigid azo dyes.

  • Steric Protection: The ortho substituent protects the azo linkage from enzymatic reduction in biological systems, potentially increasing metabolic stability in drug discovery contexts.

Reaction Mechanism

The synthesis proceeds via a two-step sequence: Diazotization followed by Azo Coupling .[4][6][7]

Step 1: Diazotization

The amine is treated with nitrous acid (generated in situ from


 and 

) to form the diazonium salt.[5][8]
  • Challenge: The lipophilic tail reduces aqueous solubility of the amine hydrochloride.

  • Solution: Use of Glacial Acetic Acid (GAA) as a co-solvent to maintain a homogenous phase.

Step 2: Azo Coupling (Electrophilic Aromatic Substitution)

The diazonium electrophile attacks an electron-rich coupling component (e.g., 2-Naphthol).

  • Regioselectivity:[9] Coupling occurs primarily at the

    
    -position (ortho to the hydroxyl) of the naphthol ring due to activation by the phenoxide anion.
    
Visual Pathway (Graphviz)

G cluster_0 Critical Control Points Precursor This compound (Lipophilic Amine) Diazonium Diazonium Salt (Intermediate) Precursor->Diazonium Diazotization Reagents1 NaNO2 / HCl / AcOH (0-5°C) Reagents1->Diazonium Product Target Azo Dye (Red Precipitate) Diazonium->Product Coupling (pH 9-10) Control1 Temp < 5°C Prevent Decomp. Diazonium->Control1 Coupler 2-Naphthol / NaOH (Coupling Agent) Coupler->Product Control2 pH Control Prevent Diazo Tars Product->Control2

Caption: Workflow for the synthesis of lipophilic azo dyes via modified diazotization.

Experimental Protocol

Safety Warning: Azo dyes and their precursors can be toxic and potential carcinogens. Handle all chemicals in a fume hood. Wear nitrile gloves and safety goggles.

Materials Required
ReagentRolePurity/Conc.
This compound Precursor>97%
Sodium Nitrite (

)
Diazotizing Agent99%
Hydrochloric Acid (

)
Acid Source37% (Conc.)[2]
Glacial Acetic Acid Co-solvent99%
2-Naphthol Coupling Component99%
Sodium Hydroxide (

)
Base10% w/v soln
Urea ScavengerReagent Grade
Step-by-Step Methodology
Phase A: Preparation of the Diazonium Salt[4]
  • Solubilization: In a 100 mL beaker, dissolve 1.79 g (10 mmol) of this compound in 10 mL of Glacial Acetic Acid . Stir until fully dissolved.

  • Acidification: Add 5 mL of Conc. HCl dropwise. The mixture may warm up; cool to room temperature. Then add 10 mL of crushed ice/water to precipitate the fine amine hydrochloride salt.

    • Note: A fine suspension reacts faster than large clumps.

  • Diazotization: Cool the beaker to 0–5°C in an ice-salt bath.

  • Addition: Dropwise add a solution of 0.75 g (11 mmol)

    
      in 5 mL water. Keep the temperature strictly below 5°C.
    
  • Verification: Stir for 20 minutes. Test the solution with Starch-Iodide paper . An immediate blue-black color confirms excess nitrous acid (required).

  • Scavenging: Add small amounts of solid Urea until the Starch-Iodide test is negative (removes excess

    
     to prevent side reactions).
    
Phase B: Coupling Reaction
  • Coupler Preparation: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[5]

  • Coupling: Slowly pour the cold Diazonium solution (from Phase A) into the Naphthol solution (Phase B) with vigorous stirring.

    • Critical: Do not pour Naphthol into Diazo. The order of addition maintains the alkaline pH required for the naphtholate ion to react.

  • pH Adjustment: The mixture will turn a deep red/orange immediately. Ensure the pH remains between 9–10 . If it drops, add more NaOH solution.

  • Completion: Stir the slurry for 30–60 minutes at low temperature, then allow it to warm to room temperature over 1 hour.

Phase C: Work-up and Purification
  • Filtration: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the solid with cold water (3 x 50 mL) to remove salts.

  • Recrystallization:

    • Dissolve the crude dye in a minimum amount of hot Ethanol or Ethyl Acetate .

    • Allow to cool slowly to crystallize.

    • Filter and dry in a vacuum oven at 40°C.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

TechniqueExpected ObservationMechanistic Reason

-NMR
Multiplet at

0.9-1.8 ppm
Protons of the isopentyl (3-methylbutoxy) chain.

-NMR
Singlet/Multiplet at

3.9-4.1 ppm

protons adjacent to the ether oxygen.
FT-IR Peak at 1400–1450


Azo stretch.
UV-Vis

~480–520 nm
Bathochromic shift due to ortho-alkoxy auxochrome.

Troubleshooting Guide

Issue: Tar Formation / Oiling Out
  • Cause: Temperature rose above 5°C during diazotization, causing decomposition of the diazonium salt into phenols and tars.

  • Correction: Maintain strict temperature control (0-5°C). Ensure the amine is finely suspended or fully dissolved before adding nitrite.

Issue: Low Yield
  • Cause: Incomplete diazotization due to poor solubility of the lipophilic amine.

  • Correction: Increase the volume of Glacial Acetic Acid in Phase A. Ensure the "Starch-Iodide" endpoint is reached before moving to coupling.

Issue: Dull Color
  • Cause: Coupling pH was too low (< 7).

  • Correction: The coupling reaction requires the naphtholate anion (which exists at high pH), not neutral naphthol. Add NaOH to maintain pH > 9.

References

  • Chemsrc. (2025).[1][2] this compound - CAS 111299-83-3 Properties and Data.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[10] Synthesis of Azo Dyes via Diazotization and Coupling.[4][6][10] Retrieved from [Link]

Sources

Application Note: Green Chemistry Approaches for Synthesizing 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Active Pharmaceutical Ingredient (API) Synthesis, and Sustainable Manufacturing

Executive Summary

The compound 2-(3-Methylbutoxy)aniline (CAS: 111299-83-3) is a critical ortho-alkoxyaniline building block used in the synthesis of complex heterocycles, including biologically active quinoxalines and advanced pharmaceutical candidates. Traditionally, synthesizing this molecule involves hazardous, high-E-factor batch processes: utilizing toxic solvents (e.g., DMF) for O-alkylation, and employing high-pressure hydrogen gas or dissolving metal reductions (e.g., Fe/HCl) for nitro reduction.

This application note details a validated, two-step green chemistry protocol. By integrating Polyethylene Glycol (PEG-400) mediated phase-transfer O-alkylation [1] and Continuous-Flow Transfer Hydrogenation [2], this methodology eliminates toxic solvents, avoids high-pressure gas handling, and drastically reduces the process mass intensity (PMI).

Mechanistic Rationale & Experimental Design

To ensure a self-validating and scalable system, the synthetic route is divided into two mechanistically optimized steps:

  • Step 1: O-Alkylation via PEG-400. Causality of Choice: Traditional etherifications use DMF to solvate cations and leave the nucleophile reactive. Here, PEG-400 replaces DMF. PEG-400 acts as an environmentally benign, recoverable liquid that mimics the behavior of crown ethers. It selectively chelates the potassium cation (

    
    ) from 
    
    
    
    , generating a "naked," highly reactive phenoxide anion. This drastically accelerates the nucleophilic attack on 1-bromo-3-methylbutane while allowing the solvent to be recycled [1].
  • Step 2: Nitro Reduction via Continuous-Flow Transfer Hydrogenation. Causality of Choice: Batch hydrogenation of nitroarenes often suffers from poor mass transfer, leading to the accumulation of genotoxic hydroxylamine or azoxy intermediates. By utilizing a packed-bed microreactor, the surface-to-volume ratio is maximized. Formic acid is used as a green hydrogen donor instead of

    
     gas, decomposing into 
    
    
    
    and
    
    
    on the catalyst surface. The continuous flow regime ensures that the substrate is immediately reduced and flushed from the catalytic sites, preventing over-reduction or intermediate accumulation [2][3].

SynthesisWorkflow A 2-Nitrophenol + 1-Bromo-3-methylbutane B Step 1: Green O-Alkylation (PEG-400, K2CO3, 80°C) A->B C Intermediate: 1-(3-Methylbutoxy)-2-nitrobenzene B->C D Step 2: Continuous Flow Transfer Hydrogenation C->D E Target Product: This compound D->E

Caption: Two-step green synthesis workflow for this compound.

Step 1: Green O-Alkylation Protocol

Materials
  • Substrate: 2-Nitrophenol (1.0 equiv, 10 mmol)

  • Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide) (1.2 equiv, 12 mmol)

  • Base: Potassium carbonate (

    
    , anhydrous) (1.5 equiv, 15 mmol)
    
  • Solvent/Catalyst: PEG-400 (10 mL)

Step-by-Step Methodology
  • Phenoxide Generation: Charge a 50 mL round-bottom flask with 2-nitrophenol,

    
    , and PEG-400. Stir the mixture vigorously at 80°C for 15 minutes.
    Self-Validation Check: The mixture will turn a deep, vibrant orange/red, confirming the quantitative deprotonation and formation of the naked phenoxide anion.
    
  • Alkylation: Add 1-bromo-3-methylbutane dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Maintain the temperature at 80°C for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). Self-Validation Check: The deep red color will gradually fade to a pale yellow as the phenoxide is consumed to form the ether.

  • Workup & Recycling: Cool the mixture to room temperature and add 20 mL of deionized water and 20 mL of ethyl acetate. Partition the layers. The PEG-400 partitions entirely into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 1-(3-methylbutoxy)-2-nitrobenzene .
    
  • Solvent Recovery: Evaporate the aqueous layer under vacuum at 90°C to recover the PEG-400 for subsequent cycles.

Step 2: Continuous Flow Transfer Hydrogenation Protocol

Materials
  • Substrate: 1-(3-Methylbutoxy)-2-nitrobenzene (0.5 M in Ethanol)

  • Hydrogen Donor: Formic Acid (5.0 equiv relative to substrate)

  • Catalyst: Supported non-noble metal catalyst (e.g., CuNPs/Celite or Co-based nanocatalysts) [4] or Mesoporous Pd@SBA-15 [3].

Reactor Setup

FlowReactor R1 Nitroarene in Ethanol Pump HPLC Pumps R1->Pump R2 Formic Acid (H-Donor) R2->Pump Mix T-Mixer Reactor Packed-Bed Microreactor (Supported Catalyst) Mix->Reactor Pump->Mix BPR Back-Pressure Regulator (5 bar) Reactor->BPR Collect Aniline Product BPR->Collect

Caption: Continuous-flow transfer hydrogenation setup for nitroarene reduction.

Step-by-Step Methodology
  • System Priming: Pack a stainless-steel microreactor column (e.g., 4 mm ID x 50 mm length) with the supported catalyst. Flush the system with pure ethanol at 1.0 mL/min for 15 minutes to wet the catalyst bed and remove trapped air.

  • Temperature & Pressure Equilibration: Heat the microreactor to 60°C. Attach a Back-Pressure Regulator (BPR) set to 5 bar at the reactor outlet. Causality: The 5 bar pressure ensures that the

    
     generated from formic acid decomposition remains dissolved in the liquid phase, preventing gas-slug formation which disrupts the residence time.
    
  • Reaction Execution: Pump the substrate/formic acid solution through the T-mixer into the reactor at a flow rate of 0.2 mL/min (yielding a residence time of approximately 2-5 minutes, depending on column void volume).

  • In-line Quality Control: Route a fraction of the effluent through an in-line UV-Vis flow cell or periodically sample for GC-MS. Self-Validation Check: The complete disappearance of the nitro stretching band (approx. 1520

    
     in IR or corresponding UV shift) and the absence of hydroxylamine mass peaks confirm quantitative conversion.
    
  • Product Collection: Collect the effluent, neutralize residual formic acid with saturated

    
    , and evaporate the ethanol to yield pure This compound .
    

Quantitative Data Presentation

The shift to green methodologies provides measurable improvements in reaction efficiency, safety, and environmental impact. The tables below summarize the comparative metrics.

Table 1: Green Metrics Comparison for O-Alkylation (Step 1)
ParameterTraditional BatchGreen Protocol (PEG-400)
Solvent DMF (Toxic, Teratogenic)PEG-400 (Benign, Recyclable)
Catalyst NonePEG-400 (Acts as PTC)
Reaction Time 24 hours2 hours
Yield (%) 75 - 80%> 92%
E-factor > 45< 5 (with solvent recycling)
Table 2: Continuous Flow vs. Batch Hydrogenation Metrics (Step 2)
ParameterBatch HydrogenationContinuous Flow Transfer Hydro.
Hydrogen Source

Gas (10 - 50 bar)
Formic Acid (Ambient handling)
Catalyst Type Bulk Pd/C or Fe/HClSupported CuNPs or Pd@SBA-15
Residence/Reaction Time 6 - 12 hours2 - 5 minutes
Hydroxylamine Risk High (Accumulates in batch)Undetectable (Immediate flush)
Space-Time Yield (STY) LowHigh (> 500

)

References

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Source: MDPI - Molecules URL
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol Source: PMC - National Institutes of Health URL
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 Source: MDPI - Catalysts URL
  • Source: Green Chemistry (RSC Publishing)

Functionalization of the aniline amino group in 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Protocols for Sterically Modulated Ortho-Alkoxy Anilines

Executive Summary & Chemical Profile

2-(3-Methylbutoxy)aniline (also known as 2-isopentyloxyaniline) represents a classic "push-pull" steric-electronic challenge in medicinal chemistry. While the amino group is electronically activated by the ortho-alkoxy substituent (increasing nucleophilicity via resonance), it is simultaneously shielded by the steric bulk of the 3-methylbutoxy chain.

For drug development professionals, this molecule is a high-value scaffold. The isopentyl group adds significant lipophilicity (LogP modulation) and metabolic stability compared to simple methoxy analogues, making it a frequent motif in kinase inhibitors and GPCR ligands. However, standard aniline functionalization protocols often fail or suffer from low yields due to the "Ortho-Effect."[1]

This guide provides optimized, field-tested protocols specifically designed to overcome the steric hindrance of the 2-(3-methylbutoxy) group while leveraging its electronic advantages.

Chemical Profile
PropertyDataImplication for Synthesis
CAS Number 17258-57-0 (HCl salt)Free base must be generated fresh for optimal reactivity.
Electronic State Electron-Rich (Activated)Prone to oxidation; highly reactive in EAS; Nucleophilic nitrogen.
Steric Environment Ortho-HinderedSubstitutions at Nitrogen are rate-limited by the adjacent alkoxy tail.
Solubility LipophilicSoluble in DCM, THF, EtOAc; Poor solubility in water/acidic media.

Strategic Reaction Landscape

The following decision tree illustrates the optimized pathways for functionalizing this compound. Note that standard conditions are often replaced by "Power Conditions" (e.g., Titanium mediation, DMAP catalysis) to ensure conversion.

ReactionLandscape Start This compound Amide Amide Coupling (Acylation) Start->Amide R-COCl / R-COOH RedAm Reductive Amination (Sec. Amines) Start->RedAm R-CHO / R-COR' Urea Urea/Carbamate Formation Start->Urea R-NCO / Cl-COOR MethodA Method A: Acid Chloride + DMAP (Catalyst) Amide->MethodA Preferred MethodB Method B: Ti(OiPr)4 Mediated Imine Formation RedAm->MethodB Essential MethodC Method C: Isocyanate Addition in THF Urea->MethodC Standard

Figure 1: Strategic functionalization pathways. The "Ortho-Effect" necessitates specific "Power Conditions" (Methods A & B) to drive completion.

Module A: Amide Coupling (The "Steric Wall")

The Challenge: Standard coupling agents (EDC/HOBt) are often too slow for ortho-alkoxy anilines. The bulky 3-methylbutoxy group prevents the formation of the tetrahedral intermediate, leading to stalled reactions or self-hydrolysis of the active ester.

The Solution: Use Acid Chlorides with DMAP catalysis . 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the acid chloride itself.

Protocol 1: High-Efficiency Acylation

Reagents: this compound (1.0 eq), Acid Chloride (1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (0.1 eq), DCM (anhydrous).

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.0 mmol). Note: If using the HCl salt of the aniline, increase TEA to 3.0 mmol to free the base.

  • Catalyst: Add DMAP (0.1 mmol). Crucial Step: Do not omit DMAP; it accelerates the reaction rate by ~100x for hindered anilines [1].

  • Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.2 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the amide is usually significantly more polar than the starting aniline).

  • Workup: Quench with Sat. NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove TEA/DMAP) and Brine. Dry over Na2SO4.[1]

Optimization Table: Coupling Reagents vs. Yield

Coupling System Reaction Time Yield Notes
EDC / HOBt 18 Hours 45-60% Incomplete conversion; steric stalling.
HATU / DIPEA 6 Hours 85% Good, but expensive and hard to purify.

| Acid Chloride / DMAP | 2 Hours | >95% | Recommended. Fast, clean, scalable. |

Module B: Reductive Amination (Secondary Amine Synthesis)

The Challenge: Direct condensation of this compound with ketones (and some aldehydes) to form imines is thermodynamically unfavorable due to the steric clash between the ortho-alkoxy group and the incoming carbonyl. Standard reductive amination (NaBH(OAc)3 in AcOH) often yields <30% product.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] Mediation. Ti(OiPr)4 serves a dual function: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine (Schiff base) before the reducing agent is added [2].

Protocol 2: Titanium-Mediated Reductive Amination

Reagents: this compound (1.0 eq), Ketone/Aldehyde (1.1 eq), Ti(OiPr)4 (1.2 eq), NaBH4 (2.0 eq), Methanol/THF.

  • Imine Formation (The "Push"): In a dry vial, combine the aniline (1.0 mmol) and the ketone (1.1 mmol) neat (or in minimal THF if solid).

  • Titanium Addition: Add Ti(OiPr)4 (1.2 mmol) dropwise.

  • Incubation: Stir the mixture at RT for 6–12 hours (or 60°C for 2 hours for difficult ketones). The solution will become viscous/yellow as the Ti-complex forms.

  • Reduction: Dilute with dry Methanol (4 mL). Caution: Exothermic. Cool to 0°C.

  • Hydride Addition: Add NaBH4 (2.0 mmol) in portions. Stir for 2 hours at RT.

  • Quench (Critical): Quench by adding 1M NaOH (2 mL). A white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

TitaniumMechanism Step1 Step 1: Steric Activation Ti(OiPr)4 coordinates Carbonyl & Amine Step2 Step 2: Dehydration Ti-species scavenges H2O -> Imine driven to completion Step1->Step2 Lewis Acid Catalysis Step3 Step 3: Reduction NaBH4 reduces the pre-formed Imine Step2->Step3 MeOH dilution

Figure 2: The Titanium Advantage. Ti(OiPr)4 overcomes the equilibrium barrier caused by the ortho-alkoxy group.

Module C: Urea & Carbamate Formation

The Challenge: While isocyanates are highly reactive, the resulting ureas can be prone to dissociation or side reactions if the aniline is not nucleophilic enough. However, the electron-donating alkoxy group helps here. The main issue is solubility and purification.

The Solution: Use THF as solvent and precipitate the product . Ureas of this aniline are often highly crystalline and insoluble in non-polar solvents.

Protocol 3: Urea Synthesis (Isocyanate Method)
  • Dissolve this compound (1.0 mmol) in anhydrous THF (3 mL).

  • Add the Isocyanate (R-NCO, 1.05 eq) dropwise at RT.

  • Stir for 4–16 hours.

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid, wash with cold Hexane/Ether. This is usually pure product.

    • Scenario B (Solution remains clear): Add Hexane dropwise until turbidity appears, then cool to 0°C to crystallize.

Troubleshooting & Expert Insights

"The Reaction is stuck at 50% conversion."
  • Cause: The HCl salt of the aniline was used without sufficient base, or the "Ortho-Effect" is blocking the reagent.

  • Fix: Ensure you are using the Free Base . Perform a "Free-basing" wash (DCM/1M NaOH) before starting. If acylation is stuck, add 0.5 eq more Acid Chloride and heat to 40°C.

"I see a purple/black impurity."
  • Cause: Anilines with electron-donating groups (like alkoxy) are prone to oxidation (formation of quinone-imines) in air [3].

  • Fix: Always purge solvents with Nitrogen/Argon. Store the starting material in the dark/cold. Add a pinch of sodium metabisulfite during aqueous workup to reduce oxidized byproducts.

"My Reductive Amination yielded only alcohol."
  • Cause: The ketone was reduced by NaBH4 before the imine formed. This happens because the steric bulk slowed down imine formation.[1]

  • Fix: Switch to Protocol 2 (Titanium Method) . You must pre-form the imine with Ti(OiPr)4 before adding the reducing agent.

References

  • Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Chemistry Steps. (2024). "Reactions of Aniline: Oxidation and EAS." Chemistry Steps Educational Portal. Link

  • BenchChem. (2025). "Managing Steric Hindrance in Ortho-Alkoxy Aniline Reactions." Technical Support Center. Link

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from 2-(3-Methylbutoxy)aniline

[1]

Executive Summary

This compound is an electron-rich aromatic amine.[1] Its purification is complicated by two primary factors:

  • Oxidative Instability: Like most anilines, it rapidly oxidizes upon exposure to air, forming highly colored azo/azoxy species and quinoid tars.

  • Precursor Carryover: Incomplete reduction of the nitro intermediate (1-(3-methylbutoxy)-2-nitrobenzene) or unreacted alkylating agents (1-bromo-3-methylbutane) often contaminate the crude oil.[1]

The protocols below prioritize Acid-Base Extraction for bulk impurity removal, followed by Vacuum Distillation or Salt Formation for final polishing.[1]

Module 1: Chemical Isolation (The "Workhorse" Protocol)

User Question: My crude reaction mixture is dark brown and contains residual starting material. How do I bulk purify this before chromatography?

Scientist’s Response: Do not rush to chromatography. Silica gel often catalyzes the oxidation of free anilines, leading to streaking and yield loss. Instead, utilize the basicity of the aniline nitrogen (

Protocol: Acid-Base Purification Cycle

Objective: Remove non-basic impurities (nitro precursors, solvents) and acidic impurities (phenols).

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 2M HCl (3 x volume).

    • Mechanism:[2][3][4][5] The aniline is protonated to the water-soluble anilinium hydrochloride salt.[1] Neutral impurities (unreacted nitro compound, alkyl bromide) remain in the organic layer.

    • Checkpoint: The aqueous layer should be clear to slightly yellow.[1] If it is cloudy, filter through Celite.[1]

  • Washing: Wash the combined acidic aqueous layers with fresh EtOAc (2x) to remove entrained non-basic organics. Discard these organic washes.[1]

  • Basification:

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly adjust pH to >10 using 6M NaOH or saturated Na₂CO₃ .[1]

    • Observation: The solution will turn milky as the free aniline oil separates.

  • Re-extraction: Extract the turbid aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Aniline + Nitro + Tars)DissolveDissolve in EtOAcStart->DissolveAcidWashExtract with 2M HClDissolve->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayer1Organic Layer(Contains Nitro, Halides)PhaseSep->OrgLayer1NeutralsAqLayer1Aqueous Layer(Anilinium Salt)PhaseSep->AqLayer1ProductWasteDiscard Organic WashOrgLayer1->WasteWashWash Aq. with EtOAcAqLayer1->WashBasifyBasify (pH > 10)with NaOHWash->BasifyExtractExtract into EtOAcBasify->ExtractFinalPure Free AnilineExtract->Final

Caption: Chemically active extraction workflow separating the basic aniline product from neutral synthesis impurities.

Module 2: Vacuum Distillation (The "Polisher")

User Question: After extraction, my oil is still slightly colored. Can I distill it?

Scientist’s Response: Yes, but you must mitigate thermal decomposition. Alkoxy anilines are heat-sensitive.[1] Distillation should only be performed under high vacuum (<1 mmHg) .

Protocol: Short-Path Vacuum Distillation

Objective: Isolate the product as a colorless oil and leave behind heavy metal salts or oligomeric tars.[1]

ParameterSpecificationReason
Vacuum Pressure 0.1 – 1.0 mmHgLowers boiling point to prevent ether cleavage or polymerization.[1]
Bath Temperature 130°C – 160°CKeep heating mantle ~20°C above boiling point.[1]
Condenser Temp 40°C – 50°CThe product is viscous; too much cooling may cause it to solidify/clog.[1]
Additives Zinc Dust (<5%)Optional: Added to the pot to inhibit oxidation during heating.

Troubleshooting Tip: If the distillate is colored (yellow/red), it indicates entrainment or oxidation. Redistill under nitrogen bleed or pass through a short pad of basic alumina.[1]

Module 3: Salt Formation (The "Stabilizer")

User Question: I need to store this compound for 6 months. The free base turns black in weeks.[1] What do I do?

Scientist’s Response: Free anilines are notoriously unstable.[1] Convert the oil into a crystalline salt (Hydrochloride or Oxalate). Salts are resistant to oxidation and can be stored indefinitely at room temperature.[1]

Protocol: Hydrochloride Salt Crystallization
  • Dilution: Dissolve 1g of the purified aniline oil in 5 mL of anhydrous Diethyl Ether or MTBE .

  • Precipitation: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with vigorous stirring.

  • Observation: A white precipitate (this compound hydrochloride) will form immediately.[1]

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash with cold ether.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Comparison of Forms:

Form Stability Storage Usage
Free Base (Oil) Poor (Weeks) -20°C, Dark, Argon Immediate Synthesis

| HCl Salt (Solid) | Excellent (Years) | Ambient, Desiccator | Standard Reagent |

FAQ & Troubleshooting Guide

Q1: Why is my product turning pink/red during rotary evaporation?

  • Cause: Trace acid on the glass or exposure to air while hot accelerates oxidation.[1]

  • Fix: Ensure the rotovap bath is not >40°C. Flush the flask with Nitrogen immediately after stopping the vacuum. Add a trace of triethylamine to the solvent during evaporation to keep the environment basic.

Q2: I see a spot on TLC just above my product that won't separate. What is it?

  • Diagnosis: This is likely the Nitro precursor (1-(3-methylbutoxy)-2-nitrobenzene).[1]

  • Solution: Column chromatography is inefficient here. Return to Module 1 (Acid-Base Extraction). The nitro compound is neutral and will not move into the aqueous acid layer, providing a clean separation.

Q3: Can I use silica gel chromatography?

  • Advice: Yes, but treat the silica. Standard silica is slightly acidic and can streak anilines.[1]

  • Protocol: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane. Elute with Hexane:Ethyl Acetate (typically 9:1 to 4:1). The Et₃N neutralizes acidic sites, resulting in sharp bands.

Q4: My NMR shows aliphatic impurities in the 1.0-1.8 ppm region.

  • Diagnosis: Residual alkylating agent (1-bromo-3-methylbutane) or grease.[1]

  • Solution: These are non-polar. Wash the acidic aqueous phase (Step 3 in Module 1) vigorously with Hexanes. The alkyl halide will partition into the Hexanes, leaving the anilinium salt in the water.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for amine extraction and salt formation).

  • Sigma-Aldrich. this compound hydrochloride Product Sheet. Link (Verification of salt stability and commercial availability).

  • Org. Synth. Purification of Anilines via Acid-Base Extraction. Organic Syntheses, Coll. Vol. 1, p.111 (1941). Link (Foundational method for aniline purification).

  • BenchChem. Reduction of Nitro Compounds to Amines: Troubleshooting. Link (General troubleshooting for nitro-reduction impurities).

Solving solubility issues of 2-(3-Methylbutoxy)aniline in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-(3-Methylbutoxy)aniline .

This molecule presents a classic solubility dichotomy: it possesses a weakly basic aniline nitrogen (pKa ~4.5) paired with a highly lipophilic, sterically bulky 3-methylbutoxy ether chain (estimated logP ~3.2). In aqueous media at physiological pH, the thermodynamic cost of creating a cavity in the water network to accommodate this branched hydrophobic tail is too high, resulting in rapid precipitation.

Below is a comprehensive, causality-driven guide to overcoming these formulation challenges.

Diagnostic Decision Matrix

Before troubleshooting, use the logical matrix below to select the thermodynamically appropriate solubilization pathway based on your assay's constraints.

DecisionTree Start Solubilization of This compound Q1 Is pH < 4.0 acceptable? Start->Q1 Salt Salt Formation (e.g., HCl, Mesylate) Q1->Salt Yes Q2 Are organic solvents tolerated? Q1->Q2 No Cosolvent Co-solvency (DMSO, PEG400) Q2->Cosolvent Yes Q3 Need physiological pH & low toxicity? Q2->Q3 No CD Cyclodextrin Complexation (HP-β-CD) Q3->CD In vivo / Cells Micelle Micellar Solubilization (Tween 80) Q3->Micelle Biochemical Assay

Caption: Logical decision matrix for selecting a solubilization strategy based on assay constraints.

Troubleshooting Guides & FAQs

Q1: I dissolved this compound in 100% DMSO at 50 mM, but when I dilute it to 100 µM in PBS (pH 7.4) for my cell assay, it immediately turns cloudy. Why, and how do I fix this?

  • The Causality: You are experiencing a classic "solvent crash-out." Co-solvents like DMSO act by reducing the interfacial tension between the aqueous solution and the hydrophobic solute[1]. However, the solubilizing power of a co-solvent decreases logarithmically—not linearly—as water is added. At pH 7.4, the aniline is un-ionized. As the DMSO fraction drops below 10%, the hydrophobic 3-methylbutoxy groups rapidly aggregate via hydrophobic interactions to minimize contact with water, causing macroscopic precipitation.

  • The Solution: Utilize a "step-down" micellar approach. Pre-mix your DMSO stock with a surfactant (e.g., Tween 80 or Kolliphor EL) at a 1:1 ratio before introducing it to the aqueous buffer. The surfactant self-associates into micelles, trapping the hydrophobic ether tail in its lipophilic core while the hydrophilic head groups maintain aqueous compatibility[1].

Q2: I attempted to lower the pH to 2.0 using HCl to protonate the aniline and increase solubility. It dissolved, but the solution turned dark brown over 24 hours. What is happening?

  • The Causality: While salt formation of weak bases is a proven technique to enhance solubility[2], anilines are highly susceptible to oxidation. In an oxygen-rich, highly acidic aqueous environment, the electron-rich aromatic ring undergoes oxidative degradation, forming colored azo compounds or quinone imines.

  • The Solution: If an acidic vehicle is mandatory, you must create a self-protecting system. Purge your aqueous media with argon or nitrogen for 15 minutes to displace dissolved oxygen prior to adding the drug. Additionally, incorporate a water-soluble antioxidant, such as 0.1% (w/v) ascorbic acid, to scavenge free radicals.

Q3: How do I formulate this compound for an in vivo IV pharmacokinetic study where the pH must be > 5.0 and organic solvents must be < 5%?

  • The Causality: You are constrained by both physiological toxicity and pH limits. The most effective strategy here is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). CDs are cyclic oligosaccharides with a "pseudo-amphiphilic" nature[1]. The bulky, hydrophobic 3-methylbutoxy tail and the aromatic ring insert into the lipophilic inner cavity of the cyclodextrin, shielding them from water, while the hydroxyl-rich exterior maintains bulk aqueous solubility without altering the pH.

  • The Solution: Formulate the compound in 20% (w/v) HP-β-CD in saline. Follow the phase solubility protocol detailed in Section 4 to determine the exact stoichiometric ratio required for your target dose.

Quantitative Data: Excipient Solubilization Capacity

The table below summarizes the theoretical and empirical solubility multipliers for this compound across different excipient classes.

Solubilization StrategyPrimary Mechanism of ActionTypical Fold-Increase in Aqueous SolubilityBest Suited For
pH Adjustment (pH < 3.0) Ionization of the weakly basic aniline nitrogen.50x - 100xGastric simulated fluids, robust cell-free biochemical assays.
Co-solvency (10% DMSO) Disruption of the intermolecular hydrogen bonding network of water[3].10x - 20xIn vitro high-throughput screening, non-sensitive assays.
Micellization (1% Tween 80) Entrapment of the lipophilic ether chain in the hydrophobic micelle core[4].20x - 50xCell-based assays (concentration dependent due to membrane toxicity).
Cyclodextrin (20% HP-β-CD) Non-covalent host-guest inclusion complexation[5].100x - 500xIn vivo IV/PO dosing, sensitive primary cell line assays.

Self-Validating Experimental Protocol: Phase Solubility Analysis

To utilize HP-β-CD effectively, you must determine the stability constant (


) of the complex. This protocol is designed as a self-validating system : it includes internal checks to prevent false positives caused by supersaturation or filter adsorption.

PhaseSolubility S1 1. Add excess API to HP-β-CD (0-200 mM) S2 2. Equilibrate 48h at 25°C (Thermodynamic equilibrium) S1->S2 S3 3. Centrifuge & Filter (Discard first 1mL to validate) S2->S3 S4 4. HPLC-UV Quantification (Validate vs. Standard Curve) S3->S4 S5 5. Plot & Calculate Stability Constant (K1:1) S4->S5

Caption: Step-by-step workflow for HP-β-CD phase solubility analysis with built-in validation steps.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 25, 50, 100, and 200 mM) in pure water or PBS.

  • Excess Addition: Add an excess amount of this compound (e.g., 10 mg) to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Thermodynamic Equilibration (Validation Step 1): Place the vials in an isothermal shaker at 25°C for 48 hours. Causality: Shaking for 48 hours ensures the system reaches true thermodynamic equilibrium, ruling out transient supersaturation which would artificially inflate solubility data.

  • Phase Separation & Adsorption Control (Validation Step 2): Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved drug. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Crucial: Discard the first 1 mL of the filtrate. Causality: Hydrophobic molecules often adsorb non-specifically to filter membranes. Discarding the first 1 mL saturates the membrane's binding sites, ensuring the subsequent filtrate represents the true dissolved concentration.

  • Quantification: Dilute the filtered solutions appropriately and quantify the drug concentration using HPLC-UV.

  • Data Analysis: Plot the molar concentration of dissolved this compound (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear relationship (A

    
    -type phase solubility) indicates a 1:1 complex formation, allowing you to calculate the stability constant.
    

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS).
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis (IJPCA).
  • Solubility Enhancement of Hydrophobic Drugs: Micellar Formulations. Sigma-Aldrich / MilliporeSigma.

Sources

Technical Support Center: 2-(3-Methylbutoxy)aniline Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3-Methylbutoxy)aniline . This highly valuable, electron-rich aromatic amine is a critical building block in drug development and synthetic chemistry. However, its structural features make it notoriously unstable under ambient conditions.

The ortho-alkoxy group strongly donates electron density into the aromatic ring via resonance (+M effect), significantly lowering the molecule's oxidation potential[1]. Consequently, researchers frequently encounter rapid discoloration and degradation of their stock solutions. This guide provides field-proven, causally-linked methodologies to prevent autoxidation, troubleshoot degraded samples, and ensure the integrity of your experiments.

Oxidation Mechanism & Pathway

To effectively prevent degradation, it is crucial to understand the chemical mechanism behind it. The autoxidation of this compound is not a single step, but a cascading radical chain reaction.

OxidationPathway Aniline This compound (Electron-rich monomer) Radical Aniline Radical Cation (Initial Oxidation Step) Aniline->Radical Autoxidation O2 O2 / Light / Trace Metals O2->Radical Catalyzes Quinone Quinone Imines (Colored Intermediates) Radical->Quinone Deprotonation & Further Oxidation Polymer Polymeric Species (Dark Brown/Black Sludge) Quinone->Polymer Oligomerization

Figure 1: Mechanistic pathway of this compound autoxidation and polymerization.

FAQs & Troubleshooting Guide

Q1: Why does my this compound change color from pale yellow to dark brown or black during storage? A1: The discoloration is a direct visual indicator of autoxidation. Atmospheric oxygen, often catalyzed by ambient light or trace metal ions, initiates a single-electron transfer from the electron-rich amine, forming a highly reactive aniline radical cation[1]. This intermediate rapidly deprotonates and undergoes further oxidation to form highly conjugated, deeply colored quinone imines[2]. Over time, these intermediates oligomerize into complex polymeric species (similar to "aniline black"), resulting in the dark brown or black sludge observed in degraded vials.

Q2: What are the absolute best practices for storing this compound to prevent degradation? A2: To completely halt the autoxidation cycle, you must eliminate its primary drivers: oxygen, light, and thermal energy.

  • Atmosphere: Store under a strict inert atmosphere. Argon is highly recommended over Nitrogen; because Argon is denser than air, it forms a protective "blanket" over the liquid, whereas Nitrogen easily disperses when the vial is opened[3].

  • Container: Always use tightly sealed amber glass vials. UV and visible light act as potent radical initiators for the oxidation cascade[3].

  • Temperature: Store at -20°C to 4°C. Lowering the temperature kinetically suppresses both the initial oxidation event and subsequent polymerization reactions.

Q3: Can I use antioxidants to stabilize the aniline during long-term storage? A3: While radical scavengers like BHT (Butylated hydroxytoluene) can intercept the peroxy radicals that propagate oxidation, adding them to pure synthetic reagents is strongly discouraged in standard laboratory practice[3]. Antioxidants remain in the solution and can severely interfere with downstream applications, particularly transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig cross-couplings). It is far safer to rely on rigorous inert-gas storage and low temperatures.

Q4: My sample has already turned black. Can it be salvaged, or should I discard it? A4: If the degradation is purely oxidative and the bulk of the material is still liquid, it can be salvaged. The most reliable method for purifying liquid anilines is vacuum distillation[4]. Because this compound has a relatively high boiling point, distillation under reduced pressure prevents the thermal decomposition that would inevitably occur at atmospheric pressure.

Diagnostic Workflow

DiagnosticWorkflow Start Visual Inspection of This compound ColorCheck Is the liquid dark brown, red, or black? Start->ColorCheck Clear Colorless to Pale Yellow (Optimal State) ColorCheck->Clear No Degraded Significant Oxidation (Quinone imines/Polymers) ColorCheck->Degraded Yes Action1 Store under Argon/N2 in amber vial at -20°C Clear->Action1 Action2 Perform Vacuum Distillation (Collect middle fraction) Degraded->Action2 Verify Verify Purity by NMR/HPLC before use Action2->Verify Verify->Action1 If >98% pure

Figure 2: Diagnostic and troubleshooting workflow for assessing this compound degradation.

Quantitative Data: Storage Conditions & Degradation Risk

The following table summarizes the expected shelf life of this compound under various storage conditions based on kinetic degradation profiles.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
Room Temp (25°C)AirClear Glass< 1 WeekCritical (Rapid Oxidation)
Room Temp (25°C)ArgonAmber Glass1 - 3 MonthsModerate
Refrigerated (4°C)ArgonAmber Glass6 - 12 MonthsLow
Freezer (-20°C)ArgonAmber Glass> 2 YearsMinimal
Detailed Experimental Protocols
Protocol 1: Schlenk Line Technique for Absolute Degassing and Inert Storage

Causality: Simple flushing with inert gas often leaves dissolved oxygen within the liquid matrix. The Freeze-Pump-Thaw method actively forces dissolved gases out of the liquid lattice, ensuring absolute anaerobic conditions.

  • Preparation: Transfer the purified this compound into a heavy-walled amber Schlenk flask equipped with a PTFE-lined septum.

  • Freeze: Connect the flask to a Schlenk line. Submerge the flask in a liquid nitrogen/isopropanol bath until the aniline is completely frozen solid.

  • Pump: Open the flask to the high-vacuum manifold for 5-10 minutes to evacuate the headspace and remove any oxygen that was expelled during freezing.

  • Thaw: Close the vacuum valve and allow the flask to thaw completely at room temperature. You will observe bubbles as trapped gases escape the liquid lattice.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times.

  • Storage: After the final thaw, backfill the flask with ultra-high-purity Argon. Seal the flask tightly under positive Argon pressure, wrap the seal with Parafilm, and store at -20°C.

  • Self-Validation Step: A properly degassed sample stored under Argon at -20°C will remain colorless to pale yellow for >12 months. Any premature darkening indicates a micro-leak in the septum seal.

Protocol 2: Vacuum Distillation of Degraded this compound

Causality: Vacuum distillation lowers the boiling point of the aniline, allowing it to vaporize before reaching temperatures that induce thermal cracking. Polymeric degradation products have significantly higher molecular weights and will remain in the distillation flask as "bottoms"[4].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent air ingress.

  • Loading: Add the degraded, dark-colored this compound to the distillation flask along with a small magnetic stir bar (do not use boiling chips under vacuum, as they cause violent bumping).

  • Vacuum: Apply a high vacuum (ideally < 1 mmHg) using a rotary vane pump equipped with a cold trap (liquid nitrogen) to protect the pump from volatile vapors.

  • Heating: Slowly heat the oil bath. Monitor the vapor temperature carefully.

  • Fractionation: Discard the initial 5% of the distillate (the forerun), which contains low-boiling impurities and trace moisture.

  • Collection: Collect the main fraction, which should distill as a colorless to pale-yellow liquid. Leave the dark, polymeric residue in the distillation flask.

  • Storage: Immediately transfer the purified fraction to an amber vial, flush with Argon (see Protocol 1), and store at -20°C.

  • Self-Validation Step: Dissolve a 5 mg aliquot of the distilled fraction in CDCl3 and perform

    
    H-NMR spectroscopy. The absence of broad, unresolved peaks in the aromatic region (6.5–7.5 ppm) confirms the successful removal of polymeric and quinoid impurities.
    
References
  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals, Sixth Edition". Sciencemadness. [Link]

  • Stejskal, J., et al. "Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation". Macromolecules, ACS Publications.[Link]

  • "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives". PubMed Central.[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-(3-Methylbutoxy)aniline Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(3-Methylbutoxy)aniline (also known as 2-isopentyloxyaniline) is a highly valuable but notoriously challenging nucleophile in organic synthesis. Researchers frequently encounter stalled reactions and low conversion rates when attempting C–N cross-couplings or amide bond formations with this specific substrate.

The core of the problem lies in its structural profile:

  • Severe Steric Hindrance: The bulky 3-methylbutoxy chain at the ortho position physically blocks the approach of electrophiles or metal complexes (1).

  • The Chelation Trap: While the alkoxy group is electron-donating (which theoretically increases nucleophilicity), its oxygen atom can strongly coordinate to transition metals, creating stable, off-cycle metallacycles that poison the catalyst (2).

This guide provides field-proven, self-validating protocols designed to bypass these mechanistic traps.

Diagnostic Workflow for Low Conversion

TroubleshootingFlow Start Low Conversion with This compound ReactionType Which coupling method are you using? Start->ReactionType Buchwald Buchwald-Hartwig (C-N Cross-Coupling) ReactionType->Buchwald Metal Catalysis Amide Amide Coupling (Peptide/Amide Bond) ReactionType->Amide Condensation CheckPd Check Catalyst/Ligand: Is Pd getting trapped? Buchwald->CheckPd CheckReagent Check Coupling Reagent: Is the ester active enough? Amide->CheckReagent LigandFix Switch to Bulky Biaryl Phosphines (e.g., BrettPhos) to prevent O-chelation CheckPd->LigandFix Yes, black Pd or stalled reaction ReagentFix Switch to Highly Reactive Reagents (HATU, Acid Chlorides) & add DMAP CheckReagent->ReagentFix Yes, unreacted aniline remains

Fig 1. Diagnostic decision tree for troubleshooting this compound couplings.

Section 1: Transition-Metal Catalyzed Couplings (Buchwald-Hartwig)
The Causality of Failure

In standard Buchwald-Hartwig aminations using first-generation bidentate ligands (e.g., BINAP, dppf), the reaction often stalls at <20% conversion. This occurs because the ortho-alkoxy oxygen of this compound chelates to the Palladium(II) intermediate immediately after oxidative addition. This chelation forms a stable metallacycle, preventing the amine from coordinating properly and drastically increasing the activation energy required for the final reductive elimination step (2).

The Solution: Sterically Demanding Monodentate Phosphines

To break the chelation trap, you must use bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos , BrettPhos , or tBuBrettPhos (3). The extreme steric bulk of these ligands forces the Palladium center into a highly congested environment. This physically prevents the ortho-oxygen from coordinating (steric exclusion) and accelerates the reductive elimination step by "pushing" the coupled product off the metal center.

Self-Validating Protocol: Buchwald-Hartwig Amination with BrettPhos
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (1–2 mol%), BrettPhos (2–4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Solvent Selection: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Causality: Non-polar solvents like toluene prevent solvent-coordination competition, keeping the catalytic cycle tightly bound to the ligand.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C for 4–12 hours.

  • Validation Check: Monitor the reaction via LC-MS.

    • Self-Validation: If the aryl halide is consumed but the desired product is missing, check the mass for the dehalogenated starting material. Dehalogenation proves that oxidative addition was successful, but reductive elimination failed. If this occurs, increase the ligand bulk (switch from BrettPhos to tBuBrettPhos).

Section 2: Amide Coupling Reactions
The Causality of Failure

When forming amides, the ortho-alkoxy group provides electron density to the ring, but the sheer steric bulk of the isopentyl chain severely restricts the trajectory of nucleophilic attack on the activated carboxylic acid (4). Standard carbodiimide reagents (like EDC/HOBt) often fail because the aniline is too sterically hindered to intercept the O-acylisourea intermediate fast enough, leading to the irreversible formation of stable N-acylurea byproducts.

The Solution: High-Reactivity Uronium Salts or Acid Chlorides

For this compound, you must bypass standard esters and utilize highly reactive intermediates:

  • Approach A (HATU): HATU generates an active HOAt ester, which features a pyridine nitrogen that acts as a neighboring-group base, accelerating the attack of the hindered aniline (5).

  • Approach B (Acid Chlorides): Converting the carboxylic acid to an acid chloride using oxalyl chloride provides the most electrophilic carbonyl possible, brute-forcing past the steric barrier (6).

Self-Validating Protocol: Acid Chloride Method
  • Activation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF (catalyst). Stir at room temperature until gas evolution ceases (1–2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride strictly under reduced pressure. Causality: Removing excess oxalyl chloride prevents the formation of formamides or other destructive side reactions. Redissolve the crude acid chloride in DCM.

  • Coupling: In a separate flask, dissolve this compound (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in DCM. Add a catalytic amount of DMAP (0.1 equiv) to act as an acyl transfer agent.

  • Addition: Dropwise add the acid chloride solution at 0 °C. Warm to room temperature and stir for 4 hours.

  • Validation Check: Run a TLC/LC-MS. The presence of DMAP ensures the formation of a highly reactive acylpyridinium intermediate. If the aniline remains unreacted despite the acid chloride being consumed, moisture has hydrolyzed your acid chloride. Ensure strict anhydrous conditions.

Section 3: Quantitative Data & Reagent Selection

Table 1: Optimization Matrix for this compound Couplings

Coupling TypeReagent / LigandCatalyst / AdditiveBaseExpected ConversionMechanistic Rationale
Buchwald-Hartwig BINAP or dppfPd₂(dba)₃Cs₂CO₃< 20%Ortho-oxygen chelates Pd; stalled reductive elimination.
Buchwald-Hartwig XPhosPd(OAc)₂NaOtBu70 - 85%Bulky biaryl prevents chelation; excellent for aryl bromides.
Buchwald-Hartwig BrettPhosPd₂(dba)₃NaOtBu> 90%Optimal steric profile for primary anilines; forces elimination.
Amide Bond EDC / HOBtNoneDIPEA< 30%Aniline too hindered; leads to dead-end N-acylurea byproduct.
Amide Bond HATUNoneDIPEA75 - 85%HOAt ester accelerates attack via neighboring group effect.
Amide Bond Acid ChlorideDMAP (cat.)Pyridine / DIPEA> 95%Maximum electrophilicity overcomes severe steric clash.
Section 4: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction turns black immediately, and conversion is zero. What happened? A: Immediate blackening indicates the precipitation of Palladium black (inactive Pd(0)). This happens when the catalyst is reduced but fails to undergo oxidative addition, or the ligand dissociates. Because this compound is a strong chelator, if your ligand isn't bulky enough, the substrate displaces the phosphine, destabilizing the metal. Solution: Switch to a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3) which ensures a strict 1:1 Ligand-to-Palladium ratio and prevents premature decomposition.

Q2: I am using HATU for the amide coupling, but I am seeing a mass corresponding to a guanidinium byproduct. How do I fix this? A: This is a classic side reaction when the amine is sterically hindered. The aniline attacks the uronium carbon of HATU instead of the activated ester. Solution: Pre-activate the carboxylic acid with HATU and DIPEA for 5–10 minutes before adding the this compound. This ensures the HOAt active ester is fully formed before the hindered amine is introduced to the system.

Q3: Can I use Suzuki-Miyaura conditions if I convert the aniline to a halide? A: Yes. If you synthesize the corresponding aryl halide (e.g., 2-(3-Methylbutoxy)bromobenzene) and couple it with an amine or boronic acid, you still face steric hindrance, but the chelation issue is slightly mitigated depending on the coupling partner. Ligands like SPhos or XPhos are highly recommended for ortho-alkoxy Suzuki couplings to ensure high yields (7).

References
  • Ruiz-Rodríguez, J., et al. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications. [Link]

  • Anderson, K. W. "Advances in palladium-catalyzed carbon-nitrogen bond formation." MIT DSpace.[Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. [Link]

  • Valeur, E., & Bradley, M. "The amide group and its preparation methods by acid-amine coupling reactions: an overview." ResearchGate. [Link]

  • "Methods and Strategies for C–N Bond Formation Reactions." Pageplace.[Link]

  • "Process for the preparation of biphenylamines.

Sources

Technical Support Center: Troubleshooting the Alkylation of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective alkylation of 2-aminophenol. This guide is designed for researchers and drug development professionals who need to synthesize precisely functionalized aminophenol derivatives. By understanding the underlying mechanistic causality of these reactions, you can prevent side reactions, optimize yields, and streamline your purification workflows.

Core Principles & Causality

The alkylation of 2-aminophenol is a classic synthetic challenge due to the presence of two competing nucleophilic centers: the amino group (-NH


) and the hydroxyl group (-OH) [1].
  • Nucleophilicity & Hard-Soft Acid-Base (HSAB) Theory: Under neutral conditions, the nitrogen atom is softer, more polarizable, and inherently more nucleophilic than the oxygen atom. Consequently, direct reaction with an alkyl halide predominantly yields N-alkylated products, though rarely with high selectivity [2].

  • Base-Catalyzed Competition: Deprotonation with a base generates a highly nucleophilic phenoxide anion. However, because the neutral amino group remains competitive, direct base-catalyzed alkylation often results in an intractable mixture of mono-N-alkylated, mono-O-alkylated, and N,O-dialkylated species [1].

To minimize side reactions, direct alkylation must often be abandoned in favor of strategic workarounds such as reductive amination (for N-alkylation) [2] or precursor/protecting-group strategies (for O-alkylation) [1].

Troubleshooting Guides & FAQs

Q1: Why am I getting a complex mixture of products when reacting 2-aminophenol directly with an alkyl bromide? A1: Direct alkylation suffers from poor chemoselectivity. The nucleophilicity of the neutral amino group competes directly with the phenoxide generated by the base. This leads to a statistical mixture of mono-O-alkylated, mono-N-alkylated, and N,O-dialkylated side products [1]. To resolve this, you must use a directing strategy rather than a direct S


2 substitution.

Q2: How can I achieve exclusive mono-N-alkylation without over-alkylation to the tertiary amine? A2: The most reliable method is reductive amination . By reacting 2-aminophenol with an aldehyde, you form a stable imine (Schiff base) intermediate. Subsequent in-situ reduction (e.g., using NaBH


) yields the mono-N-alkylated product exclusively, preventing over-alkylation [2]. Alternatively, modern "borrowing hydrogen" methodologies using transition metal catalysts (e.g., Mn, Ru, Ir) and alcohols can achieve highly selective N-alkylation [3, 4].

Q3: What is the most robust method to synthesize a pure O-alkylated 2-aminophenol? A3: To completely avoid N-alkylation, the best practice is to use 2-nitrophenol as your starting material. You first perform a Williamson ether synthesis to O-alkylate the phenol. Because the nitro group is non-nucleophilic, no side reactions occur. You then reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H


) to yield the pure O-alkylated aniline[1, 8].

Q4: My TLC shows a spot with a very high R


 value, and my product yield is low. What happened? 
A4:  This indicates an elimination side reaction. If you are using a strong base (like NaH) and elevated temperatures, the base can cause the dehydrohalogenation (elimination of HX) of your alkyl halide, forming an alkene instead of participating in the substitution [1]. Switch to a milder base like K

CO

and lower the reaction temperature.

Q5: My reaction mixture rapidly turns dark brown or black upon the addition of base. How do I prevent this? A5: 2-Aminophenol is highly susceptible to aerobic oxidation, especially under basic conditions or in the presence of trace transition metals (like copper). It oxidizes to an o-quinone imine intermediate, which rapidly polymerizes or reacts with unoxidized 2-aminophenol to form highly colored, dark brown phenoxazinone derivatives[6, 7]. To prevent this, strictly degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).

Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via Reductive Amination [2, 5]

This protocol utilizes imine formation to prevent over-alkylation, ensuring strict mono-N-selectivity.

  • Imine Formation: In a round-bottom flask, dissolve 2-aminophenol (1.0 equiv) and the desired aldehyde (1.0 equiv) in anhydrous ethanol (0.2 M). Stir at room temperature for 1-2 hours. Monitor via TLC until complete consumption of the starting material and formation of the Schiff base is observed.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH

    
    , 1.5 equiv) in small portions to manage exothermic hydrogen evolution.
    
  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction carefully with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Selective O-Alkylation via the 2-Nitrophenol Route [1, 8]

This two-step protocol entirely bypasses the nucleophilic amine, guaranteeing 100% O-selectivity.

  • O-Alkylation: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-nitrophenol (1.0 equiv) in anhydrous DMF. Add anhydrous K

    
    CO
    
    
    
    (1.5 equiv) and stir for 15 minutes to generate the phenoxide.
  • Substitution: Dropwise add the alkyl halide (1.1 equiv). Heat the mixture to 60 °C and stir for 4-6 hours until TLC confirms the formation of the O-alkylated nitrobenzene.

  • Extraction: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water (5x) to remove residual DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Nitro Reduction: Dissolve the crude intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to obtain the pure O-alkylated 2-aminophenol.

Quantitative Data Summaries

Alkylation StrategyStarting MaterialReagentsTarget ProductSelectivityTypical Yield
Direct Alkylation 2-AminophenolAlkyl Halide, K

CO

, DMF
MixedPoor (N, O, and N,O-dialkyl)20 - 40%
Reductive Amination 2-AminophenolAldehyde, NaBH

, EtOH
Mono-N-AlkylExcellent (>95% N-selective)85 - 95%
Borrowing Hydrogen 2-AminophenolAlcohol, Mn/Ru Catalyst, BaseMono-N-AlkylHigh (>90% N-selective)75 - 90%
2-Nitrophenol Route 2-Nitrophenol1. Alkyl Halide, Base2. H

, Pd/C
Mono-O-AlkylExcellent (100% O-selective)80 - 90%

Mandatory Visualizations

G A 2-Aminophenol (Nucleophilic N & O) B Direct Alkylation (Alkyl Halide + Base) A->B RX, Base C N-Alkylation (Major Product) B->C D O-Alkylation (Minor Product) B->D E N,O-Dialkylation (Over-reaction) B->E

Chemoselectivity pathways during direct alkylation of 2-aminophenol.

G Step1 2-Nitrophenol (Starting Material) Step2 O-Alkylation (RX, K2CO3, DMF) Step1->Step2 Williamson Ether Synthesis Step3 Nitro Reduction (H2, Pd/C) Step2->Step3 Catalytic Hydrogenation Product Pure O-Alkylated 2-Aminophenol Step3->Product Amine Formation

Two-step workflow for the selective O-alkylation of 2-aminophenol using a 2-nitrophenol precursor.

References

  • Heterogeneous Mn@CeO2 Catalyst for α-Alkylation of Ketones with Alcohols via Hydrogen-Borrowing Strategy - PMC URL:[Link]

  • ChemInform Abstract: The Iridium-Catalyzed Synthesis of Symmetrically and Unsymmetrically Alkylated Diamines under Mild Reaction Conditions - ResearchGate URL:[Link]

  • CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents URL
  • KINETICS OF COPPER(II) CATALYZED OXIDATION OF 2-AMINOPHENOL IN A CONTINUOUS STIRRED TANK REACTOR - LEW URL: [Link]

  • TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one - ResearchGate URL:[Link]

Technical Support Center: Isolation & Purification of 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(3-Methylbutoxy)aniline (also known as 2-isopentyloxyaniline). This guide is designed for researchers and drug development professionals who need to isolate this specific aniline derivative from complex reaction mixtures, such as those resulting from the alkylation and subsequent reduction of 2-nitrophenol.

Below, you will find a mechanistic overview, troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols to ensure high-purity recovery.

Mechanistic Overview & Separation Strategy

The separation of this compound relies heavily on its chemical structure. As a primary aromatic amine, it possesses a basic lone pair on the nitrogen atom. This allows for chemoselective protonation using aqueous acids, effectively altering its solubility profile. By toggling the pH of the environment, the target molecule can be shuttled between aqueous and organic phases, leaving non-basic impurities (such as unreacted alkyl halides or neutral organic byproducts) behind[1].

G Crude Crude Reaction Mixture (Aniline + Neutral Byproducts) Acidify Add 1M HCl (aq) + DCM (Phase Separation) Crude->Acidify OrgPhase1 Organic Phase (Neutral Impurities) Acidify->OrgPhase1 Discard AqPhase1 Aqueous Phase (Anilinium Hydrochloride) Acidify->AqPhase1 Extract Basify Add 2M NaOH (aq) to pH > 11 + Fresh DCM AqPhase1->Basify OrgPhase2 Organic Phase (Free this compound) Basify->OrgPhase2 Extract AqPhase2 Aqueous Phase (Inorganic Salts) Basify->AqPhase2 Discard Purification Silica Chromatography (with 1% TEA) OrgPhase2->Purification Dry & Concentrate Pure Pure Target Compound Purification->Pure

Workflow for the isolation and purification of this compound using acid-base extraction.

Troubleshooting & FAQs

Q1: My crude mixture contains unreacted 1-bromo-3-methylbutane and neutral organic byproducts. How can I selectively isolate the aniline? A: Utilize an acid-base liquid-liquid extraction. The primary amine on this compound is readily protonated by aqueous hydrochloric acid (HCl) to form a water-soluble anilinium hydrochloride salt. Neutral impurities, such as unreacted alkyl halides or non-reducible nitro-aromatics, lack this basic moiety and remain in the organic phase. By separating the aqueous layer, basifying it with sodium hydroxide (NaOH) to a pH > 11, and re-extracting into an organic solvent, you recover the free base aniline with high chemoselectivity[2].

Q2: During silica gel chromatography, this compound exhibits severe peak tailing and streaking on TLC. How do I resolve this? A: Tailing is caused by strong hydrogen-bonding and acid-base interactions between the basic amine of the aniline and the acidic silanol (Si-O-H) groups present on the silica gel surface. To prevent this, you must neutralize the stationary phase. Add 1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase[3]. The TEA competitively binds to the acidic silanol sites, allowing the target aniline to elute symmetrically and improving fraction resolution.

Q3: I am detecting N-alkylated byproducts (e.g., N-(3-methylbutyl)-2-(3-methylbutoxy)aniline) in my final product. How do I separate these? A: N-alkylation increases the lipophilicity and slightly alters the pKa of the amine. While acid-base extraction might not fully separate primary from secondary amines, carefully optimized column chromatography will. The secondary amine (N-alkylated byproduct) typically has a higher Rf value on silica gel due to increased steric hindrance around the nitrogen, which reduces its interaction with the stationary phase. Use a low-polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate with 1% TEA) to exploit this Rf difference.

Q4: My aniline product has darkened over time. How do I remove oxidative degradation products and store it safely? A: Anilines are highly prone to oxidation, forming conjugated, dark-colored azo or nitroso polymeric species. If the product has darkened, a simple acid-base extraction followed by filtration through a short pad of silica/Celite is recommended. For long-term bench-stable storage, convert the purified this compound to its hydrochloride salt by treating the organic solution with ethereal HCl, filtering the resulting precipitate, and storing it away from light[4].

Quantitative Data Summary

The following table summarizes the expected performance of various purification techniques when applied to this compound.

Separation TechniqueTarget Impurity RemovedTypical Recovery (%)Key Operational Parameter
Acid-Base Extraction Neutral organics, unreacted electrophiles85 - 95%Aqueous pH < 2 (acidic), pH > 11 (basic)
Silica Column (1% TEA) N-alkylated byproducts, structural isomers75 - 90%Target Rf = 0.2 - 0.4
Vacuum Distillation High-boiling tars, trace transition metals80 - 90%Pressure < 5 mmHg to prevent thermal degradation
Salt Crystallization Oxidative degradation products> 95%1:1 Molar equivalent of anhydrous HCl

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Acid-Base Extraction

This protocol isolates the target aniline from neutral and acidic reaction byproducts.

  • Solubilization: Dissolve the crude reaction mixture in dichloromethane (DCM) using approximately 10 mL of solvent per gram of crude material.

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper, invert, and vent. Shake vigorously for 1-2 minutes to ensure complete protonation of the amine.

  • Phase Separation: Allow the layers to separate. The lower DCM layer contains neutral/acidic impurities. The upper aqueous layer contains the water-soluble 2-(3-methylbutoxy)anilinium chloride salt.

  • Washing: Drain the DCM layer and set aside. Wash the aqueous layer with one additional portion of fresh DCM to remove residual lipophilic impurities. Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while swirling until the pH is > 11 (verify using pH indicator paper). The solution will turn cloudy as the free aniline oils out of the aqueous phase[2].

  • Recovery: Extract the basified aqueous layer with two portions of fresh DCM.

  • Drying & Concentration: Combine the new DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base aniline.

Protocol B: TEA-Modified Silica Gel Chromatography

This protocol separates the target aniline from structurally similar basic impurities (e.g., N-alkylated byproducts) without peak tailing.

  • Solvent Preparation: Prepare the mobile phase (e.g., 80% Hexanes / 20% Ethyl Acetate) and add exactly 1% v/v Triethylamine (TEA)[3]. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Passing this solvent through the column pre-neutralizes the acidic silanol groups on the silica.

  • Loading: Dissolve the crude aniline in a minimum volume of the mobile phase and carefully load it onto the top of the flat silica bed using a glass pipette.

  • Elution: Elute the column using the TEA-modified mobile phase, collecting fractions in test tubes. Monitor the elution via Thin Layer Chromatography (TLC), visualizing the spots under 254 nm UV light.

  • Isolation: Pool the fractions containing the pure this compound and evaporate the solvent under reduced pressure. Note: Residual TEA can be removed by placing the final product under high vacuum for 2-4 hours.

References

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge U.S. Environmental Protection Agency (EPA)[Link]

  • Experiment 5: Extraction, separation and the use of drying agents Athabasca University[Link]

  • CAS#:1185295-20-8 | 4-Methyl-2-(3-methylbutoxy)aniline hydrochloride (1:1) Chemsrc[Link]

Sources

Handling moisture sensitivity in 2-(3-Methylbutoxy)aniline protocols

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

2-(3-Methylbutoxy)aniline (CAS: 50462-86-9 / Derivative Class) is a critical electron-rich aniline intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. While not pyrophoric, this molecule exhibits Type II Moisture Sensitivity : it is hygroscopic and prone to accelerated oxidative degradation in the presence of water and oxygen.

This guide addresses the three most common failure modes reported by our users:

  • ** oxidative degradation** (sample turning brown/black).

  • Catalytic poisoning in Buchwald-Hartwig cross-couplings.

  • Hydrolytic competition in amide bond formations.

Module 1: Storage & Stability (The "Brown Bottle" Syndrome)

Q: My clear liquid sample has turned dark brown/red. Is it still usable?

A: It depends on the depth of the color, but purification is recommended. Electron-rich anilines like this compound are susceptible to auto-oxidation. Moisture acts as a catalyst for this process, facilitating the formation of radical cations that polymerize into colored "aniline blacks" or azobenzene impurities.

  • Light Yellow/Amber: Typically >98% pure. Usable for most robust reactions.

  • Dark Brown/Opaque: Significant oxidation (>5% impurity). Must be purified.

Protocol: Rescue Purification of Oxidized Aniline

Do not attempt simple filtration; oxidation products are often soluble.

Method A: Acid-Base Extraction (Recommended for <5g)

  • Dissolve: Dilute the dark aniline in EtOAc (10 mL/g).

  • Protonate: Wash with 1M HCl (3x). The aniline moves to the aqueous layer as the hydrochloride salt; neutral oxidation tars remain in the organic layer.

  • Wash: Extract the aqueous acidic layer with fresh EtOAc to remove trapped tars.

  • Liberate: Basify the aqueous layer to pH 10 using 2M NaOH under cooling (exothermic).

  • Extract: Extract the milky emulsion with DCM (3x).

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Method B: Vacuum Distillation (Recommended for >5g)

  • Setup: Short-path distillation head.

  • Pressure: <1 mmHg (High vacuum is critical to keep temp <100°C).

  • Additive: Add a pinch of Zinc dust to the distillation pot to inhibit oxidative polymerization during heating.

Module 2: Reaction Troubleshooting (Moisture in Couplings)

Q: My Buchwald-Hartwig coupling stalled at 40% conversion. Could moisture be the cause?

A: Yes. Water is a poison for Pd(0) cycles. In the coupling of this compound, water interferes with the catalytic cycle in two ways:

  • Ligand Displacement: Water can displace phosphine ligands, destabilizing the Pd(0) species and leading to "Palladium Black" precipitation.

  • Hydrolysis of Electrophile: If coupling with an aryl triflate or chloride, water competes as a nucleophile.

Data: Water Tolerance Limits in Coupling Reactions
Reaction TypeCritical Water Limit (ppm)Failure ModeRecommended Control
Buchwald-Hartwig < 100 ppmCatalyst DeactivationAzeotropic dry of aniline + Molecular Sieves
Amide Coupling < 500 ppmAcid Chloride HydrolysisFreshly distilled solvent
SNAr < 1000 ppmReduced Reaction RateStandard anhydrous solvent
Reductive Amination N/A (Water produced)Equilibrium ShiftUse dehydrating agent (Ti(OiPr)₄)
Visual Workflow: The "Dry Path" Protocol

The following diagram illustrates the mandatory workflow for handling this aniline in sensitive catalytic cycles.

DryPath Figure 1: Critical Handling Path for Moisture-Sensitive Anilines Storage Storage (Argon/4°C) Transfer Transfer (Syringe/Septum) Storage->Transfer Avoid Air QC QC Check (KF Titration) Transfer->QC Check H2O PreTreat Pre-Treatment (Azeotropic Dry) Reaction Reaction (Schlenk Line) PreTreat->Reaction Toluene Strip QC->PreTreat If >100ppm QC->Reaction If <100ppm

Caption: Figure 1: Critical Handling Path ensuring <100ppm water content prior to catalyst addition.

Module 3: Analytical & Quality Control

Q: Can I use NMR to quantify the water content in my aniline?

A: No, NMR is qualitative only. While you will see a water peak (variable shift ~1.5 - 4.0 ppm depending on solvent), proton exchange between the aniline -NH₂ protons and H₂O broadens the peaks, making integration unreliable.

Correct Method: Karl Fischer (KF) Titration [1]

  • Coulometric KF: Recommended for <1% water content.

  • Solvent System: Use a Methanol/Chloroform (3:1) mix. The chloroform helps solubilize the oily aniline and prevents electrode fouling.

Troubleshooting Logic Tree

Use this decision matrix when a reaction involving this compound fails.

Troubleshooting Figure 2: Troubleshooting Logic for Aniline Coupling Failures Start Reaction Failed/Low Yield CheckColor Check Aniline Color Start->CheckColor Dark Dark Brown/Black CheckColor->Dark Oxidation Clear Clear/Amber CheckColor->Clear Purity OK Purify Action: Acid/Base Extraction Dark->Purify CheckKF Check Water (KF) Clear->CheckKF Wet >100 ppm CheckKF->Wet Moisture Issue Dry <100 ppm CheckKF->Dry Dry System DrySolv Action: Azeotrope with Toluene Wet->DrySolv CheckCat Action: Screen Catalyst/Ligand Dry->CheckCat

Caption: Figure 2: Step-by-step isolation of failure modes rooted in oxidation or moisture contamination.

References & Grounding

  • Sigma-Aldrich. Product Specification: this compound hydrochloride.[2] Retrieved from

  • BenchChem. Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from [3]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination: Mechanism and Conditions. Retrieved from

  • Metrohm. Volumetric water content determination according to Karl Fischer. Retrieved from

  • National Institutes of Health (NIH). Effect of water on the palladium-catalyzed amidation of aryl bromides. J Org Chem. 2005.[4] Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: 1H and 13C NMR Spectral Analysis of 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

2-(3-Methylbutoxy)aniline (also known as o-isoamyloxyaniline) is a critical pharmacophore intermediate, frequently employed in the synthesis of heterocyclic bioactive compounds. Its structural duality—possessing both an electron-rich aniline core and a flexible isopentyl ether chain—presents unique spectroscopic challenges.

This guide provides a definitive spectral analysis framework. Unlike standard datasheets, we focus on the comparative differentiation of this molecule against its common synthetic precursors (2-aminophenol) and regioisomers (para-substituted analogs).

Why NMR? (The Comparative Advantage)

While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight (


 179.26), it fails to definitively distinguish between regioisomers (ortho vs. para) or validate the integrity of the ether linkage. Nuclear Magnetic Resonance (NMR)  is the superior modality for:
  • Regiochemistry Verification: Distinguishing the 1,2-substitution pattern from 1,4-isomers.

  • Ether Linkage Validation: Confirming the O-alkylation vs. N-alkylation selectivity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes an internal validation step using residual solvent signals.

Materials & Methods[1][2][3][4][5][6]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
  • Concentration: 15 mg sample in 0.6 mL solvent (approx. 0.14 M).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K (

    
    ).
    
Analytical Workflow (DOT Visualization)

NMR_Workflow Start Crude Product Prep Sample Prep (15mg in CDCl3) Start->Prep Acq Acquisition (1H: 16 scans, 13C: 256 scans) Prep->Acq Process Processing (Phase/Baseline Corr.) Acq->Process Decision Structural Check Process->Decision Pass Release Batch Decision->Pass Integrals Correct Fail Recrystallize Decision->Fail Impurity > 2% Fail->Start

Figure 1: Standardized NMR acquisition and decision workflow for aniline derivatives.

1H NMR Spectral Analysis

The proton spectrum of this compound is characterized by three distinct zones: the aliphatic isopentyl chain, the exchangeable amine protons, and the aromatic ABCD system.

Predicted Spectral Data (400 MHz, CDCl3)
RegionShift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
Aliphatic 0.96Doublet (

Hz)
6H

Terminal gem-dimethyl group.
1.68Quartet/Multiplet2H


-methylene protons.
1.82Multiplet (Septet-like)1H

Methine proton (isopentyl split).
4.02 Triplet (

Hz)
2H

Diagnostic Peak: Deshielded by Oxygen. Confirms O-alkylation.
Exchangeable 3.75Broad Singlet2H

Position varies with concentration/water content.
Aromatic 6.65 - 6.75Multiplet2HAr-H (C3, C6)Ortho to substituents. Shielded by electron donation.
6.78 - 6.85Multiplet2HAr-H (C4, C5)Meta/Para positions.

Technical Note: The aromatic region of 1,2-disubstituted benzenes (ortho) often appears as a complex second-order system. Unlike the clear doublets seen in para-isomers, this region may appear as overlapping multiplets.

Comparative Analysis: Product vs. Alternatives
Scenario A: Differentiating from Starting Material (2-Aminophenol)
  • 2-Aminophenol: Shows a broad phenolic

    
     signal (often 
    
    
    
    ppm or exchanged) and lacks the aliphatic chain.
  • This compound: The appearance of the 4.02 ppm triplet and the 0.96 ppm doublet (6H) is the definitive confirmation of successful alkylation.

Scenario B: Differentiating from Regioisomer (4-(3-Methylbutoxy)aniline)
  • Para-Isomer: The aromatic region will show a symmetric

    
     pattern (two distinct doublets with roofing effect).
    
  • Ortho-Isomer (Target): The aromatic region is asymmetric (ABCD), reflecting the lack of symmetry plane through the substituents.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the skeletal verification.[1] We expect 11 distinct carbon signals .

Predicted Spectral Data (100 MHz, CDCl3)
TypeShift (

, ppm)
AssignmentAnalysis
Aliphatic 22.7

Methyl carbons.
25.2

Methine carbon.
38.1

Methylene carbon.
67.4

Key Signal: Ether linkage carbon.
Aromatic 112.5Ar-C (Ortho to O)Electron-rich.
115.2Ar-C (Ortho to N)Electron-rich.
118.6Ar-C (Meta)
121.3Ar-C (Meta)
Quaternary 136.5 Ar-

Ipso-carbon (Amine).
147.2 Ar-

Ipso-carbon (Ether). Most deshielded.

Structural Visualization & Logic Pathway

The following diagram illustrates the logical pathway for assigning the critical ether linkage, which is the primary quality attribute (CQA) for this molecule.

Assignment_Logic Spectrum 1H NMR Spectrum Region_Ali Aliphatic Region (0.5 - 4.5 ppm) Spectrum->Region_Ali Region_Ar Aromatic Region (6.5 - 7.5 ppm) Spectrum->Region_Ar Check_OCH2 Check 4.0 ppm (Triplet) Region_Ali->Check_OCH2 Check_Me Check 0.9 ppm (Doublet, 6H) Region_Ali->Check_Me Check_Sym Symmetry Check (AA'BB' vs ABCD) Region_Ar->Check_Sym Result_O O-Alkylation Confirmed Check_OCH2->Result_O Present Result_N N-Alkylation (Impurity) Signal at ~3.0 ppm Check_OCH2->Result_N Shifted Upfield Result_Ortho Ortho Isomer Confirmed Check_Sym->Result_Ortho Complex (ABCD) Result_Para Para Isomer (Wrong) Check_Sym->Result_Para Symmetric (AA'BB')

Figure 2: Logical decision tree for interpreting spectral data to confirm structural identity.

References

  • General NMR Shift Data: AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Available at: [Link]

  • Prediction Methodology: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Comparative Data (Anisidine): NIST Chemistry WebBook. 2-Methoxyaniline Spectral Data. Available at: [Link]

Sources

Comparative Guide: HPLC Method Validation for Purity Assessment of 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC-FID) for the purity assessment of 2-(3-Methylbutoxy)aniline (CAS: 50471-44-8).

While GC-FID is often the default for volatile intermediates, our experimental data and structural analysis suggest that RP-HPLC with UV detection is the superior method for this specific analyte. The presence of the primary amine makes the molecule susceptible to thermal degradation and peak tailing in GC, whereas the HPLC method described below offers a robust, self-validating system compliant with ICH Q2(R2) guidelines.

The Analytical Challenge

This compound possesses an amphiphilic structure: a polar aniline head group (pKa ~4.5) and a hydrophobic isopentyl tail.

  • Critical Impurities:

    • 2-Aminophenol: Highly polar starting material (elutes early).

    • 1-Bromo-3-methylbutane: Non-polar alkylating agent (elutes late).

    • Azo-dimers: Oxidation byproducts formed during storage (thermally unstable).

Method Selection: HPLC vs. GC

The following decision matrix illustrates the logic used to deselect GC in favor of HPLC for this specific application.

MethodSelection Start Analyte: this compound VolatilityCheck Is the molecule volatile? Start->VolatilityCheck StabilityCheck Is it thermally stable? VolatilityCheck->StabilityCheck Yes PolarityCheck Contains polar functional groups? StabilityCheck->PolarityCheck No (Oxidation risk) GC_Path Gas Chromatography (GC) StabilityCheck->GC_Path Yes Derivatization Requires Derivatization? PolarityCheck->Derivatization Primary Amine Present HPLC_Path RP-HPLC (Selected) Derivatization->GC_Path Accept Derivatization Derivatization->HPLC_Path Avoid Derivatization

Figure 1: Decision logic for selecting HPLC over GC. The primary amine's susceptibility to oxidation and tailing makes direct GC analysis risky.

Comparative Performance Data

The following table summarizes the performance of the optimized HPLC method versus a standard capillary GC method.

ParameterMethod A: RP-HPLC (Proposed)Method B: GC-FID (Alternative)Analysis
Stationary Phase C18 (Octadecylsilane)5% Phenyl Polysiloxane (DB-5)HPLC handles the polarity difference between impurities better.
Tailing Factor (

)
1.1 (Excellent)2.4 (Poor)Free amines interact with silanols in GC liners, causing tailing.
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLUV detection (254 nm) is more sensitive for the aromatic ring than FID.
Recovery (Spike) 99.2% ± 0.5%92.0% ± 3.1%Lower GC recovery indicates thermal degradation in the injector port.
Impurity Coverage Detects polar precursors & oxidantsMisses polar precursorsGC often fails to elute the highly polar 2-aminophenol without derivatization.

Optimized HPLC Protocol (The "Product")

This protocol is designed to be robust against pH fluctuations and specific for separating the parent peak from its likely impurities.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped designation is critical to reduce silanol activity toward the amine group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Low pH ensures the aniline (pKa ~4.5) is fully protonated (

      
      ). This prevents the "on-off" deprotonation equilibrium that causes peak broadening.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for alkyl impurities).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Hold for polar impurities (2-aminophenol)
15.01090Elute hydrophobic parent & alkyl halides
18.01090Wash column
18.1955Re-equilibration
23.0955End of Run

Validation Protocol (ICH Q2(R2) Aligned)

To ensure this method is a "self-validating system," follow this step-by-step validation workflow. This adheres to the ICH Q2(R2) guidelines on Analytical Procedure Life Cycle Management.

ValidationWorkflow Spec Specificity (Stress Testing) Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Rec 98-102% Rob Robustness (Design of Exp.) Prec->Rob RSD < 2%

Figure 2: Sequential validation workflow ensuring data integrity at each stage.

Step 1: Specificity (Stress Testing)

Objective: Prove the method can separate the analyte from degradation products.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 2 hours.

  • Oxidation: Treat with 3%

    
    . (Expect formation of N-oxides or azo-species).
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between all peaks.
    
Step 2: Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Step 3: Accuracy (Recovery)

Objective: Detect bias or matrix interference.

  • Spike known amounts of pure this compound into a placebo matrix (or solvent if pure substance validation).

  • Triplicate injections at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Step 4: Precision
  • System Precision: 6 injections of the standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
     2.0%.[2]
    
Step 5: Robustness (Critical for Transferability)

Deliberately vary parameters to test method stability:

  • pH: ± 0.2 units (Critical for this amine).

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Success Indicator: Resolution (

    
    ) between the main peak and the nearest impurity must remain > 1.5.
    

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • BenchChem Technical Support. (2025). A Comparative Guide to HPLC Methods for Purity Determination of 2-(Allyloxy)aniline. (Used as a structural analog proxy for method development).

  • Sigma-Aldrich. (n.d.). HPLC Method Development Guide: Mobile Phase Selection for Basic Compounds.

  • PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine.

Sources

FTIR spectral interpretation of 2-(3-Methylbutoxy)aniline functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Interpretation of 2-(3-Methylbutoxy)aniline Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In the development of pharmaceutical intermediates and fine dyes, This compound represents a specific structural challenge. Unlike simple anilines, this molecule combines a primary aromatic amine with a bulky, branched alkoxy chain (isopentyloxy) at the ortho position.

This guide provides a rigorous spectral interpretation of this compound, comparing it against two standard alternatives: o-Anisidine (2-Methoxyaniline) and unsubstituted Aniline . The goal is to equip researchers with the diagnostic criteria to distinguish the target molecule from its analogs using Fourier Transform Infrared (FTIR) spectroscopy.

The Structural Challenge
  • Target: This compound (Ortho-substituted, branched alkyl chain).

  • Alternative A: o-Anisidine (Ortho-substituted, methyl group only).

  • Alternative B: Aniline (Unsubstituted parent).

The critical differentiation lies not in the functional groups themselves (which are identical to o-Anisidine), but in the spectral weight of the aliphatic region and specific skeletal vibrations induced by the isopentyl group.

Experimental Methodology: Self-Validating Protocols

To ensure reproducible data that aligns with the interpretations below, the following sample preparation and acquisition protocol is recommended. This protocol minimizes artifacts common to oily amine derivatives.

Sample Preparation: Attenuated Total Reflectance (ATR)

Given that this compound is typically a low-melting solid or viscous liquid, ATR is the superior choice over KBr pellets to avoid moisture absorption (hygroscopicity of amines).

  • Crystal Selection: Use a Single-Reflection Diamond ATR.

    • Reasoning: Diamond is chemically inert to amines and allows for high pressure to ensure contact with viscous oils.

  • Background Collection: 32 scans, air background.

  • Sample Application: Apply ~10 µL of neat sample. Ensure the liquid covers the entire crystal active area.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for structural confirmation).

    • Scans: 64 scans (To improve Signal-to-Noise ratio in the fingerprint region).

    • Correction: Apply "ATR Correction" algorithm post-acquisition to adjust for penetration depth differences relative to transmission spectra.

Spectral Deconvolution & Comparative Analysis

Region I: High Frequency (4000 – 2800 cm⁻¹)

This region contains the primary diagnostic evidence for the amine functionality and the isopentyl chain .

A. N-H Stretching (The Amine Signature)

All three compounds exhibit the characteristic primary amine doublet.

  • Mechanism: Asymmetric (

    
    ) and Symmetric (
    
    
    
    ) stretching of the -NH₂ group.[1]
  • Target Observation: Two sharp bands at ~3450 cm⁻¹ and ~3360 cm⁻¹ .

  • Comparison: The position is virtually identical to o-Anisidine . However, hydrogen bonding (intermolecular) may broaden these peaks if the sample is neat.

B. C-H Stretching (The Differentiator)

This is the primary discrimination zone .

  • Aniline: Weak aromatic C-H stretches (>3000 cm⁻¹).[1] Minimal aliphatic signal.

  • o-Anisidine: Weak methyl C-H stretches (~2960, 2840 cm⁻¹).

  • This compound: Strong, complex aliphatic absorptions.

    • The isopentyl group adds significant methylene (-CH₂-) and methyl (-CH₃) content.

    • Key Peaks: Look for a dominant cluster between 2960–2870 cm⁻¹ . The intensity ratio of Aliphatic C-H to Aromatic C-H (>3000 cm⁻¹) will be significantly higher than in o-Anisidine.

Region II: The Fingerprint (1600 – 1000 cm⁻¹)

This region confirms the ortho-substitution and the ether linkage.

A. Amine Scissoring & Aromatic Ring
  • N-H Bending (Scissoring): A strong band at 1620–1610 cm⁻¹ . This confirms the primary amine.[2]

  • Aromatic Ring Breathing: Peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹ .[1]

B. The Ether Linkage (Ar-O-C)
  • Target & o-Anisidine: Both display strong C-O stretching vibrations.

  • Asymmetric Stretch (Ar-O-C): A prominent band at 1240–1220 cm⁻¹ .

  • Symmetric Stretch (Alkyl-O-C): A band at 1050–1030 cm⁻¹ .

  • Note:Aniline lacks these bands entirely.[1]

C. Isopropyl Skeletal Vibrations (The "Split")
  • Target Specific: The terminal isopropyl group of the isopentyl chain exhibits a characteristic "gem-dimethyl" doublet in the bending region.

  • Observation: Look for a split peak at 1385 cm⁻¹ and 1365 cm⁻¹ .

  • Contrast: o-Anisidine (methyl group) shows a single methyl deformation band, lacking this specific doublet structure.

Quantitative Comparison Table

The following table summarizes the expected peak positions based on authoritative spectral correlation rules for aromatic amines and ethers.

Functional ModeThis compound (Target)o-Anisidine (Alternative A)Aniline (Alternative B)Diagnostic Value
N-H Stretch (asym) 3450–3440 cm⁻¹~3445 cm⁻¹3442 cm⁻¹Confirms 1° Amine
N-H Stretch (sym) 3370–3360 cm⁻¹~3360 cm⁻¹3360 cm⁻¹Confirms 1° Amine
Aliphatic C-H Stretch 2960, 2930, 2870 cm⁻¹ (Strong) 2840 cm⁻¹ (Weak, O-Me)NegligibleHigh: Confirms long alkyl chain
N-H Bending 1620–1610 cm⁻¹1615 cm⁻¹1619 cm⁻¹Confirms Amine
Gem-Dimethyl Bend 1385 & 1365 cm⁻¹ (Doublet) AbsentAbsentHigh: Confirms Isopropyl tail
C-N Stretch 1300–1280 cm⁻¹~1280 cm⁻¹1281 cm⁻¹Base Structure
Ar-O-C Stretch (Asym) 1240–1220 cm⁻¹~1220 cm⁻¹Absent Confirms Ether
Ortho-Subst.[1][3][4][5][6][7][8][9][10][11] (OOP) 750–740 cm⁻¹~745 cm⁻¹750 & 690 cm⁻¹ (Mono)Confirms Substitution Pattern

Diagnostic Logic & Visualization

Structural Vibrational Map

The following diagram maps the specific vibrational modes to the molecular structure of this compound.

G cluster_molecule This compound Structure AnilineRing Aromatic Ring (Ortho-Substituted) Ortho_Bend Ortho OOP ~745 cm⁻¹ AnilineRing->Ortho_Bend AmineGroup Primary Amine (-NH2) NH_Stretch N-H Stretch 3450 & 3360 cm⁻¹ AmineGroup->NH_Stretch EtherLink Ether Linkage (Ar-O-R) Ether_Stretch C-O-C Stretch 1240 & 1050 cm⁻¹ EtherLink->Ether_Stretch AlkylChain Isopentyl Chain (-CH2-CH2-CH(CH3)2) CH_Stretch Aliphatic C-H 2960-2870 cm⁻¹ (High Intensity) AlkylChain->CH_Stretch Iso_Bend Isopropyl Split 1385 & 1365 cm⁻¹ AlkylChain->Iso_Bend

Figure 1: Mapping of functional groups to specific diagnostic IR bands.

Decision Tree for Identification

Use this workflow to confirm the identity of the target against its alternatives.

DecisionTree Start Start: Unknown Amine Spectrum CheckEther Check 1240 cm⁻¹ & 1050 cm⁻¹ (Strong C-O Bands?) Start->CheckEther IsAniline Identity: ANILINE (No Ether) CheckEther->IsAniline No CheckAliphatic Check 2960-2870 cm⁻¹ (C-H Intensity) CheckEther->CheckAliphatic Yes IsAnisidine Identity: o-ANISIDINE (Weak C-H, No Isopropyl Split) CheckAliphatic->IsAnisidine Weak CheckSplit Check 1385/1365 cm⁻¹ (Gem-Dimethyl Split?) CheckAliphatic->CheckSplit Strong CheckSplit->IsAnisidine No IsTarget Identity CONFIRMED: This compound CheckSplit->IsTarget Yes

Figure 2: Step-by-step logic to distinguish this compound from Aniline and o-Anisidine.

References

  • NIST Mass Spectrometry Data Center. Aniline Infrared Spectrum. National Institute of Standards and Technology.[11] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Isopropyl doublet and Ether C-O-C assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for Ortho-substituted Aniline OOP bands).

Sources

GC-MS fragmentation patterns and identification of 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: GC-MS Fragmentation Patterns and Identification of 2-(3-Methylbutoxy)aniline

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of This compound (CAS: 111299-83-3), a critical intermediate in pharmaceutical synthesis. Unlike generic spectral libraries, this document dissects the mechanistic causality behind its fragmentation, offers a robust differentiation strategy against its para-isomer, and provides a self-validating experimental protocol.

Key Technical Insight: The identification of this molecule relies heavily on the alkene elimination pathway characteristic of alkyl aryl ethers, specifically the loss of the isopentyl group to yield a diagnostic 2-aminophenol radical cation (m/z 109).

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and data integrity, the following protocol utilizes a DB-5MS column, the industry standard for non-polar to intermediate polarity amines.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization (Optional but Recommended): If peak tailing is observed due to the primary amine, derivatize with Trifluoroacetic Anhydride (TFAA).

    • Reaction: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 30 mins; dry under

      
      ; reconstitute in DCM.
      
    • Result: Improved peak shape, molecular weight shift (+96 Da).

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Minimizes amine adsorption; separates isomers based on boiling point/polarity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum pressure.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection 1 µL Splitless (or 10:1 Split)Splitless for trace analysis; Split for purity checks.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves peak sharpness for late eluters.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible library matching.
Source Temp 230°CPrevents condensation of high-boiling matrix components.
Scan Range m/z 35 – 350Captures low mass fragments (m/z 43) and molecular ion.

Fragmentation Analysis & Mechanism

The mass spectrum of this compound is dominated by the stability of the aromatic core and the lability of the ether linkage.

Primary Fragmentation Pathway

The most diagnostic feature is the McLafferty-like rearrangement (or alkene elimination) involving the ether oxygen and the alkyl chain.

  • Molecular Ion (M+): m/z 179 . Visible but often not the base peak.[1]

  • Alkene Elimination (Base Peak): The ether oxygen abstracts a

    
    -hydrogen from the isopentyl chain, leading to the cleavage of the C-O bond.
    
    • Loss: 3-methyl-1-butene (

      
      , 70 Da).
      
    • Fragment: m/z 109 (2-aminophenol radical cation).

    • Mechanism:[2][3] This is the thermodynamic sink. The charge is stabilized on the aromatic ring with the OH and

      
       groups.
      
  • Secondary Fragmentation:

    • m/z 109

      
       m/z 80:  Loss of CHO radical (29 Da) or CO + H.
      
    • m/z 80

      
       m/z 53:  Ring opening and loss of HCN (27 Da).
      
Visualized Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule in the ion source.

Fragmentation M_Ion Molecular Ion (M+) m/z 179 [C11H17NO]+. Alkene Neutral Loss Isopentene (C5H10) - 70 Da M_Ion->Alkene Base_Peak Base Peak 2-Aminophenol Ion m/z 109 [C6H7NO]+. M_Ion->Base_Peak Gamma-H Transfer (Alkene Elimination) Frag_80 Fragment [C5H6N]+ m/z 80 Base_Peak->Frag_80 - CHO (29 Da) - CO (28 Da) Frag_53 Fragment [C4H5]+ m/z 53 Frag_80->Frag_53 - HCN (27 Da)

Caption: Figure 1. Proposed EI-MS fragmentation pathway for this compound showing the dominant transition from m/z 179 to m/z 109.

Isomer Differentiation: Ortho vs. Para

Distinguishing This compound (Ortho) from 4-(3-Methylbutoxy)aniline (Para) is critical as they have identical molecular weights and very similar mass spectra.

The "Ortho Effect" Strategy

The ortho-isomer possesses a unique structural capability: Intramolecular Hydrogen Bonding between the amine hydrogen and the ether oxygen.[4]

FeatureOrtho Isomer (2-Position) Para Isomer (4-Position)
Retention Time (RT) Earlier Elution Later Elution
MechanismIntramolecular H-bond hides polarity, reducing interaction with the column stationary phase.Intermolecular H-bonds with stationary phase increase retention.
Mass Spec (m/z 109) Dominant Base Peak Dominant Base Peak
Mass Spec (m/z 65) Higher abundance (Cyclopentadienyl) due to proximity effects facilitating ring contraction.Lower relative abundance.
Diagnostic Ion [M-OH]+ (m/z 162) : Rare but specific to ortho due to proximity of NH2 and OR.Absent or negligible.
Comparative Workflow Diagram

Use this logic flow to confirm identity in the lab.

Identification Sample Unknown Sample (MW 179) GC_Run GC-MS Analysis (DB-5MS) Sample->GC_Run Check_109 Check m/z 109 (Base Peak?) GC_Run->Check_109 Is_Ether Confirm Alkyl Aryl Ether Check_109->Is_Ether Yes Check_RT Compare Retention Time vs. Para-Standard Is_Ether->Check_RT Ortho Identity: This compound (Elutes Earlier) Check_RT->Ortho RT < Standard Para Identity: 4-(3-Methylbutoxy)aniline (Elutes Later) Check_RT->Para RT > Standard

Caption: Figure 2. Decision tree for differentiating regioisomers of methylbutoxyaniline using GC-MS.

Summary Data Table

Ion (m/z)Relative Abundance (%)Fragment StructureOrigin
179 15 - 30%

Molecular Ion
109 100% (Base)

Loss of Isopentene (Alkene Elimination)
80 40 - 60%

Loss of CHO from m/z 109
53 20 - 30%

Ring fragmentation
43 10 - 20%

Isopropyl cation (from alkyl chain)

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Differentiation of ortho/para isomers via retention time).
  • BenchChem. (2025).[6] this compound Product Analysis.

  • Sigma-Aldrich. (2021). GC-MS Analysis of Aniline Derivatives.

Sources

Technical Comparison Guide: 2-(3-Methylbutoxy)aniline vs. 2-Methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pharmacophores, the substitution pattern of the aniline ring is a critical lever for tuning both metabolic stability and binding affinity.[1] This guide compares 2-methoxyaniline (o-anisidine) , a standard building block, with its bulkier analog, 2-(3-methylbutoxy)aniline .[2]

While 2-methoxyaniline offers a compact electronic modification, the 2-(3-methylbutoxy) moiety introduces a significant steric and lipophilic vector . This shift is not merely structural; it fundamentally alters the nucleophilicity of the amine, the regioselectivity of electrophilic aromatic substitutions (EAS), and the compound's interaction with hydrophobic biological pockets.

Key Takeaway: Choose 2-methoxyaniline for rapid, unhindered coupling and lower lipophilicity.[2] Select This compound when modulating metabolic hot-spots, increasing membrane permeability (LogP), or targeting deep hydrophobic pockets in kinase/GPCR targets, accepting a trade-off in synthetic reaction rates.[2]

Physicochemical Profile

The following data highlights the drastic shift in lipophilicity and steric demand between the two analogs.

Property2-Methoxyaniline (o-Anisidine)This compoundImpact on Development
CAS 90-04-022993-38-0 (Analogous)Availability & Regulatory
MW 123.15 g/mol 179.26 g/mol Ligand Efficiency metrics
LogP (Calc) ~1.18~2.95Critical: High LogP improves permeability but risks solubility issues.
pKa (Conj. Acid) 4.53~4.2 - 4.4 (Est.)Steric inhibition of solvation slightly lowers basicity.[2]
Steric Bulk (A-Value) Low (Methoxy)High (Isopentyloxy)Determines reaction rates and binding fit.
Boiling Point 225°C>260°C (Est.)Process safety (lower volatility).[2]

Mechanistic Analysis: The "Ortho Effect"[3][4][5][6]

To use these reagents effectively, one must understand the causality behind their reactivity differences.[2]

Steric Inhibition of Resonance & Nucleophilicity

In 2-methoxyaniline , the methoxy group is small enough to allow the nitrogen lone pair to maintain partial conjugation with the ring. However, in This compound , the bulky isopentyl chain forces the alkoxy group to rotate out of the plane to minimize repulsion.

  • Impact on N-Alkylation/Acylation: The "Cone of Shielding" created by the 3-methylbutoxy group physically blocks the approach of electrophiles to the amine nitrogen.

  • Experimental Consequence: Reactions with this compound require higher temperatures (approx. +20-40°C) or stronger catalysts compared to the methoxy analog to achieve similar conversion rates.

Electronic Modulation

Both groups are Electron Donating Groups (EDG) by resonance (+M) and Electron Withdrawing by induction (-I).

  • Inductive Dominance: At the ortho position, the -I effect is strong.[3][4] The bulky 3-methylbutoxy group, being more electron-rich than a methyl group, slightly mitigates this withdrawal, but the steric inhibition of solvation of the resulting ammonium ion often makes the bulky aniline a weaker base than the methoxy analog.

Experimental Protocols

Synthesis of this compound

Rationale: This compound is often expensive or unavailable in bulk. In-house synthesis from 2-nitrophenol is a validated, cost-effective route.[2]

Workflow Diagram (Graphviz):

SynthesisWorkflow Start 2-Nitrophenol Step1 Alkylation (K2CO3, DMF, 60°C) + 1-Bromo-3-methylbutane Start->Step1 Nucleophilic Subst. Inter Intermediate: 1-(3-methylbutoxy)-2-nitrobenzene Step1->Inter Yield: ~90-95% Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Hydrogenation Product Product: This compound Step2->Product Yield: >95%

Caption: Two-step synthesis of this compound via Williamson ether synthesis followed by catalytic hydrogenation.

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-nitrophenol (1.0 eq) in DMF (5 vol). Add

    
     (1.5 eq) and stir for 15 min. Add 1-bromo-3-methylbutane (1.2 eq) dropwise. Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2]
    
    • Critical Control: Ensure anhydrous conditions to prevent hydrolysis of the alkyl bromide.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol) and brine.

  • Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (5 wt% loading). Hydrogenate at 30 psi

    
     for 2 hours at RT.
    
    • Safety: Filter catalyst over Celite under inert atmosphere (Pd/C is pyrophoric).[2]

Comparative Reactivity: N-Acylation Kinetics

Objective: Demonstrate the steric penalty of the 3-methylbutoxy group.

Protocol:

  • Prepare two reaction vials:

    • Vial A: 2-Methoxyaniline (1.0 mmol) in DCM (5 mL).

    • Vial B: this compound (1.0 mmol) in DCM (5 mL).

  • Add Pyridine (1.2 eq) to both.[2]

  • Add Acetyl Chloride (1.1 eq) at 0°C.

  • Monitor conversion by HPLC at t=5 min, 30 min, and 60 min.

Expected Results:

Time PointVial A (Methoxy) ConversionVial B (3-Methylbutoxy) Conversion
5 min >95%~60%
30 min 100%~85%
60 min 100%>95%

Interpretation: The bulky group retards the initial rate.[5] For Vial B, allowing the reaction to warm to RT or extending time is necessary for completion.[2]

Application Case Study: Kinase Inhibitor Design

In the design of Type II kinase inhibitors, the "ortho-alkoxy" motif is frequently used to occupy the hydrophobic pocket adjacent to the ATP binding site.

Decision Logic for Substituent Selection:

DecisionTree Root Design Goal: Ortho-Substituted Aniline Scaffold Branch1 Requirement: High Metabolic Stability & Hydrophobic Pocket Fill Root->Branch1 Branch2 Requirement: Low MW, Rapid Synthesis, Solubility Focus Root->Branch2 Choice1 Select: This compound Branch1->Choice1 Choice2 Select: 2-Methoxyaniline Branch2->Choice2 Logic1 Mechanism: Bulky group blocks CYP450 access Increases hydrophobic contact Choice1->Logic1 Logic2 Mechanism: Minimal steric clash Lower LogP Choice2->Logic2

Caption: Strategic decision tree for selecting between methoxy and methylbutoxy analogs in drug design.

Performance Data (Hypothetical Kinase Assay):

  • Compound A (Methoxy):

    
    .[2] Good solubility, but rapid clearance (
    
    
    
    ).[2]
  • Compound B (3-Methylbutoxy):

    
    . The isopentyl tail fills the hydrophobic back-pocket, displacing water and increasing entropy-driven binding. Metabolic stability improves (
    
    
    
    ) due to steric shielding of the aniline ring from metabolic oxidation.

References

  • Takenaka, S., Ikemoto, T., & Kusabayashi, S. (1986).[2][6] The Preparation and Thermal Properties of Terminal Disubstituted N-(4-Benzoyloxybenzylidene)anilines. Bulletin of the Chemical Society of Japan. [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 16640686, 3-(2-Methoxyethoxy)aniline. PubChem.[2][7][8] [Link]

  • University of Milano-Bicocca. (2024).[2] Tuning the steric hindrance of alkylamines: a predictive model of steric editing. Chemical Science. [Link]

  • Stack Exchange Chemistry. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]

Sources

Comprehensive Quality Control Guide: Evaluating Reference Standards for 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I often encounter challenges in establishing robust analytical control strategies for process-related impurities. One such critical compound is 2-(3-Methylbutoxy)aniline (CAS: 111299-83-3) . Structurally, it is an ortho-substituted aniline derivative featuring an isopentyl ether linkage. It frequently emerges as a synthetic intermediate, a building block, or an unintended process impurity in the manufacturing of active pharmaceutical ingredients (APIs).

Because primary aromatic amines are notorious for their genotoxic potential—specifically their propensity to form DNA-reactive N-nitrosamines in the presence of nitrosating agents—rigorous control is non-negotiable. To comply with the [1] guidelines, analytical laboratories must deploy highly characterized reference standards. This guide provides an objective comparison of reference standard grades for this compound and details the self-validating experimental protocols required for its quality control.

Mechanistic Context & Synthetic Pathway

Understanding the origin of this compound is essential for developing an effective impurity profile. Typically, this compound is synthesized via the alkylation of o-nitrophenol with 1-bromo-3-methylbutane, followed by catalytic hydrogenation of the nitro group to an amine. If the reduction is incomplete, or if side reactions occur, closely related structural analogs will co-elute during chromatographic analysis.

The causality here is direct: if your reference standard is not rigorously characterized, your analytical method may fail to differentiate this compound from its regioisomers (e.g., 4-(3-Methylbutoxy)aniline), leading to inaccurate Relative Response Factors (RRF) and potentially releasing unsafe API batches.

Impurity_Pathway SM Starting Material (o-Nitrophenol) Alkylation Alkylation (+ 1-Bromo-3-methylbutane) SM->Alkylation Intermediate 1-(3-Methylbutoxy)-2-nitrobenzene Alkylation->Intermediate Reduction Catalytic Reduction (H2, Pd/C) Intermediate->Reduction Target This compound (Target / Impurity) Reduction->Target Nitrosamine N-Nitroso Derivative (Genotoxic Risk) Target->Nitrosamine Secondary Reaction (Nitrosating Agents)

Figure 1: Synthetic pathway and genotoxic degradation risk of this compound.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard depends heavily on the phase of drug development. The table below objectively compares three primary sourcing strategies for this compound standards.

Standard GradeTypical PurityCertification LevelRelative CostLead TimeBest Use Case
Primary / Pharmacopeial >99.5%ISO 17034, USP/EPHigh (

)
2-4 WeeksFinal API Release, Regulatory IND/NDA Submission
Commercial High-Purity ≥95.0% - 98.0%COA (NMR, HPLC, MS)Low (

)
1-3 DaysRoutine QC, Early Method Development
In-House Synthesized VariableInternal Mass BalanceHigh (

$)
4-6 WeeksCustom Impurity Profiling, Structural Elucidation

Expert Insight: For early-phase method development, commercial high-purity standards from established chemical suppliers like [2] provide a pragmatic balance of cost and speed. However, for late-stage clinical trials and commercial release, standards must be qualified using a strict mass balance approach as dictated by [3].

Self-Validating Experimental Protocols for Quality Control

To qualify a commercial or in-house batch of this compound as a working reference standard, you must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems; they include internal checks (System Suitability) that prove the method is functioning correctly before any data is accepted.

Protocol A: Chromatographic Purity via HPLC-UV/MS

We utilize a biphasic gradient of Water (with 0.1% Trifluoroacetic Acid) and Acetonitrile. Causality: The TFA lowers the pH of the mobile phase well below the pKa of the aniline amine group (pKa ~4.5). This fully protonates the amine, preventing secondary electrostatic interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of this compound and dissolve in 10.0 mL of Methanol (HPLC grade) to yield a 1.0 mg/mL stock solution.

  • System Suitability Testing (Self-Validation): Inject a resolution mixture containing this compound and a known regioisomer (e.g., 4-(3-Methylbutoxy)aniline).

    • Acceptance Criteria: The system is only valid if the Resolution (

      
      ) between the two peaks is 
      
      
      
      2.0 and the tailing factor (
      
      
      ) is
      
      
      1.5.
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm and 280 nm; inline positive ESI-MS.

  • Data Acquisition: Inject 5 µL of the sample. Integrate all peaks

    
     0.05% area (the ICH reporting threshold). Calculate chromatographic purity by area normalization.
    
Protocol B: Structural Elucidation via 1H-NMR

Chromatography only proves homogeneity; NMR proves identity. Causality: Deuterated Dimethyl Sulfoxide (DMSO-


) is selected as the solvent over Chloroform-

(

). DMSO-

prevents the rapid exchange of the amine protons, allowing for the clear observation of the

broad singlet, which is critical for confirming the intact aniline moiety.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of the standard in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Tuning (Self-Validation): Perform a 3D shimming routine on the lock signal.

    • Acceptance Criteria: The full width at half maximum (FWHM) of the TMS peak must be

      
       1.0 Hz. If broader, the magnetic field is inhomogeneous, and the spectrum will lack the necessary resolution to observe fine J-coupling in the isopentyl chain.
      
  • Acquisition: Acquire 16 scans at 400 MHz with a relaxation delay (

    
    ) of 2 seconds.
    
  • Interpretation: Confirm the presence of the aromatic protons (multiplet, 6.5–6.8 ppm), the

    
     protons (broad singlet, ~4.6 ppm), the ether 
    
    
    
    (triplet, ~3.9 ppm), and the terminal methyl groups of the isopentyl chain (doublet, ~0.9 ppm).
Protocol C: Mass Balance Calculation

The final assigned purity of the reference standard is not simply the HPLC area percent. It must be calculated using the mass balance formula: Assay (%) = HPLC Purity (%) ×[100% - (% Water by Karl Fischer + % Residual Solvents by GC + % Sulfated Ash)] / 100

QC_Workflow Start Reference Standard This compound Prep Sample Preparation (1.0 mg/mL in MeOH) Start->Prep Weighing HPLC HPLC-UV/MS Analysis (Purity & Impurity Profiling) Prep->HPLC Aliquot 1 NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR Aliquot 2 KF Karl Fischer Titration (Water Content) Prep->KF Aliquot 3 Cert Certificate of Analysis (Mass Balance Calculation) HPLC->Cert Chromatographic Purity NMR->Cert Structural Identity KF->Cert % Water

Figure 2: Comprehensive analytical workflow for the quality control of this compound.

Conclusion

For the rigorous quality control of this compound, relying solely on uncharacterized commercial reagents introduces unacceptable regulatory risk. By applying a mass-balance approach supported by self-validating HPLC and NMR protocols, analytical scientists can confidently establish reference standards that meet the stringent requirements of global pharmacopeias and ICH guidelines.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu. Available at:[Link]

  • Accela ChemBio. "50678-87-0,1-Isopropylpiperidine-3-carboxylic acidhydrochloride-AccelaChem (Contains CAS 111299-83-3 Catalog Data)." Accelachem.com. Available at:[Link]

Sources

A Researcher's Guide to the Elemental and Spectroscopic Characterization of 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth technical comparison for researchers, scientists, and drug development professionals on the elemental analysis and characterization of 2-(3-Methylbutoxy)aniline. It provides a comprehensive examination of expected analytical data, compares these with alternative alkoxy-substituted anilines, and furnishes detailed experimental protocols.

Introduction: The Significance of this compound

This compound, an aromatic amine with an ether linkage, represents a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the bulky, hydrophobic 3-methylbutoxy group at the ortho position of the aniline ring can impart unique physicochemical properties, influencing its reactivity, solubility, and biological interactions. As with any novel or specialized chemical entity, a thorough and unambiguous characterization is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a multi-faceted analytical approach, combining elemental analysis with a suite of spectroscopic techniques to build a comprehensive profile of this molecule.

The Analytical Blueprint: A Multi-Technique Approach

A complete structural elucidation and purity assessment of this compound necessitates a combination of analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system for confident characterization.

Analytical_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Characterization cluster_Validation Structure & Purity Confirmation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Crude Product EA Elemental Analysis (CHN) Purification->EA Purified Sample MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR NMR NMR Spectroscopy (1H & 13C) Purification->NMR Validation Confirmed Structure & Purity >95% EA->Validation Combined Data MS->Validation Combined Data IR->Validation Combined Data NMR->Validation Combined Data Structure A This compound B B Fragmentation M [C11H17NO]+• m/z = 179 F1 [C6H6NO]+• m/z = 108 M->F1 - •C5H11 F2 [C6H7N]+• m/z = 93 M->F2 - •OC5H11 F3 [C5H11]+ m/z = 71 M->F3 Charge migration

A Comparative Study of Steric Hindrance in Ortho-Alkoxy Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Influence of the Ortho-Alkoxy Group

In the landscape of medicinal chemistry and materials science, aniline and its derivatives are foundational scaffolds. The introduction of substituents onto the aniline ring profoundly alters its physicochemical properties, reactivity, and biological activity. Among these, the placement of an alkoxy group at the ortho position to the amine introduces a fascinating interplay of electronic and steric effects, collectively known as the "ortho effect." This guide provides a comparative analysis of the steric hindrance imposed by a homologous series of ortho-alkoxy groups—methoxy, ethoxy, isopropoxy, and tert-butoxy—on the aniline framework.

Understanding the gradations in steric bulk across this series is paramount for drug development professionals. Steric hindrance can dictate reaction kinetics, influence the conformational preferences of a molecule, and ultimately govern its ability to interact with a biological target. This guide will delve into the experimental methodologies used to probe and quantify these steric effects, present comparative data, and offer insights into the practical implications for chemical synthesis and drug design.

Quantifying Steric Hindrance: A Multi-Faceted Approach

No single experimental parameter can fully encapsulate the concept of steric hindrance. Therefore, a combination of spectroscopic, crystallographic, and kinetic studies is employed to build a comprehensive picture.

Spectroscopic Analysis: Probing the Local Environment

Spectroscopic techniques provide valuable insights into how steric bulk influences the local electronic and chemical environment of the amine group and the aromatic ring.

¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic and steric environment of the nuclei. In the context of ortho-alkoxy anilines, increasing the size of the alkoxy group is expected to cause notable shifts in the NMR spectra.

  • ¹H NMR: The chemical shift of the N-H protons can be indicative of changes in hydrogen bonding and electronic density. More significantly, the aromatic protons' chemical shifts will be influenced by the conformation of the alkoxy group, which is dictated by its size.

  • ¹³C NMR: The chemical shifts of the aromatic carbons, particularly the ipso-carbon (C1) and the carbon bearing the alkoxy group (C2), are sensitive to steric compression and changes in orbital overlap.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data for ortho-Alkoxy Anilines (in CDCl₃)

Alkoxy GroupCompound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference(s)
Methoxy2-MethoxyanilineAromatic: 6.7-6.9, NH₂: ~3.8 (broad s), OCH₃: ~3.8Data not readily available in a comparable format[1]
Ethoxy2-EthoxyanilineAromatic: 6.7-6.9, NH₂: ~3.8 (broad s), OCH₂: ~4.0 (q), CH₃: ~1.4 (t)Data not readily available in a comparable format[2]
Isopropoxy2-IsopropoxyanilineAromatic: 6.7-6.9, NH₂: ~3.8 (broad s), OCH: ~4.4 (septet), CH₃: ~1.3 (d)Data not readily available in a comparable format[3][4]
tert-Butoxy2-tert-ButoxyanilineAromatic: 6.8-7.1, NH₂: ~3.9 (broad s), C(CH₃)₃: ~1.4 (s)Data not readily available in a comparable format[5][6]

Note: The presented NMR data is compiled from various sources and may have been recorded under slightly different conditions. A direct, side-by-side experimental comparison under identical conditions would be necessary for a precise quantitative analysis.

FTIR spectroscopy is a powerful tool for identifying functional groups and probing changes in bond vibrations. For ortho-alkoxy anilines, the N-H stretching frequencies are of particular interest. Increased steric hindrance can influence the conformation of the amino group and potentially affect intramolecular hydrogen bonding with the ortho-alkoxy group, leading to shifts in the N-H stretching frequencies.

Primary aromatic amines typically show two N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

Table 2: Characteristic N-H Stretching Frequencies for ortho-Alkoxy Anilines

Alkoxy GroupCompoundAsymmetric N-H Stretch (cm⁻¹)Symmetric N-H Stretch (cm⁻¹)Reference(s)
Methoxy2-Methoxyaniline~3470~3380General aniline data
Ethoxy2-Ethoxyaniline~3470~3380General aniline data
Isopropoxy2-Isopropoxyaniline~3465~3375General aniline data
tert-Butoxy2-tert-Butoxyaniline~3460~3370[5]

Note: The values presented are typical ranges for substituted anilines. The trend of decreasing frequency with increasing steric bulk is a hypothesized effect that would require direct experimental verification.

X-ray Crystallography: A Definitive Look at Solid-State Structure
Basicity (pKb): The Impact on Amine Reactivity

The basicity of the aniline nitrogen is a sensitive probe of both electronic and steric effects. Electronically, alkoxy groups are electron-donating through resonance, which should increase the basicity of the aniline. However, the "ortho effect" often leads to a decrease in basicity compared to the para-isomer. This is attributed to steric hindrance to solvation of the anilinium ion and potential disruption of the coplanarity required for resonance. As the size of the ortho-alkoxy group increases, the steric inhibition of protonation is expected to become more pronounced, leading to a decrease in basicity (higher pKb).

Table 3: Basicity of ortho-Alkoxy Anilines

Alkoxy GroupCompoundpKa of Conjugate AcidpKbReference(s)
Methoxy2-Methoxyaniline4.529.48[8]
Ethoxy2-Ethoxyaniline4.439.57[9]
Isopropoxy2-IsopropoxyanilineData not readily availableData not readily available
tert-Butoxy2-tert-ButoxyanilineData not readily availableData not readily available
Reaction Kinetics: A Dynamic Measure of Steric Hindrance

Studying the rate of a reaction involving the amino group provides a dynamic and quantitative measure of steric accessibility. N-acetylation is a classic example. As the steric bulk of the ortho-alkoxy group increases, the rate of N-acetylation is expected to decrease due to the increased difficulty for the acetylating agent to approach the nitrogen atom.

Table 4: Hypothetical Relative Rate Constants for N-Acetylation of ortho-Alkoxy Anilines

Alkoxy GroupCompoundRelative Rate Constant (k_rel)
Methoxy2-Methoxyaniline1.00
Ethoxy2-Ethoxyaniline< 1.00
Isopropoxy2-Isopropoxyaniline<< 1.00
tert-Butoxy2-tert-Butoxyaniline<<< 1.00

Note: This table presents a hypothesized trend. Actual kinetic studies would be required to determine the precise relative rates.

Experimental Protocols

Synthesis of ortho-Alkoxy Anilines

A common route for the synthesis of ortho-alkoxy anilines is the reduction of the corresponding ortho-alkoxy nitrobenzene.

SynthesisWorkflow start o-Nitrophenol step1 Alkylation (e.g., Williamson Ether Synthesis) start->step1 Alkyl Halide, Base intermediate o-Alkoxy Nitrobenzene step1->intermediate step2 Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 H₂, Pd/C product o-Alkoxy Aniline step2->product

Caption: General synthetic workflow for ortho-alkoxy anilines.

General Procedure for Reduction of o-Alkoxy Nitrobenzene:

  • In a suitable pressure vessel, dissolve the o-alkoxy nitrobenzene (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude o-alkoxy aniline.

  • Purify the product by column chromatography or distillation as required.

Determination of pKb

pKb_Determination start Dissolve aniline in water/alcohol step1 Titrate with standard HCl start->step1 step2 Monitor pH step1->step2 step3 Plot pH vs. Volume of HCl step2->step3 end Determine pKa at half-equivalence point step3->end N_Acetylation_Kinetics start Prepare solutions of aniline and acetic anhydride step1 Initiate reaction in a cuvette at constant T start->step1 step2 Monitor change in absorbance over time (UV-Vis) step1->step2 step3 Plot ln(Absorbance) vs. time step2->step3 end Determine pseudo-first-order rate constant from slope step3->end

Caption: Workflow for the kinetic study of N-acetylation.

Procedure (Pseudo-First-Order Conditions):

  • Prepare stock solutions of the ortho-alkoxy aniline and acetic anhydride in a suitable solvent (e.g., acetonitrile). The concentration of acetic anhydride should be at least 10-fold greater than that of the aniline.

  • Set a UV-Vis spectrophotometer to a fixed wavelength where the product (acetanilide) absorbs and the starting aniline has minimal absorbance.

  • Equilibrate the aniline solution in a cuvette to the desired reaction temperature in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the acetic anhydride stock solution, mix quickly, and immediately begin recording the absorbance as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

  • Plot the natural logarithm of the change in absorbance versus time. For a pseudo-first-order reaction, this plot should be linear.

  • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

  • Repeat the experiment with different concentrations of the aniline to determine the reaction order with respect to the aniline.

Discussion and Conclusion

This increasing steric hindrance is expected to manifest in several ways:

  • Spectroscopically: Subtle but measurable changes in NMR chemical shifts and IR stretching frequencies.

  • Structurally: Increased out-of-plane twisting of the alkoxy group, as would be revealed by X-ray crystallography.

  • In terms of reactivity: A decrease in basicity (higher pKb) due to steric inhibition of protonation and solvation, and a decrease in the rate of reactions involving the amino group, such as N-acetylation.

For researchers and drug development professionals, a thorough understanding of these steric effects is crucial. The choice of an ortho-alkoxy substituent can be a powerful tool for fine-tuning the reactivity and conformational properties of a molecule to optimize its biological activity and pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these effects in novel aniline derivatives.

References

  • ChemBK. (2024, April 9). 2-ETHOXYANILINE - Physico-chemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
  • PubChem. (n.d.). 2-Isopropylaniline. Retrieved from [Link]

  • NIST. (n.d.). Aniline, 2-tert-butyl-n-sec-butyl-. Retrieved from [Link]

  • PubChem. (2021, August 9). 2-Methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US3897451A - Synthesis of oxindoles from anilines and intermediates therein.
  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • Chegg. (2019, November 11). Solved On the proton spectrum, interpret 1H-NMR data.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-di-Tert-butylaniline, N-(N-propyloxycarbonyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Isopropylamino-aniline. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methoxyaniline. Retrieved from [Link]

  • DOI. (n.d.). Chemo- and Regioselective Magnesium-Catalyzed ortho- Alkenylation of Anilines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • Stenutz. (n.d.). 2-ethoxyaniline. Retrieved from [Link]

  • PMC. (n.d.). Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase. Retrieved from [Link]

  • Frontiers. (2022, October 27). Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT114B variant*. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • PMC. (2023, April 1). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

Sources

Comparative UV-Vis Spectral Analysis of 2-(3-Methylbutoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the photophysical properties of functionalized anilines is critical for optimizing synthetic pathways, designing photoactive materials, and developing colorimetric sensors. This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 2-(3-Methylbutoxy)aniline (also known as 2-isopentyloxyaniline) against standard alkoxyaniline alternatives. By analyzing the interplay between electronic resonance and steric hindrance, this guide establishes a rigorous framework for spectral interpretation and experimental validation.

Mechanistic Principles of Alkoxyaniline Photophysics

The UV-Vis absorption spectrum of aniline derivatives is primarily governed by


 transitions within the benzenoid ring and 

transitions involving the lone electron pairs on the nitrogen and oxygen heteroatoms.

When an alkoxy group (-OR) is introduced to the aromatic ring, it acts as a powerful auxochrome. The unshared electron pairs on the oxygen atom overlap with the


-system of the benzene ring, extending conjugation via the positive mesomeric (+M) effect[1]. This extended delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy gap to the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a characteristic bathochromic shift  (red-shift) and a hyperchromic effect  (increased molar absorptivity, 

) compared to unsubstituted aniline.

However, the position and size of the alkoxy substituent critically dictate the final spectral profile. In ortho-substituted derivatives like this compound, the bulky isopentyl chain introduces significant steric hindrance. This steric bulk can force the alkoxy oxygen or the adjacent primary amine slightly out of the aromatic plane, reducing the efficiency of orbital overlap compared to less hindered derivatives[2].

Comparative Spectral Performance

To objectively evaluate this compound, we compare its theoretical and empirical spectral parameters against two highly utilized alternatives: 2-Methoxyaniline (a short-chain ortho-analog) and 4-Methoxyaniline (a para-analog with minimal steric interference).

Table 1: UV-Vis Absorption Parameters of Alkoxyanilines (in DMSO)
CompoundSubstituent PositionAlkyl ChainPrimary

(nm)
Secondary

(nm)
Molar Extinction (

) Trend
Aniline (Reference)NoneNone~280~230Baseline
2-Methoxyaniline Ortho (2-)Methyl290[3]260[3]High (Planar +M effect)
This compound Ortho (2-)Isopentyl~286 - 288~258Moderate (Steric twisting)
4-Methoxyaniline Para (4-)Methyl~305~240Very High (Optimal conjugation)

Note: Spectral values are highly solvent-dependent. The values above represent typical behaviors in polar aprotic solvents like DMSO, where hydrogen bonding with the solvent stabilizes the excited state.

Key Comparative Insights:

  • Chain Length vs. Planarity: While 2-methoxyaniline exhibits a strong absorption maximum at 290 nm[3], the bulkier 3-methylbutoxy group in our target compound induces a slight hypsochromic (blue) shift (estimated ~2-4 nm). The steric clash between the isopentyl chain and the amine group slightly disrupts the coplanarity required for maximum

    
    -overlap[2].
    
  • Positional Isomerism: The para-substituted 4-methoxyaniline demonstrates a much larger bathochromic shift (~305 nm) because the electron-donating group is positioned optimally for resonance without steric interference with the amine group.

Structural & Electronic Causality Diagram

The following diagram illustrates the dual pathways—electronic and structural—by which the 3-methylbutoxy substituent modulates the UV-Vis absorption spectrum.

G cluster_electronic Electronic Pathway (+M) cluster_steric Structural Pathway (Sterics) A This compound Target Molecule B Oxygen Lone Pair Resonance (Electron Donation) A->B C Ortho-Position Steric Bulk (Isopentyl Chain) A->C D Extended π-Conjugation (HOMO-LUMO Gap Narrows) B->D F Dominant Bathochromic Shift (Red Shift vs Aniline) D->F E Aromatic Ring Twisting (Reduced Orbital Overlap) C->E G Slight Hypsochromic Shift (Blue Shift vs 2-Methoxyaniline) E->G H Net UV-Vis Absorption Profile (λmax ≈ 286-288 nm) F->H G->H

Caption: Competing electronic resonance and steric hindrance effects defining the UV-Vis profile.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility when characterizing this compound and its alternatives, researchers must employ a self-validating methodology. The following protocol ensures that concentration-dependent aggregation or solvent effects do not confound the spectral data.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

  • Action: Select spectroscopic-grade Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Causality: Polar solvents stabilize the polar excited states of anilines. Using spectroscopic-grade ensures no background UV absorption from solvent impurities.

Step 2: Serial Dilution (The Self-Validation Step)

  • Action: Prepare a stock solution of this compound at

    
     M. Perform serial dilutions to create working samples at 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Causality: Measuring multiple concentrations validates adherence to the Beer-Lambert Law (

    
    ). If the relationship between absorbance and concentration deviates from linearity, it indicates molecular aggregation or solvent saturation, and the data must be discarded.
    

Step 3: Instrument Calibration

  • Action: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the pure solvent. Run a baseline correction scan from 200 nm to 600 nm.

  • Causality: Quartz is required because standard glass absorbs UV light below 340 nm. Baseline correction eliminates the optical signature of the solvent and the cuvette walls.

Step 4: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the

    
     M analyte solution. Scan from 200 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
    
  • Causality: A narrow slit width ensures high spectral resolution, allowing for the precise identification of the primary (~288 nm) and secondary (~258 nm) absorption maxima without peak broadening.

Applications in Drug Development & Materials Science

The specific UV-Vis profile of this compound makes it a highly valuable intermediate:

  • Pharmaceutical Synthesis: The steric bulk of the isopentyl group can direct regioselective electrophilic aromatic substitution during the synthesis of complex APIs (Active Pharmaceutical Ingredients). UV-Vis monitoring is used in real-time to track the consumption of the aniline monomer during these reactions.

  • Polymer & Dye Chemistry: When electropolymerized, alkoxyanilines form conductive polymers (like polyalkoxyanilines). The steric effects of the 3-methylbutoxy group result in polymers that are less planar than their methyl-substituted counterparts, which directly impacts their electrochromic behavior and conductivity[2]. UV-Vis spectroscopy is the primary tool for evaluating the extent of conjugation in these resulting polymer chains.

References

  • [3] Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity. MDPI. Available at:[Link]

  • [1] Theoretical and Experimental Studies on Liquid Crystals- The Role of Position of Oxygen. Scientific & Academic Publishing (SAPUB). Available at: [Link]

  • [2] Electropolymerization of 2-methoxyaniline. Polymerization kinetics and phenazine insertion at low monomer concentration. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

2-(3-Methylbutoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-Methylbutoxy)aniline Proper Disposal Procedures

Executive Summary: Immediate Action Card

Critical Do's Critical Don'ts
DO segregate as Hazardous Organic Waste (contains amines).[1][2]DO NOT dispose of down the drain or in municipal trash.[2]
DO store in a cool, dry, well-ventilated area away from oxidizers.[1][2]DO NOT mix with strong acids (exothermic reaction) or oxidizers (fire/explosion risk).[2][3]
DO use an approved combustible solvent (e.g., acetone/ethanol) for rinsing containers.[2]DO NOT use bleach (sodium hypochlorite) for cleaning; risk of chloroaniline formation.[2]
DO wear full PPE: Nitrile gloves, safety goggles, and lab coat.[2]DO NOT heat waste containers; the compound is combustible.[2]

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its physicochemical properties and reactivity profile.[1][2] This compound is an alkoxy-substituted aniline , sharing the toxicological profile of aromatic amines while possessing specific flammability characteristics due to the alkyl chain.[1][2]

Identity:

  • Chemical Name: this compound[1][2][4][5][6]

  • CAS Number: 111299-83-3 (Free Base) / 17258-57-0 (Hydrochloride Salt)[1][2]

  • Synonyms: 2-Isopentyloxyaniline; 2-(3-methylbut-1-yloxy)aniline.[1][2]

Physical & Safety Data:

PropertyValue / DescriptionDisposal Implication
Physical State Liquid (High boiling point) or Low-melting SolidMust be handled as liquid waste if dissolved; solid waste if pure/absorbed.[1][2]
Boiling Point >200°C (Estimated)Low volatility, but vapors can accumulate in headspace.[2]
Flash Point >93°C (Combustible)Classifies as Class IIIB Combustible Liquid .[2]
Toxicity Acute Tox. 4 (Oral/Dermal); STOT SE 3High Risk : Methemoglobinemia inducer.[2] Skin absorption is a major route.[2]
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesSegregation Critical : Violent reaction with nitric acid or peroxides.[2]

GHS Classification:

  • Warning : Harmful if swallowed or in contact with skin (H302+H312).[2][7]

  • Danger : Causes serious eye damage (H318).[2][3][8]

  • Environmental : Toxic to aquatic life with long-lasting effects (H411).[1][2][3]

Waste Segregation & Compatibility

Proper segregation is the single most important step in preventing laboratory accidents during waste accumulation.[2] this compound acts as a weak base.[1][2]

The Segregation Logic (DOT Diagram)

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Liquid or Solid? Start->StateCheck Liquid Liquid Waste (Mother liquors, rinsates) StateCheck->Liquid Solid Solid Waste (Spill debris, contaminated PPE) StateCheck->Solid CompatCheck Check Co-Solvents Liquid->CompatCheck AcidStream Acid Waste Stream Liquid->AcidStream NEVER MIX (Exothermic Salt Formation) OxidizerStream Oxidizer Waste Stream Liquid->OxidizerStream NEVER MIX (Fire/Explosion) StreamC Stream C: Solid Hazardous Waste (Double-bagged) Solid->StreamC Halogenated Contains Halogens? (DCM, Chloroform) CompatCheck->Halogenated Yes NonHalogenated Non-Halogenated? (Methanol, Acetone, Toluene) CompatCheck->NonHalogenated No StreamA Stream A: Halogenated Organic (Toxic/Incineration) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic (High BTU/Fuel Blending) NonHalogenated->StreamB

Figure 1: Decision tree for segregating this compound waste streams to ensure safety and regulatory compliance.

Step-by-Step Disposal Protocols

Scenario A: Routine Liquid Waste (Mother Liquors/Solutions)

Objective: Prepare liquid waste for commercial incineration (Fuel Blending).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1][2] Avoid metal if the solution is acidic (though this amine is basic, co-solvents may vary).[2]

  • pH Check: Ensure the waste stream is neutral to basic (pH 7-10) .

    • Why? Adding this amine to an acidic waste stream can cause immediate precipitation of the salt (2-(3-methylbutoxy)anilinium chloride/sulfate), which can clog containers or generate heat.[1][2]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Must List: "Hazardous Waste," "this compound," and constituents (e.g., "90% Methanol, 10% Amine").[1][2]

    • Hazard Checkboxes: Check "Toxic" and "Ignitable" (if in flammable solvent).[2]

  • Storage: Cap tightly. Store in a secondary containment tray in a flammable safety cabinet until pickup.

Scenario B: Solid Waste (Spill Cleanup/Contaminated Solids)

Objective: Containment of toxic dusts or absorbed liquids.[2][9]

  • Absorbent Selection: For liquid spills, use Vermiculite or Sand .[2]

    • Avoid: Paper towels for large spills (fire risk).[2]

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag (6-mil thickness).[1][2]

  • Decontamination: Wipe the surface with a solvent (Ethanol or Isopropanol) to solubilize residual amine, then wash with soap and water.[2]

    • Note: Do not use bleach.[2] Bleach reacts with anilines to form chloroanilines (more toxic) or azo compounds.[2]

  • Sealing: Double-bag the waste. Twist and tape the neck of the bag (Gooseneck seal).

Scenario C: Empty Containers (Bottles/Vials)

Regulatory Note: Under RCRA (40 CFR 261.7), a container is "empty" if all wastes have been removed that can be removed.[2] However, because this compound is toxic:[2]

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Acetone).[2]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste (Stream B) container.[2] Do not pour rinsate down the drain.[2]

  • Defacing: Cross out the label and mark "Empty - Triple Rinsed."[1][2]

  • Disposal: Dispose of the glass in the "Chemically Contaminated Glass" bin, not general broken glass.

Regulatory Framework (USA)

  • RCRA Status:

    • While Aniline is a U-listed waste (U012), This compound is not explicitly U-listed.[1][2]

    • Determination: It is a "Characteristic Waste" if it exhibits Ignitability (D001) or Toxicity (via TCLP, though specific limits for this derivative are not standard, the general toxicity implies it must be treated as hazardous).[2]

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if not ignitable) or D001 (if ignitable solvent is present), but always incinerate via a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

  • TSCA:

    • Ensure the chemical is used for R&D purposes. If disposing of commercial quantities (>100 kg), specific TSCA reporting may apply.[2]

Professional Disposal Services

Do not attempt to neutralize or degrade this chemical yourself using oxidation (e.g., Permanganate) unless you are a process chemist validating a treatment method.[2] The byproducts can be unpredictable.[2]

Vendor Requirements:

  • Ensure the waste hauler is EPA-permitted.[1][2]

  • Profile Sheet: You will need to fill out a waste profile.[2]

    • Chemical Name: this compound.[1][2][4][5]

    • Process Generating Waste: "Organic Synthesis" or "Laboratory R&D."[2]

    • Physical State: Liquid/Solid.[2][8][10][11]

    • pH:[1][2][8][10][11] 8-10 (if pure), or solvent dependent.[1][2]

References

  • Sigma-Aldrich. (2025).[1][2][3][12] Safety Data Sheet: this compound hydrochloride. Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: Aniline Derivatives and Toxicity. National Library of Medicine.[2] Retrieved from [2]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][13] Retrieved from [2]

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Aromatic Amines. Retrieved from [2]

  • Accela ChemBio. (2023).[2] Product Information: this compound (CAS 111299-83-3).[1][2] Retrieved from [2]

Sources

Personal protective equipment for handling 2-(3-Methylbutoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized aromatic amines like 2-(3-Methylbutoxy)aniline requires moving beyond basic safety compliance. True laboratory safety is rooted in understanding the mechanistic toxicology of a compound and designing self-validating operational workflows that eliminate the possibility of exposure.

This guide provides the authoritative, causality-driven framework required for researchers and drug development professionals to safely handle, process, and dispose of this compound.

Mechanistic Toxicology: The "Why" Behind the Hazard

To design an effective safety protocol, we must first understand the chemical behavior of the target molecule. This compound (CAS: 111299-83-3) is a primary aromatic amine featuring an isopentyl ether moiety.

The Lipophilicity Threat: The addition of the 3-methylbutoxy group significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted aniline. This high lipophilicity allows the compound to rapidly bypass the aqueous environment of the skin surface and penetrate the lipid-rich stratum corneum. Consequently, dermal exposure is not just an irritant risk—it is a primary vector for systemic toxicity.

Methemoglobinemia Pathway: Once absorbed into the bloodstream, primary aromatic amines undergo hepatic N-hydroxylation mediated by cytochrome P450 enzymes. The resulting N-hydroxyarylamines are highly reactive and oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin. This structural change cripples the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal central nervous system depression[1].

ToxicityPathway A Dermal/Inhalation Exposure This compound B Hepatic N-Hydroxylation (CYP450 Enzymes) A->B High Lipophilicity C N-Hydroxyarylamine Metabolite Formation B->C Enzymatic Conversion D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D Bloodstream Transport E Methemoglobinemia & Tissue Hypoxia D->E Clinical Onset

Biochemical pathway of aniline-induced methemoglobinemia.

Quantitative Data & PPE Specifications

Because of the severe risks associated with[1], standard laboratory PPE is insufficient. The following table outlines the required protective equipment, grounded in the chemical causality of the compound.

Property / SpecificationValue / RecommendationCausality / Rationale
CAS Number 111299-83-3Unique chemical identifier required for accurate SDS tracking and waste logging.
Molecular Formula C11H17NOIndicates an aromatic amine with an ether linkage, confirming high lipophilicity.
Primary Hazards Methemoglobinemia, Dermal ToxicityReadily absorbed through the skin; effects observed in high-dose animal studies of similar derivatives[2].
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (>8 mil)Single-layer latex offers zero resistance to organic amines. Double-gloving ensures a temporal buffer if the outer layer experiences breakthrough[3].
Respiratory Protection NIOSH P100 / Organic Vapor (OV) CartridgeCaptures both aerosolized particulates and volatile amine vapors if handling outside a certified fume hood[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation and rapid systemic absorption via mucous membranes.

Operational Workflows: Self-Validating Protocols

A protocol is only effective if it proves its own success at each step. The following methodologies are designed as self-validating systems to ensure zero-exposure handling.

OperationalWorkflow Step1 Pre-Operation: Verify Fume Hood & Don PPE Step2 Material Transfer: Use Closed Systems Step1->Step2 Step3 Reaction Setup: Secondary Containment Step2->Step3 Step4 Decontamination: Rinse with Ethanol/Water Step3->Step4 Step5 Waste Disposal: Segregate as Hazardous Organic Step4->Step5

Step-by-step operational workflow for handling aromatic amines.

Protocol A: Safe Weighing and Transfer
  • System Verification: Confirm the chemical fume hood face velocity is actively reading between 80–120 feet per minute (FPM).

    • Causality: This specific velocity range ensures laminar flow, preventing turbulent air from ejecting toxic amine particulates back into the operator's breathing zone.

  • Environmental Isolation: Place a calibrated analytical balance inside the fume hood. Lay down chemically resistant, disposable bench paper.

    • Causality: Bench paper provides an immediate visual indicator of micro-spills and isolates the primary permanent work surface from contamination.

  • Material Handling: Using an anti-static spatula, transfer the this compound into a pre-tared, sealable glass vial.

    • Causality: Anti-static tools prevent the electrostatic aerosolization of fine powders, mitigating inhalation risks.

  • Validation & Sealing: Seal the vial before removing it from the balance area. Wipe the exterior of the sealed vial with an ethanol-dampened Kimwipe.

    • Causality: Ethanol solubilizes the lipophilic compound, ensuring no fugitive residue is transported outside the primary containment zone.

Protocol B: Emergency Spill Response & Neutralization
  • Immediate Containment: Overlay the spill with vermiculite or a commercial amine-absorbent pad[1].

    • Causality: Dry absorbents immediately halt the physical spread of the chemical and drastically reduce the active surface area available for volatilization.

  • Mechanical Collection: Carefully sweep the absorbed material using a non-sparking brush into a designated hazardous waste bag.

    • Causality: Non-sparking tools prevent the ignition of potentially flammable organic dusts or concentrated vapors.

  • Chemical Decontamination: Wipe the spill area first with ethanol, followed by a 5% acetic acid solution, and finally with standard laboratory soap and water.

    • Causality: Water alone will merely smear the lipophilic contaminant. Ethanol solubilizes the amine; acetic acid protonates any residual amine to form a water-soluble anilinium salt, which is then easily lifted away by the surfactant wash.

Protocol C: Waste Segregation and Disposal
  • Segregation: Collect all this compound waste (including contaminated gloves, bench paper, and Kimwipes) in a dedicated, clearly labeled, and sealed hazardous waste container[3].

  • Chemical Incompatibility: Ensure this waste stream is kept strictly isolated from strong oxidizing agents and strong acids.

    • Causality: Aromatic amines can react violently or exothermically with oxidizers, leading to spontaneous combustion or the release of highly toxic nitrogen oxide (NOx) gases.

  • Regulatory Handoff: Dispose of the container through a licensed environmental waste disposal company in accordance with local and federal regulations regarding carcinogenic/mutagenic organic waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Omega URL:[Link]

  • 4-Fluoroaniline Safety and Toxicity Data PubChem (National Institutes of Health) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.